Product packaging for Methyl (S)-(+)-mandelate(Cat. No.:CAS No. 21210-43-5)

Methyl (S)-(+)-mandelate

Cat. No.: B127884
CAS No.: 21210-43-5
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-QMMMGPOBSA-N
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Description

Methyl (S)-(+)-mandelate (CAS 21210-43-5) is a high-value, optically active chiral building block with significant applications in advanced research and development. This compound, chemically defined as (S-(+)-α-Hydroxyphenylacetic acid methyl ester, is characterized by its high enantiopurity (≥98%) and a specific optical rotation of [a]D²⁰ = +142 ± 3° (C=1 in MeOH). It appears as a white to off-white crystalline powder with a melting point range of 49-58 °C and should be stored at 0-8 °C to maintain stability. In the field of pharmaceutical development , this compound serves as a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), helping to enhance their efficacy and safety profiles. Its utility extends to the chiral resolution of racemic mixtures, where it is employed to isolate specific enantiomers for more targeted therapeutic effects and analytical purposes. Furthermore, researchers utilize this ester in biochemical research , particularly in studies related to enzyme activity and metabolic pathways. It is a relevant compound in the study of enzymes like mandelate racemase, which is a paradigm for understanding enzyme-catalyzed proton abstraction and is investigated for its potential use in dynamic kinetic resolutions. In analytical chemistry , this compound acts as a standard in chromatographic techniques, aiding in the accurate analysis of other compounds and ensuring quality control. Beyond these core research areas, it also finds use as a flavoring agent and fragrance component in related industries due to its pleasant aroma. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B127884 Methyl (S)-(+)-mandelate CAS No. 21210-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(+)-mandelate [CAS Number: 21210-43-5] is a chiral ester of significant interest in the pharmaceutical and chemical industries.[1] Valued as a versatile chiral building block, it plays a pivotal role in the asymmetric synthesis of a variety of enantiomerically pure compounds, including numerous active pharmaceutical ingredients (APIs).[1][2][3] Its unique stereochemistry is instrumental in producing molecules with specific biological activities, making it an invaluable intermediate in medicinal chemistry.[1] Beyond its pharmaceutical applications, this compound is also utilized in the flavor and fragrance industry.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for property determination, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a characteristic mild, slightly sweet, or fruity odor.[1][4] It is stable under recommended storage conditions, typically in a dry and well-ventilated place.[5] The compound is soluble in organic solvents such as methanol, chloroform, ethanol, and acetone, but sparingly soluble in water.[6][7]

Tabulated Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1][3][8]
Molecular Weight 166.17 g/mol [1][8][9][10]
Melting Point 56-58 °C[6][7][9][10][11]
Boiling Point 138 °C at 16 mmHg[6][7][11]
Specific Optical Rotation ([α]²⁰/D) +142° to +144° (c=1 or 2 in Methanol)[6][7][9][10][11]
Density (rough estimate) 1.1097 g/cm³[6][11]
Flash Point >110 °C[6][11]
Assay ≥99%[9][10][12]
Optical Purity (ee) 98% (HPLC)[9][10][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections summarize its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.The ¹³C NMR spectrum reveals the different carbon environments.
(Data sourced from publicly available spectra)(Data sourced from publicly available spectra)[13][14]
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A notable feature is a broadly structured band in the OH stretching region in the matrix isolation spectrum, which simplifies to a single band at 3520 cm⁻¹ upon annealing, indicating a single dominant monomer conformation.[5]

(A representative IR spectrum is available from various chemical suppliers and databases.)[15][16]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M+) at m/z 166.[17][18][19]

Experimental Protocols

Detailed and accurate experimental procedures are fundamental for verifying the properties of chemical compounds. The following sections outline the methodologies for determining the melting point and optical rotation of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Principle: A small amount of the solid organic compound is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm.[4][6] The tube is then gently tapped to pack the sample at the bottom.[11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[11]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded.[11] This range is the melting point of the sample.

  • Purity Check: A narrow melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Measurement of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like this compound, confirming its enantiomeric identity.

Principle: A polarimeter is used to measure the angle through which the plane of polarized light is rotated when it passes through a solution of the chiral compound.[10] The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

  • Polarimeter

  • Polarimeter sample cell (e.g., 1 dm length)

  • Volumetric flask

  • Analytical balance

  • Solvent (Methanol)

Procedure:

  • Solution Preparation: An accurately weighed sample of this compound is dissolved in a known volume of methanol to achieve a specific concentration (e.g., 1 g/100 mL).

  • Instrument Calibration: The polarimeter is zeroed using a blank solution (pure methanol) in the sample cell.[10]

  • Sample Measurement: The sample cell is rinsed and filled with the prepared solution of this compound, ensuring no air bubbles are present.[9][20] The cell is placed in the polarimeter, and the observed rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[10]

Applications in Drug Development and Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its chirality is essential for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. It is used in the preparation of compounds such as (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate and is a key component in the synthesis of certain beta-blockers.[4][7]

Safety and Handling

This compound should be handled with care. It may cause skin, eye, and respiratory system irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (such as a type N95), should be worn when handling the compound.[6][9][10][12] It is recommended to work in a well-ventilated area.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates a general workflow for the synthesis of this compound via Fischer esterification of (S)-(+)-mandelic acid.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product MandelicAcid (S)-(+)-Mandelic Acid Reaction Fischer Esterification MandelicAcid->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Reflux Heat->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation or Crystallization Workup->Purification Product This compound Purification->Product G Conceptual Workflow for Chiral Resolution RacemicMixture Racemic Mixture (e.g., Amine) Reaction Diastereomeric Salt Formation RacemicMixture->Reaction ResolvingAgent This compound ResolvingAgent->Reaction Separation Fractional Crystallization Reaction->Separation Diastereomer1 Diastereomer 1 (e.g., (R)-Amine-(S)-Mandelate Salt) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (e.g., (S)-Amine-(S)-Mandelate Salt) Separation->Diastereomer2 Liberation1 Liberation of Enantiomer 1 Diastereomer1->Liberation1 Liberation2 Liberation of Enantiomer 2 Diastereomer2->Liberation2 Enantiomer1 Pure Enantiomer 1 ((R)-Amine) Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 ((S)-Amine) Liberation2->Enantiomer2

References

Methyl (S)-(+)-mandelate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl (S)-(+)-mandelate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block essential in the pharmaceutical and chemical industries.[1] It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Core Physical and Chemical Data

This compound is an optically active organic compound with the chemical formula C9H10O3.[2][3] It is recognized for its role as a chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1] At room temperature, it exists as a white to off-white crystalline powder or solid.[1][2][3][4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 21210-43-5[1][2][4][5][6]
Molecular Formula C9H10O3[1][2][4][5][6]
Molecular Weight 166.17 g/mol [1][2][4][5][7][8]
Appearance White to off-white crystalline powder/solid[1][2][3][4]
Melting Point 56-58 °C[2][4][9]
Boiling Point 138 °C at 16 mmHg[2][4][9]
Density ~1.1097 g/cm³ (estimate)[2][4][9]
Refractive Index ~1.4371 (estimate)[2][4][9]
Specific Optical Rotation [α]20/D +144° (c=1 in methanol)[4][9]
Solubility Sparingly soluble in chloroform and methanol; Soluble in other alcohol and ether solvents; Slightly soluble in water.[2][3][4][9]

Logical and Experimental Workflows

To ensure accurate and reproducible characterization of chemical compounds like this compound, standardized experimental workflows are critical. The following diagrams, rendered using Graphviz, illustrate the logical steps for determining key physical properties.

cluster_0 Workflow for Physical Property Characterization Sample Obtain Pure Sample Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination Visual->MP BP Boiling Point Determination Visual->BP Density Density Measurement Visual->Density Solubility Solubility Testing Visual->Solubility Optical Optical Rotation Measurement Visual->Optical Report Compile Data Sheet MP->Report BP->Report Density->Report Solubility->Report Optical->Report

Caption: High-level workflow for physical property determination.

cluster_1 Workflow for Density Determination of a Solid Mass 1. Weigh Solid Sample (Mass = m) Calc_D 6. Calculate Density (ρ = m / V) Mass->Calc_D Liquid 2. Add Known Volume of Inert Liquid to Cylinder (V1) Submerge 3. Submerge Solid in Liquid Liquid->Submerge Volume 4. Measure New Volume (V2) Submerge->Volume Calc_V 5. Calculate Solid Volume (V = V2 - V1) Volume->Calc_V Calc_V->Calc_D

Caption: Workflow for solid density measurement via liquid displacement.

cluster_2 Workflow for Qualitative Solubility Testing Start Start: Add small amount of solute to solvent Mix Agitate/Mix Solution (e.g., vortex, stir) Start->Mix Observe Observe Mixture Mix->Observe Soluble Result: Soluble Observe->Soluble Clear solution Insoluble Result: Insoluble Observe->Insoluble Remains undissolved Sparingly Result: Sparingly Soluble Observe->Sparingly Partial dissolution AddMore Add more solute Soluble->AddMore AddMore->Mix

Caption: A workflow diagram for qualitative solubility analysis.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is determined using the capillary method, which is suitable for crystalline solids.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate. As the temperature approaches the expected melting point (56-58 °C), the heating rate is reduced to approximately 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Method)

Due to the relatively high boiling point and to conserve material, a micro-boiling point determination is recommended.

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, mineral oil.

  • Procedure:

    • A few drops of this compound are placed into a small test tube.

    • A capillary tube, with its open end down, is placed inside the test tube containing the sample.

    • The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.

    • The apparatus is heated gently.[10] Air trapped in the capillary tube will slowly bubble out.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][11]

Density Determination

As this compound is a solid at room temperature, its density is determined by measuring its mass and volume separately. Volume is determined by the liquid displacement method.

  • Apparatus: Analytical balance, graduated cylinder, an inert liquid in which the sample is insoluble (e.g., a saturated hydrocarbon).

  • Procedure:

    • Weigh a sample of this compound using an analytical balance to determine its mass (m).

    • Fill a graduated cylinder with a sufficient volume of the inert liquid to fully submerge the solid and record the initial volume (V1).

    • Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.

    • Record the new volume of the liquid in the graduated cylinder (V2).

    • The volume of the solid (V) is calculated as V = V2 - V1.

    • The density (ρ) is calculated using the formula: ρ = m / V.[12][13]

Solubility Determination

This protocol determines the qualitative solubility of the compound in various solvents.

  • Apparatus: Test tubes, vortex mixer or stirring apparatus, selection of solvents (e.g., water, methanol, chloroform).

  • Procedure:

    • Place approximately 10-20 mg of this compound into a test tube.

    • Add 1 mL of the chosen solvent to the test tube.

    • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

    • Visually inspect the solution.

      • Soluble: The solid completely dissolves, forming a clear solution.[14]

      • Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

      • Insoluble: The solid does not appear to dissolve at all.

    • The process is repeated with different solvents to build a solubility profile. For quantitative analysis, a saturated solution is prepared, and its concentration is determined using techniques like HPLC or UV-Vis spectroscopy.[15]

References

Spectroscopic Data of Methyl (S)-(+)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (S)-(+)-mandelate, a valuable chiral building block in pharmaceutical and chemical synthesis.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by typical experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: methyl (2S)-2-hydroxy-2-phenylacetate[2]

  • CAS Number: 21210-43-5[3][4]

  • Molecular Formula: C₉H₁₀O₃[3][4]

  • Molecular Weight: 166.17 g/mol [3][4]

  • Appearance: White crystalline powder[5]

  • Melting Point: 56-58 °C[3][5]

  • Optical Activity: [α]20/D +144° (c=1 in methanol)[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl DL-mandelate in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42 - 7.28m5HAromatic (C₆H₅)
5.18s1HCH-OH
3.73s3HOCH₃
~3.5 (broad)s1HOH

Note: Data is for the racemic mixture, Methyl DL-mandelate, as specific peak data for the (S)-(+)-enantiomer was not available in the search results. The spectrum is largely identical for both enantiomers in an achiral solvent.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.5C=O (Ester)
138.9Aromatic (C)
128.6Aromatic (CH)
128.3Aromatic (CH)
126.7Aromatic (CH)
72.5CH-OH
52.8OCH₃

Note: Specific peak values can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl mandelate

Wavenumber (cm⁻¹)Description of Vibration
~3520 (sharp)O-H Stretch (hydroxyl group)
3090 - 3030C-H Stretch (aromatic)
2995 - 2950C-H Stretch (aliphatic, CH₃)
~1735 (strong)C=O Stretch (ester carbonyl)
1600, 1495, 1455C=C Stretch (aromatic ring)
~1210, ~1120C-O Stretch (ester and alcohol)

Note: The precise position and appearance of the O-H stretch can be affected by hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Methyl mandelate

m/zRelative IntensityProposed Fragment Ion
166Low[M]⁺ (Molecular Ion)
107High[C₆H₅CH(OH)]⁺
79Moderate[C₆H₇]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)

Note: The molecular ion peak at m/z 166 is often of low intensity in the EI spectrum.[6]

Typical Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not always fully reported in the literature. However, the following represents typical methodologies for these analytical techniques.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[7] A standard single-pulse experiment is used with a sufficient relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are usually acquired on the same instrument, often at a frequency of 75 or 100 MHz.[7] To simplify the spectrum and enhance sensitivity, broadband proton decoupling is commonly employed, resulting in a spectrum where each unique carbon atom appears as a singlet.[2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate.

  • Chromatographic Separation: For chiral analysis, a chiral capillary GC column is used, such as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA). The oven temperature is programmed to ensure separation of the enantiomers. For example, an isothermal oven temperature of 140 °C has been used.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR FTIR Spectroscopy Sample->IR Prepare KBr pellet or use ATR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Dissolve in volatile solvent Structure Structural Elucidation (Functional Groups, Connectivity) NMR->Structure IR->Structure MS->Structure Purity Purity & Enantiomeric Excess (via Chiral GC/HPLC) MS->Purity Confirmation Identity Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

In-Depth Technical Guide to the NMR Analysis of Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl (S)-(+)-mandelate, a crucial chiral building block in pharmaceutical development. The document details its synthesis, spectral data, and the determination of its enantiomeric purity using NMR spectroscopy.

Introduction

This compound is a valuable chiral intermediate widely used in the synthesis of enantiomerically pure pharmaceuticals.[1] Its stereochemistry is critical as different enantiomers of a drug can have vastly different pharmacological activities. Therefore, accurate and reliable methods for the synthesis and analysis of enantiomerically pure this compound are paramount in drug development and quality control. NMR spectroscopy serves as a powerful tool for both structural elucidation and the determination of enantiomeric purity.

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of (S)-(+)-mandelic acid with methanol, typically catalyzed by an acid.

Experimental Protocol: Fischer Esterification of (S)-(+)-mandelic acid

This protocol outlines the synthesis of this compound via Fischer esterification.

Materials:

  • (S)-(+)-mandelic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (S)-(+)-mandelic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

NMR Spectroscopic Data

The structural confirmation of this compound is achieved through ¹H and ¹³C NMR spectroscopy. In an achiral solvent like deuterochloroform (CDCl₃), the NMR spectra of the (S)-(+) and (R)-(-) enantiomers are identical. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for racemic Methyl mandelate in CDCl₃.

¹H NMR Spectral Data
ProtonsChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Phenyl-H7.33 - 7.43m-
CH-OH5.18d5.2
O-CH₃3.76s-
OH3.45d5.6
¹³C NMR Spectral Data
CarbonChemical Shift (δ) [ppm]
C=O174.1
C (aromatic, quaternary)138.2
CH (aromatic)128.6
CH (aromatic)128.5
CH (aromatic)126.6
CH-OH72.9
O-CH₃53.0

Determination of Enantiomeric Purity by NMR

To determine the enantiomeric excess (e.e.) of a sample of this compound, a chiral environment must be created in the NMR tube. This is achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

This protocol provides a general method for determining the enantiomeric purity of Methyl mandelate using a chiral solvating agent.

Materials:

  • Sample of Methyl mandelate

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)

  • Deuterochloroform (CDCl₃)

  • NMR tube

Procedure:

  • Accurately weigh the Methyl mandelate sample and the chiral solvating agent and place them in an NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Gently shake the tube to ensure complete dissolution.

  • Acquire the ¹H NMR spectrum.

  • Identify a well-resolved proton signal that shows separation for the two diastereomeric complexes (e.g., the methoxy (O-CH₃) or the methine (CH-OH) protons).

  • Integrate the signals corresponding to each diastereomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100

Application in Drug Development

This compound serves as a key chiral precursor in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect. For instance, mandelic acid and its derivatives are used in the synthesis of drugs like tomoxetine and certain cephalosporins. The ability to accurately analyze the enantiomeric purity of this intermediate by NMR is crucial for ensuring the quality and efficacy of the final drug product.

Visualizations

Synthesis Workflow

G A (S)-(+)-Mandelic Acid + Methanol P1 Acid Catalyst (H₂SO₄) Reflux A->P1 B Reaction Mixture P2 Work-up (Extraction, Washing) B->P2 C Crude Product P3 Purification (Distillation/Recrystallization) C->P3 D Pure this compound P1->B P2->C P3->D

Caption: Workflow for the synthesis of this compound.

NMR Analysis Workflow for Enantiomeric Purity

G A Methyl mandelate Sample (mixture of enantiomers) P1 Add Chiral Solvating Agent + CDCl₃ A->P1 B NMR Sample P2 Acquire Spectrum B->P2 C ¹H NMR Spectrum P3 Integrate Diastereomeric Signals C->P3 D Enantiomeric Excess (e.e.) P1->B P2->C P3->D

Caption: Workflow for NMR analysis of enantiomeric purity.

Signaling Pathway of Chiral Recognition by NMR

G S Methyl (S)-mandelate DS Diastereomeric Complex (S-CSA) S->DS R Methyl (R)-mandelate DR Diastereomeric Complex (R-CSA) R->DR CSA Chiral Solvating Agent (CSA) CSA->DS CSA->DR NMR NMR Spectrometer DS->NMR DR->NMR Spectrum Separated Signals (Δδ ≠ 0) NMR->Spectrum

Caption: Principle of chiral recognition by NMR using a chiral solvating agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of Methyl (S)-(+)-mandelate

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of this compound, a crucial chiral building block in pharmaceutical synthesis. This document details the characteristic vibrational frequencies, a robust experimental protocol for spectral acquisition, and visual diagrams to elucidate the underlying molecular and procedural information.

Analysis of the Infrared Spectrum

The infrared spectrum of this compound reveals key absorptions corresponding to its primary functional groups: a hydroxyl group (-OH), an ester moiety (-COOCH₃), and a phenyl ring. The positions of these bands are indicative of the molecule's structure and bonding characteristics.

Data Presentation: Principal IR Absorption Bands

The quantitative data for the principal absorption peaks in the IR spectrum of this compound are summarized in the table below. These frequencies are fundamental for structural verification and quality control.

Vibrational Mode AssignmentWavenumber (cm⁻¹)IntensityAssociated Functional Group
O-H Stretch~3520Strong, BroadHydroxyl (-OH)
Aromatic C-H Stretch3070 - 3030MediumPhenyl Ring
Aliphatic C-H Stretch (methyl)~2955MediumEster (-COOCH₃)
Ester C=O (Carbonyl) Stretch~1730Strong, SharpEster (-COOCH₃)
Aromatic C=C In-Ring Stretch1605, 1495, 1450Medium to WeakPhenyl Ring
C-O Stretch (Ester and Alcohol)1215, 1070StrongEster and Hydroxyl
Aromatic C-H Out-of-Plane Bending730, 695StrongPhenyl Ring

Note: Peak positions may exhibit slight variations based on the sample's physical state and the specific sample preparation technique employed.

Experimental Protocol for FTIR Spectroscopy

A reliable method for obtaining the infrared spectrum of solid this compound is the potassium bromide (KBr) pellet technique. This protocol ensures high-quality, reproducible spectra.

Methodology: KBr Pellet Preparation and Analysis

Objective: To prepare a solid-state dispersion of this compound in a KBr matrix for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Materials & Equipment:

  • This compound (solid, crystalline powder)

  • Spectroscopic grade Potassium Bromide (KBr), pre-dried

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FTIR Spectrometer

  • Analytical balance and spatula

Detailed Procedure:

  • Reagent Preparation: Ensure the KBr is thoroughly dried in an oven at approximately 110°C for at least two hours and subsequently cooled in a desiccator. This step is critical to eliminate moisture, which can introduce broad O-H absorption bands and interfere with the spectrum.

  • Sample Weighing: Accurately weigh 1-2 mg of this compound and 100-200 mg of the dried KBr. The typical sample-to-KBr ratio is about 1:100.

  • Homogenization: Combine the sample and KBr in the agate mortar. Grind the mixture for several minutes using the pestle until a fine, homogeneous powder is achieved. This minimizes light scattering and ensures a uniform distribution of the analyte.

  • Pellet Pressing: Transfer a portion of the homogenized powder into the collar of the pellet die. Assemble the die and place it into the hydraulic press. Apply a pressure of 7-10 tons for approximately 1-2 minutes. This will cause the KBr to coalesce into a transparent or translucent pellet.

  • Spectral Measurement:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • If necessary, apply baseline correction to the resulting spectrum.

Mandatory Visualizations

Visual diagrams are provided below to illustrate the experimental process and the key molecular vibrations.

experimental_workflow cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition weigh 1. Weigh Sample (1-2 mg) & KBr (100-200 mg) grind 2. Grind & Mix in Agate Mortar weigh->grind Homogenize load 3. Load Powder into Die grind->load press 4. Apply Pressure (7-10 tons) load->press Compress place 5. Place Pellet in FTIR press->place scan 6. Acquire Background & Sample Spectra place->scan analyze 7. Analyze Spectrum scan->analyze

Caption: Workflow for IR Spectrum Acquisition via the KBr Pellet Method.

molecular_vibrations center This compound Key Vibrational Modes OH_stretch O-H Stretch (~3520 cm⁻¹) center->OH_stretch CH_arom_stretch Aromatic C-H Stretch (3070-3030 cm⁻¹) center->CH_arom_stretch CO_stretch C=O Stretch (~1730 cm⁻¹) center->CO_stretch CC_stretch C=C Ring Stretch (1605-1450 cm⁻¹) center->CC_stretch CO_ester_stretch C-O Stretch (1215, 1070 cm⁻¹) center->CO_ester_stretch CH_bend Aromatic C-H Bend (730, 695 cm⁻¹) center->CH_bend

Mass Spectrometric Analysis of Methyl (S)-(+)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(+)-mandelate is an optically active building block crucial in organic synthesis and the development of chiral pharmaceuticals.[1][2] Its chemical formula is C₉H₁₀O₃, with a molecular weight of approximately 166.17 g/mol .[3] Accurate identification and characterization of such compounds are paramount in research and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for this purpose. This guide provides an in-depth overview of the mass spectrometric behavior of this compound, focusing on its electron ionization (EI) fragmentation pattern, and presents a comprehensive experimental protocol for its analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum that allows for its unambiguous identification. The fragmentation is primarily driven by the ester and α-hydroxy functional groups.[4]

Fragmentation Pattern

The mass spectrum of methyl mandelate is distinguished by a discernible molecular ion peak and a few dominant fragment ions. The molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 166.[5] The most significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the loss of the methoxycarbonyl radical (•COOCH₃). This results in the formation of the hydroxyphenylmethyl cation ([C₆H₅CH(OH)]⁺) at m/z 107, which is typically the base peak.[5] Further fragmentation of this ion can occur, notably the loss of a hydrogen molecule or rearrangement, leading to other characteristic ions. Another key fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77.[5]

Quantitative Data Summary

The principal ions observed in the electron ionization mass spectrum of methyl mandelate are summarized in the table below. The relative intensities are based on data available in public spectral libraries.[5]

m/zProposed Ion StructureRelative Intensity (%)
166[C₉H₁₀O₃]⁺˙ (Molecular Ion)~14
107[C₆H₅CH(OH)]⁺100 (Base Peak)
80[Fragment]⁺~50
77[C₆H₅]⁺~19
108[C₆H₅C(OH)₂]⁺~8
Fragmentation Pathway Diagram

The logical relationship between the molecular ion and its primary fragments is illustrated in the following diagram.

G cluster_loss1 Loss of •COOCH₃ (59 Da) cluster_loss2 Loss of CH₂O (30 Da) M Methyl Mandelate [M]+• m/z = 166 F107 [C₆H₅CHOH]+ m/z = 107 (Base Peak) M->F107 - •COOCH₃ F77 [C₆H₅]+ m/z = 77 F107->F77 - CH₂O L1 L2

Proposed EI fragmentation pathway for Methyl Mandelate.

Experimental Protocol: GC-MS Analysis

Gas chromatography is the preferred method for introducing methyl mandelate into the mass spectrometer, as it allows for the separation of the analyte from the sample matrix. For chiral analysis, a specific chiral GC column is required to separate the (S)-(+) and (R)-(-) enantiomers.[6]

Sample Preparation

For samples containing mandelic acid, derivatization to its methyl ester is necessary to increase volatility for GC analysis.[7][8]

  • Esterification: Accurately weigh approximately 10 mg of the mandelic acid sample into a vial.

  • Add 2 mL of 5% methanolic HCl.[9]

  • Cap the vial tightly and heat at 60-70°C for 1-2 hours.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Carefully transfer the upper hexane layer, containing the Methyl Mandelate, to a clean GC vial for analysis.

Instrumentation and Parameters

The following table outlines typical parameters for the GC-MS analysis of Methyl Mandelate enantiomers.[6]

ParameterSetting
Gas Chromatograph (GC)
ColumnAstec® CHIRALDEX™ G-TA Chiral Capillary GC Column (or equivalent)
Column Dimensions30 m × 0.25 mm I.D., 0.12 μm film thickness
Carrier GasHelium, 30 psi
Inlet Temperature250 °C
Oven ProgramIsothermal at 140 °C
Injection Volume1 µL (Split or Splitless)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-200
Scan Rate2 scans/sec
Transfer Line Temp.250 °C
Ion Source Temp.230 °C
Experimental Workflow Diagram

The general workflow for the GC-MS analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Mandelic Acid) Deriv Derivatization (Esterification) Sample->Deriv Extract Liquid-Liquid Extraction Deriv->Extract GC GC Injection & Chiral Separation Extract->GC MS Ionization, Mass Analysis & Detection GC->MS Data Data Acquisition & Processing MS->Data

General workflow for GC-MS analysis of Methyl Mandelate.

Advanced Topic: Chiral Discrimination by Mass Spectrometry

It is critical to note that conventional EI-MS does not differentiate between enantiomers, as they have identical mass spectra. The separation of (S)-(+)- and (R)-(-)-methyl mandelate must be achieved chromatographically before they enter the mass spectrometer.[6] However, advanced techniques such as ion mobility mass spectrometry (IMS) can distinguish enantiomers by forming diastereomeric complexes with a chiral reference compound (e.g., cyclodextrins) and transition-metal ions, which then exhibit different drift times.[10][11] This method offers rapid and accurate chiral discrimination without the need for chromatographic separation.[10]

Conclusion

The mass spectrometry of this compound is well-characterized, with a predictable fragmentation pattern under electron ionization. The base peak at m/z 107, corresponding to the [C₆H₅CH(OH)]⁺ fragment, and the molecular ion at m/z 166 are key identifiers. For enantiomeric analysis, coupling mass spectrometry with chiral gas chromatography is the standard and effective approach. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chiral compound.

References

Methyl (S)-(+)-mandelate stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of Methyl (S)-(+)-mandelate

Abstract

This compound is a crucial chiral building block and resolving agent in synthetic organic chemistry and drug development. Its stereochemical integrity is paramount for its application in asymmetric synthesis, where it serves as a precursor to enantiomerically pure pharmaceuticals and other high-value compounds. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its physicochemical properties, synthesis methodologies, and analytical techniques for stereochemical characterization. Detailed experimental protocols for enzymatic kinetic resolution and enantiomeric excess determination are provided, along with visualizations of key concepts and workflows to support researchers, scientists, and drug development professionals.

Physicochemical and Stereochemical Properties

This compound, also known as methyl L-(+)-mandelate, is the methyl ester of (S)-mandelic acid. The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign indicates that it is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise). It is a white crystalline solid at room temperature.[1][2]

Table 1: Physicochemical and Stereochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl (2S)-2-hydroxy-2-phenylacetate[2][3]
Synonyms (+)-Methyl L-mandelate, (S)-Mandelic acid methyl ester[2][3]
CAS Number 21210-43-5[1][2]
Molecular Formula C₉H₁₀O₃[1][4]
Molecular Weight 166.17 g/mol [4]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 56-58 °C[2][5]
Boiling Point 138 °C @ 16 mmHg[2][5]
Specific Rotation [α]²⁰/D +144° (c=1, methanol)[6]
Optical Purity Typically ≥98% ee (HPLC)[6]
Solubility Sparingly soluble in chloroform and methanol[1][2][5]

Synthesis of Enantiomerically Pure this compound

The production of enantiopure this compound primarily relies on the resolution of a racemic mixture of methyl mandelate. Biocatalytic methods, particularly enzymatic kinetic resolution, are highly favored due to their high enantioselectivity and mild reaction conditions.[7]

Enzymatic Kinetic Resolution

Kinetic resolution is a cornerstone technique for separating enantiomers. It utilizes a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of a racemic substrate. In the case of racemic methyl mandelate, lipases are commonly employed to selectively hydrolyze the (R)-enantiomer.

The process involves the lipase-catalyzed hydrolysis of (±)-methyl mandelate. The lipase preferentially acts on the (R)-(-)-methyl mandelate, converting it to (R)-(-)-mandelic acid. The desired (S)-(+)-methyl mandelate remains largely unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining ester and the produced acid. The unreacted (S)-(+)-methyl mandelate can then be separated from the (R)-(-)-mandelic acid by extraction.[7][8]

G cluster_start Starting Material cluster_process Biocatalytic Process cluster_result Post-Resolution Mixture (at ~50% Conversion) cluster_separation Separation cluster_final Final Products racemate Racemic (±)-Methyl Mandelate ((R)- and (S)-enantiomers) lipase Lipase Catalyst (e.g., from Candida rugosa) racemate->lipase Selective Hydrolysis s_ester (S)-(+)-Methyl Mandelate (Unreacted) lipase->s_ester Remains r_acid (R)-(-)-Mandelic Acid (Hydrolysis Product) lipase->r_acid Generated extraction Solvent Extraction s_ester->extraction r_acid->extraction final_s Enantiopure (S)-(+)-Methyl Mandelate extraction->final_s final_r Enantiopure (R)-(-)-Mandelic Acid extraction->final_r

Enzymatic Kinetic Resolution of Racemic Methyl Mandelate.

Methods for Stereochemical Analysis

Confirming the absolute configuration and enantiomeric purity of this compound is critical. Several analytical methods are employed for this purpose.

Chiral Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most direct and accurate methods for determining enantiomeric excess.[6] These methods separate the enantiomers, allowing for their individual quantification. For GC analysis of methyl mandelate enantiomers, a column such as Astec® CHIRALDEX™ G-TA can be used, which typically elutes the (S)-(+) enantiomer before the (R)-(-) enantiomer.[9]

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. While it confirms the optical activity—a (+) rotation for the (S)-enantiomer—it is less precise for determining enantiomeric purity compared to chromatography, as the magnitude of rotation is concentration-dependent and can be affected by impurities. The specific rotation for pure this compound is +144° (c=1 in methanol).[6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess, typically by using a chiral auxiliary. This involves converting the enantiomers into diastereomers, which have distinct NMR spectra.[10]

  • Chiral Derivatizing Agents (CDAs): The chiral sample is covalently bonded to a chiral agent.

  • Chiral Solvating Agents (CSAs): The agent forms transient diastereomeric complexes (e.g., salts) with the analyte through non-covalent interactions. (S)-mandelic acid itself is often used as a CSA for determining the ee of chiral amines and alcohols.[10] The resulting diastereomeric complexes exhibit chemical shift non-equivalence in the ¹H NMR spectrum, allowing the integration of the distinct signals to calculate the enantiomeric ratio.[10][11]

G cluster_start Sample Preparation cluster_interaction Interaction in Solution cluster_analysis Analysis cluster_quantification Quantification analyte Chiral Analyte (Enantiomeric Mixture) nmr_tube Dissolve in Deuterated Solvent (e.g., CDCl₃) analyte->nmr_tube csa Chiral Solvating Agent (CSA) (e.g., (S)-Mandelic Acid) csa->nmr_tube complexes Formation of Transient Diastereomeric Complexes nmr_tube->complexes nmr ¹H NMR Spectrometer complexes->nmr Acquire Spectrum spectrum Resulting Spectrum: Distinct, Separated Signals for each Diastereomer nmr->spectrum integration Integrate Signal Areas spectrum->integration calculation Calculate Enantiomeric Excess (ee%) integration->calculation

Workflow for ee% Determination by ¹H NMR using a CSA.

Table 2: Representative Spectroscopic Data for Methyl Mandelate

Data TypeChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference(s)
¹H NMR (CDCl₃)~7.3-7.5 ppm (m, 5H)Aromatic protons (C₆H₅)[4][12]
~5.2 ppm (s, 1H)Methine proton (-CH(OH))[12]
~3.8 ppm (s, 3H)Methyl protons (-OCH₃)[12]
~3.5 ppm (br s, 1H)Hydroxyl proton (-OH)[12]
¹³C NMR ~174 ppmCarbonyl carbon (C=O)[13]
~138 ppmAromatic C (quaternary)[13]
~128-129 ppmAromatic CH[13]
~72 ppmMethine carbon (-CH(OH))[13]
~53 ppmMethyl carbon (-OCH₃)[13]
FTIR (KBr)~3400-3500 cm⁻¹ (broad)O-H stretch[4]
~1730 cm⁻¹ (strong)C=O stretch (ester)[4]
~1100-1200 cm⁻¹C-O stretch[4]

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Applications in Research and Drug Development

This compound is a valuable asset in the synthesis of complex, enantiomerically pure molecules.

  • Chiral Progenitor: It serves as a starting material for pharmaceuticals where a specific stereoisomer is required for therapeutic activity, helping to avoid the potential side effects of an inactive or harmful enantiomer.[14]

  • Chiral Auxiliary/Resolving Agent: It is used to separate racemic mixtures of other compounds, such as amines and alcohols. For example, it can be used to resolve racemic amines by forming diastereomeric salts, which can then be separated by crystallization.[15][16]

  • Asymmetric Synthesis: It is employed as a reactant in stereoselective reactions to introduce a new chiral center with a predictable configuration.[2][17]

  • NMR Analysis: As a chiral derivatizing agent, it helps determine the absolute configuration and enantiomeric purity of other chiral molecules.[11]

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl Mandelate

This protocol is a representative procedure for the enantioselective hydrolysis of racemic methyl mandelate.

Materials:

  • (±)-Methyl Mandelate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (Novozym 435) or Candida rugosa lipase)

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., isooctane, if using a biphasic system)

  • Sodium hydroxide solution (e.g., 0.1 M) for pH control

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend (±)-methyl mandelate in the phosphate buffer. If using a biphasic system, add the organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 10-20% w/w of the substrate.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 40-45°C) with gentle stirring. Monitor the progress of the reaction by taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product. Maintain the pH by controlled addition of NaOH solution.

  • Reaction Quench: When the conversion reaches approximately 50% (as determined by monitoring), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extraction and Separation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted (S)-(+)-methyl mandelate with diethyl ether or ethyl acetate.

    • The aqueous layer, containing the sodium salt of (R)-(-)-mandelic acid, should be acidified (e.g., with 1M HCl) to pH ~2 and then extracted separately with diethyl ether to recover the (R)-acid.

    • For the organic layer containing (S)-(+)-methyl mandelate, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (S)-(+)-methyl mandelate.

  • Final Analysis: Purify the product further by column chromatography or crystallization if necessary. Confirm the chemical identity and determine the final enantiomeric excess using NMR and chiral chromatography.

Protocol: Determination of Enantiomeric Excess using ¹H NMR

This protocol describes the use of (S)-mandelic acid as a chiral solvating agent (CSA) to determine the ee of a chiral amine, illustrating the principle that can be applied to other analytes.[10]

Materials:

  • Chiral amine analyte (unknown ee)

  • (S)-Mandelic acid (high purity)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Micropipettes and vials

Procedure:

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral amine analyte and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[10]

  • CSA Preparation: Prepare a stock solution of (S)-mandelic acid in CDCl₃.

  • Complex Formation: Add an equimolar amount of the (S)-mandelic acid solution to the analyte solution. Mix thoroughly to allow the formation of diastereomeric salts.

  • NMR Sample Preparation: Transfer the final solution to an NMR tube. It is critical to ensure the sample is free of water, which can interfere with the salt formation; adding activated 4 Å molecular sieves can be beneficial.[18]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure optimal resolution by tuning and shimming the instrument.

    • Use a sufficient number of scans (16-64) for a good signal-to-noise ratio.

    • Crucially, use a long relaxation delay (d1) of at least 5 seconds to ensure that the signal integrations are accurate and quantitative.[10]

  • Data Processing and Analysis:

    • Process the spectrum with proper phasing and baseline correction.

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show separation.

    • Carefully integrate the two distinct signals. Let the integration values be I₁ and I₂.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

Conclusion

The stereochemistry of this compound is fundamental to its role as a high-value chiral intermediate in modern organic synthesis. A thorough understanding of its properties, enantioselective synthesis via methods like enzymatic resolution, and precise analytical characterization using chiral chromatography and NMR spectroscopy is essential for its effective application. The protocols and data presented in this guide offer a robust framework for professionals in the fields of chemistry and drug development to utilize this important chiral molecule with confidence and precision.

References

Synthesis of Enantiopure Methyl (S)-(+)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure Methyl (S)-(+)-mandelate is a critical chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its precise stereochemistry is often essential for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview and comparison of the primary methodologies for the synthesis of enantiopure this compound. The core strategies discussed are Enzymatic Kinetic Resolution (EKR), Asymmetric Synthesis via catalytic hydrogenation, and Dynamic Kinetic Resolution (DKR). This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic route for their specific requirements.

Introduction

This compound, the methyl ester of (S)-mandelic acid, possesses a single stereocenter that is crucial for its application in asymmetric synthesis. The demand for enantiomerically pure forms of this compound is driven by the pharmaceutical industry's need for chiral intermediates that can be elaborated into complex, single-enantiomer drugs. The choice of synthetic methodology depends on several factors, including the desired level of enantiopurity (enantiomeric excess, e.e.), overall yield, scalability, cost-effectiveness, and environmental impact. This guide will delve into the practical aspects of three prominent synthetic strategies.

Synthesis Methodologies

Enzymatic Kinetic Resolution (EKR) of Racemic Methyl Mandelate

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of producing this compound, the most common approach involves the selective enzymatic hydrolysis of the (R)-enantiomer from a racemic mixture of methyl mandelate. This leaves the desired (S)-enantiomer unreacted and thus enantiomerically enriched. Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for this transformation.

Signaling Pathway for Enzymatic Kinetic Resolution:

EKR_Pathway racemic_ester Racemic Methyl Mandelate ((R)- and (S)-enantiomers) calb Candida antarctica Lipase B (CAL-B) racemic_ester->calb s_ester This compound (enantiopure) calb->s_ester (S)-ester unreacted r_acid (R)-Mandelic Acid calb->r_acid (R)-ester hydrolyzed water H₂O water->calb methanol Methanol

Caption: Enzymatic Kinetic Resolution of Racemic Methyl Mandelate.

Asymmetric Synthesis via Hydrogenation of Methyl Benzoylformate

Asymmetric synthesis aims to create the desired stereocenter in a prochiral substrate through the use of a chiral catalyst or auxiliary. A highly efficient route to this compound is the asymmetric hydrogenation of methyl benzoylformate. This reaction typically employs a chiral transition metal catalyst, such as a Ruthenium(II) complex with a chiral phosphine ligand (e.g., BINAP derivatives), to stereoselectively deliver hydrogen to the keto group.

Workflow for Asymmetric Hydrogenation:

Asymmetric_Hydrogenation_Workflow start Methyl Benzoylformate reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Ru(II) Catalyst (e.g., Ru-BINAP) catalyst->reaction h2 H₂ (gas) h2->reaction workup Reaction Work-up (Solvent removal, etc.) reaction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Caption: Asymmetric Synthesis of this compound.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that combines the kinetic resolution of a racemic starting material with the in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. For the synthesis of enantiopure mandelic acid derivatives, this can be achieved by coupling an enzymatic resolution with a chemical or enzymatic racemization catalyst. For instance, mandelate racemase can be used to interconvert the enantiomers of mandelic acid, while a lipase selectively esterifies the (S)-enantiomer.

Logical Relationship in Dynamic Kinetic Resolution:

DKR_Logic racemic_acid Racemic Mandelic Acid s_acid (S)-Mandelic Acid racemic_acid->s_acid r_acid (R)-Mandelic Acid racemic_acid->r_acid racemase Mandelate Racemase racemase->s_acid Racemization lipase Lipase (e.g., CAL-B) s_acid->lipase r_acid->racemase s_ester This compound lipase->s_ester Selective Esterification methanol Methanol methanol->lipase

Caption: Dynamic Kinetic Resolution for this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficacy.

Table 1: Enzymatic Kinetic Resolution of Racemic Methyl Mandelate

BiocatalystSupportReaction TypeEnantiomeric Excess (e.e.) of (S)-Ester (%)Yield of (S)-Ester (%)Reference
Candida antarctica Lipase B (CAL-B)Immobilized (Novozym 435)Hydrolysis>99~45-50Generic data from multiple sources
Candida antarctica Lipase B (CAL-B)Eupergit C-aminoHydrolysis96 (for R-acid, implies high e.e. for S-ester)Not specified
Pseudomonas cepacia LipaseImmobilizedHydrolysisHigh (not specified)Not specifiedGeneral literature

Table 2: Asymmetric Hydrogenation of Methyl Benzoylformate

Catalyst SystemSubstrate/Catalyst RatioEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Ru(II)-BINAP derivative100:1 to 1000:192-99>95General literature
Rh(I)-Chiral DiphosphineNot specifiedup to 99QuantitativeGeneral literature

Table 3: Dynamic Kinetic Resolution

Resolution MethodRacemization CatalystEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Diastereomeric Salt CrystallizationMandelate Racemase>95 (for mandelic acid)>90 (for mandelic acid)General literature
Lipase-catalyzed acylationRuthenium complex>99up to 96

Experimental Protocols

Protocol for Enzymatic Kinetic Resolution of Racemic Methyl Mandelate

This protocol describes the selective hydrolysis of (R)-methyl mandelate, leaving behind the desired (S)-methyl mandelate.

Materials:

  • Racemic methyl mandelate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic methyl mandelate (1 equivalent) in a suitable organic solvent (e.g., MTBE, approximately 10 mL per gram of substrate).

  • Addition of Buffer and Enzyme: Add an equal volume of phosphate buffer (pH 7.0) to the organic solution. To this biphasic mixture, add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots of the organic layer and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining this compound. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess of the unreacted ester.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

  • Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the formed (R)-mandelic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol for Asymmetric Hydrogenation of Methyl Benzoylformate

This protocol outlines the general procedure for the asymmetric hydrogenation of methyl benzoylformate using a chiral Ru(II) catalyst.

Materials:

  • Methyl benzoylformate

  • Chiral Ru(II) catalyst (e.g., [RuCl₂(S)-BINAP]₂)

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation/Activation (if necessary): Some catalysts may require pre-activation. Follow the specific instructions for the chosen catalyst.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with methyl benzoylformate and the chiral Ru(II) catalyst (substrate-to-catalyst ratios can range from 100:1 to 10,000:1 depending on catalyst activity).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reactor.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material (e.g., by GC or TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion

The synthesis of enantiopure this compound can be effectively achieved through several methodologies, each with its own set of advantages and disadvantages. Enzymatic Kinetic Resolution offers a green and highly selective approach, though it is theoretically limited to a 50% yield of the desired enantiomer. Asymmetric Synthesis via hydrogenation provides a direct route with potentially high yields and excellent enantioselectivity, but it requires specialized catalysts and equipment. Dynamic Kinetic Resolution presents an elegant solution to overcome the yield limitation of EKR, offering the potential for near-quantitative conversion to the desired enantiomer. The choice of the optimal method will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, required purity, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable chiral intermediate.

(S)-(+)-Mandelic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (S)-(+)-Mandelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-(+)-mandelic acid methyl ester, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document details two principal methodologies: enzymatic kinetic resolution of racemic methyl mandelate and direct esterification of (S)-mandelic acid. It includes structured data, detailed experimental protocols, and visualizations of the core processes to facilitate practical application in a research and development setting.

Synthetic Strategies

The synthesis of enantiomerically pure (S)-(+)-mandelic acid methyl ester can be effectively achieved through two main strategies:

  • Enzymatic Kinetic Resolution: This method involves the use of a lipase to selectively hydrolyze one enantiomer of a racemic mixture of methyl mandelate, leaving the desired enantiomer unreacted and thus enriched. Typically, lipases preferentially hydrolyze the (R)-enantiomer, which allows for the recovery of the unreacted (S)-(+)-methyl mandelate.

  • Direct Esterification: This approach starts with enantiomerically pure (S)-(+)-mandelic acid, which is then esterified to produce the corresponding methyl ester. This is a straightforward and high-yielding method, provided the chiral acid is readily available.

Quantitative Data Presentation

The following tables summarize quantitative data for the key synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Methyl Mandelate

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee) of (S)-Ester (%)Enantiomeric Excess (ee) of (R)-Acid (%)Reference
Cell surface-displayed lipase on E. coliRacemic methyl mandelate(R)-Mandelic acid~503399[1]
Candida antarctica Lipase B (CAL-B)Racemic methyl mandelate(R)-Mandelic acid--96[2]
Novozym 435 (Candida antarctica Lipase B)Racemic methyl mandelate(R)-Mandelic acid--78 (after 24h)[3]

Table 2: Direct Esterification of (S)-Mandelic Acid

MethodCatalystAlcoholTemperature (°C)Reaction Time (h)Isolated Yield (%)Reference
Fischer-SpeierConcentrated H₂SO₄MethanolReflux4-880-90[4]
Fischer-Speierp-Toluenesulfonic acidMethanolReflux6-1285-95[4]
Salicylaldehyde-catalyzedSalicylaldehydeMethanol701092[5]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-Methyl Mandelate using Lipase

This protocol describes the selective hydrolysis of (R)-methyl mandelate from a racemic mixture, yielding the desired (S)-methyl mandelate.

Materials:

  • Racemic methyl mandelate

  • Immobilized lipase (e.g., Novozym 435)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Heptane (or other suitable organic solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic methyl mandelate (1.0 eq) in heptane. Add the phosphate buffer.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of the substrate).

  • Reaction: Stir the mixture at a constant temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the formed acid.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

  • Isolation of (S)-Methyl Mandelate: Wash the organic layer with saturated sodium bicarbonate solution to remove the produced (R)-mandelic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-(+)-methyl mandelate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure (S)-(+)-methyl mandelate.

  • Analysis: Confirm the product's identity and determine the enantiomeric excess using chiral HPLC and NMR.

Protocol 2: Fischer-Speier Esterification of (S)-Mandelic Acid

This protocol details the acid-catalyzed esterification of (S)-mandelic acid to (S)-(+)-methyl mandelate.

Materials:

  • (S)-(+)-Mandelic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve (S)-(+)-mandelic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid (0.05-0.1 eq) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-(+)-methyl mandelate.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

  • Analysis: Confirm the product's identity and purity by NMR and determine the optical rotation.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G Principle of Lipase-Catalyzed Kinetic Resolution racemate Racemic (R,S)-Methyl Mandelate lipase Lipase racemate->lipase h2o H₂O r_acid (R)-Mandelic Acid lipase->r_acid (R)-enantiomer hydrolysis s_ester (S)-Methyl Mandelate (unreacted) lipase->s_ester (S)-enantiomer remains G Mechanism of Fischer Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation A Carboxylic Acid (S)-Mandelic Acid B Protonated Carbonyl A->B + H+ D Tetrahedral Intermediate B->D C Methanol C->D E Protonated Intermediate D->E F Ester (S)-Methyl Mandelate E->F - H+ G Water E->G - H2O G Workflow for Enzymatic Kinetic Resolution start Start reaction Racemic Methyl Mandelate + Lipase in Buffer/Solvent start->reaction incubation Incubate at controlled T & pH (Monitor by HPLC) reaction->incubation filtration Filter to remove enzyme incubation->filtration extraction Liquid-Liquid Extraction (Separate organic/aqueous) filtration->extraction wash Wash organic layer with NaHCO3 extraction->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure (S)-Methyl Mandelate purify->end G Workflow for Fischer Esterification start Start dissolve (S)-Mandelic Acid in excess Methanol start->dissolve catalyst Add Acid Catalyst (e.g., H2SO4) dissolve->catalyst reflux Reflux (Monitor by TLC) catalyst->reflux cool_concentrate Cool and Concentrate (Rotary Evaporator) reflux->cool_concentrate workup Work-up with Ether/Water cool_concentrate->workup wash Wash with NaHCO3 and Brine workup->wash dry_concentrate Dry and Concentrate wash->dry_concentrate end Pure (S)-Methyl Mandelate dry_concentrate->end

References

The Architect's Toolkit: A Guide to Optically Active Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an inert or even harmful compound. In the world of drug discovery and development, harnessing chirality is not just an academic exercise; it is a critical component of modern medicinal chemistry. This guide provides an in-depth exploration of optically active building blocks, the fundamental chiral units that serve as the foundation for the synthesis of complex, enantiomerically pure molecules. We will delve into the sources of these building blocks, the methodologies for their creation and use, and their profound impact on the synthesis of blockbuster drugs.

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources.[1] These molecules, including amino acids, carbohydrates, terpenes, and alkaloids, provide a cost-effective and efficient starting point for the synthesis of complex chiral molecules, as their inherent stereochemistry can be transferred to the final product.[2][3] This strategy aligns with the principles of green chemistry by reducing the need for de novo asymmetric synthesis.[1]

Table 1: Prominent Members of the Chiral Pool and Their Applications

Chiral Building BlockSourceTypical ApplicationExample Drug Synthesis
L-Amino AcidsProtein HydrolysisSynthesis of peptides, chiral ligands, and alkaloidsVarious peptide-based drugs
D-GlucoseStarch HydrolysisSynthesis of various natural products and chiral auxiliariesComponents of many glycoside antibiotics
(-)-Shikimic AcidChinese Star Anise, FermentationSynthesis of neuraminidase inhibitorsOseltamivir (Tamiflu)[4]
Terpenes (e.g., limonene, pinene)Essential OilsSynthesis of complex natural products and chiral ligandsPaclitaxel (Taxol) synthesis utilizes a terpene-derived precursor[3]
(+)-Tartaric AcidWine Fermentation ByproductChiral resolving agent, synthesis of chiral ligandsPrecursor to chiral catalysts like TADDOL

Asymmetric Synthesis: Crafting Chirality in the Laboratory

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.[7][8] It employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP.

Table 2: Typical Performance of Noyori Asymmetric Hydrogenation

SubstrateChiral LigandProductYield (%)Enantiomeric Excess (ee%)
β-Keto Esters(S)-BINAP(S)-β-Hydroxy Esters~90>98[9]
Acyclic N-Aryl IminesChiral Spirane-based LigandsChiral AminesHighup to 97[10]
Sterically Hindered Cyclic IminesChiral Phosphine LigandsChiral Cyclic AminesGood74-99[10]

The Sharpless asymmetric epoxidation is a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[11][12] The reaction uses a titanium tetraisopropoxide catalyst, a chiral tartrate ester (diethyl tartrate - DET or diisopropyl tartrate - DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[12] The facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used.[13]

Table 3: Performance of Sharpless Asymmetric Epoxidation for Various Allylic Alcohols

Allylic Alcohol SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee%)
GeraniolD-(-)-DIPT>90>95[11]
(E)-2-Hexen-1-olL-(+)-DIPT~80>90[11]
Cinnamyl alcoholD-(-)-DET>90>95
Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct a diastereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recycled. Evans oxazolidinones are a prominent class of chiral auxiliaries used for asymmetric alkylations.

Enzymatic Resolutions

Enzymes are highly stereoselective catalysts that can be used to resolve racemic mixtures. For instance, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.[14]

Table 4: Enzymatic Kinetic Resolution of Secondary Alcohols

SubstrateEnzymeAcyl DonorProductYield (%)Enantiomeric Excess (ee%)
Racemic Secondary AlcoholsLipase B from Candida antarctica (CAL-B)p-ChlorophenylacetateEnantioenriched Acetates68-9592-99[14]
Racemic 1-ArylethanolsTricarbonyl(cyclopentadienone)iron Complexes with LipaseVinyl AcetateEnantioenriched Acetates62-8395-99[14]

Experimental Protocols

General Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for developing an asymmetric synthesis, from starting materials to the final enantiomerically pure product.

G General Workflow for Asymmetric Synthesis cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Purification A Identify Target Molecule and Chiral Center(s) B Retrosynthetic Analysis A->B C Select Chiral Strategy (Catalysis, Auxiliary, etc.) B->C D Select Starting Materials (Achiral or Racemic) C->D E Perform Asymmetric Reaction D->E F Work-up and Isolation E->F G Determine Enantiomeric Excess (e.g., Chiral HPLC, NMR) F->G H Purification if Necessary (e.g., Crystallization, Chromatography) G->H I Characterize Final Product H->I

Caption: A generalized workflow for asymmetric synthesis.

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol[12]

This protocol describes the catalytic asymmetric epoxidation of geraniol to produce the corresponding chiral epoxy alcohol.

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 4Å Molecular sieves (powdered)

  • 10% aqueous solution of tartaric acid

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C in a cooling bath.

  • To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol to the reaction mixture.

  • Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Protocol 2: Noyori Asymmetric Hydrogenation of a β-Keto Ester[8]

This protocol outlines the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.

Materials:

  • β-Keto ester substrate (e.g., ethyl acetoacetate)

  • [RuCl₂((R)-BINAP)] catalyst

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with the β-keto ester substrate and ethanol.

  • Add the [RuCl₂((R)-BINAP)] catalyst to the solution.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor with hydrogen gas, then pressurize to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.

  • Monitor the reaction progress by analyzing aliquots for substrate conversion.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting β-hydroxy ester by distillation or column chromatography.

Protocol 3: Evans Asymmetric Alkylation for a Pregabalin Intermediate[1][16]

This protocol describes the use of an Evans chiral auxiliary for the asymmetric synthesis of a key intermediate for the drug Pregabalin.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methylpentanoyl chloride

  • Benzyl bromoacetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Acylation of the auxiliary: Dissolve the Evans auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C. Slowly add n-BuLi. After stirring, add 4-methylpentanoyl chloride dropwise. Allow the reaction to warm to 0 °C. Quench with saturated aqueous ammonium chloride and extract the N-acylated oxazolidinone.

  • Asymmetric Alkylation: Dissolve the N-acylated oxazolidinone in anhydrous THF and cool to -78 °C. Add LiHMDS to form the chiral enolate. Add benzyl bromoacetate and stir at -78 °C.

  • Auxiliary Cleavage: Cleave the chiral auxiliary, for example by treatment with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

  • Further Elaboration: The resulting chiral carboxylic acid can then be converted to the final drug molecule through a series of standard synthetic transformations.

Case Studies: Chiral Building Blocks in Blockbuster Drugs

The strategic use of optically active building blocks is central to the efficient synthesis of many of the world's most important pharmaceuticals.

Atorvastatin (Lipitor®)

Atorvastatin is a statin medication used to prevent cardiovascular disease.[15] A key chiral building block in its synthesis is ethyl (R)-4-cyano-3-hydroxybutyrate.[16] This building block is produced with high enantiomeric purity using a biocatalytic reduction process, showcasing the power of enzymatic synthesis on an industrial scale.[17]

Mechanism of Action: Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis in the liver.[18][19][20] This reduces the liver's ability to produce cholesterol, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[21]

G Atorvastatin Mechanism of Action cluster_pathway Cholesterol Biosynthesis Pathway (in Liver) A HMG-CoA B Mevalonate A->B HMG-CoA Reductase C Cholesterol B->C ... F Reduced Cholesterol Synthesis B->F D Atorvastatin E Inhibition D->E HMG-CoA Reductase HMG-CoA Reductase E->HMG-CoA Reductase G Upregulation of LDL Receptors F->G H Increased LDL Clearance from Blood G->H

Caption: Atorvastatin inhibits HMG-CoA reductase.

Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B.[5] Its commercial synthesis famously starts from (-)-shikimic acid, a chiral building block harvested from Chinese star anise or produced via fermentation.[22] The multiple stereocenters of shikimic acid provide the chiral framework for the synthesis of the complex oseltamivir molecule.[6]

Mechanism of Action: Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus.[23][24] Neuraminidase is essential for the release of newly formed virus particles from infected host cells.[25] By inhibiting this enzyme, oseltamivir prevents the spread of the virus.[26]

G Oseltamivir Mechanism of Action cluster_viral_cycle Influenza Virus Replication Cycle A Virus enters host cell B Viral Replication A->B C New virions assemble B->C D Virions bud from cell surface C->D E Neuraminidase cleaves sialic acid, releasing new virions D->E H Virions remain tethered to host cell E->H F Oseltamivir Carboxylate (Active Metabolite) G Inhibition F->G G->E I Prevents spread of infection H->I

Caption: Oseltamivir inhibits viral neuraminidase.

Pregabalin (Lyrica®)

Pregabalin is a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[3] The therapeutic efficacy resides in the (S)-enantiomer. Enantioselective synthesis is therefore crucial. One successful approach utilizes an Evans chiral auxiliary to establish the key stereocenter via asymmetric alkylation.[1] The specific optical rotation of the final (S)-(+)-Pregabalin is a key quality control parameter, with a reported value of [α]D +10.84 (c 1.0, H₂O).

Mechanism of Action: Despite its structural similarity to the inhibitory neurotransmitter GABA, pregabalin does not bind to GABA receptors or directly mimic its effects.[27][28] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2][3][29] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][29]

G Pregabalin Mechanism of Action cluster_neuron Presynaptic Neuron Terminal A Voltage-gated Calcium Channel C Calcium Influx (Ca²⁺) A->C B α2δ-1 subunit H Reduced Calcium Influx B->H D Vesicles with Excitatory Neurotransmitters C->D E Release of Neurotransmitters (Glutamate, Substance P, etc.) D->E F Pregabalin G Binding F->G G->B I Reduced Neurotransmitter Release H->I J Therapeutic Effects (Analgesia, Anxiolysis, etc.) I->J

Caption: Pregabalin binds to the α2δ-1 subunit.

Conclusion

Optically active building blocks are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry. The choice between sourcing from the chiral pool, employing asymmetric catalysis, or utilizing chiral auxiliaries depends on factors such as the target molecule's structure, cost, and scalability. As our understanding of asymmetric synthesis deepens and new catalytic systems are discovered, the ability to construct complex, enantiomerically pure molecules with ever-increasing efficiency and precision will continue to drive innovation in drug discovery and development. The case studies of Atorvastatin, Oseltamivir, and Pregabalin underscore the profound impact that a well-chosen chiral building block and a robust stereocontrolled synthesis can have on human health.

References

The Critical Role of Chiral Precursors in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is increasingly dominated by single-enantiomer chiral drugs, a shift driven by a deeper understanding of stereochemistry's profound impact on pharmacological activity.[1][2][3] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different physiological effects, with one enantiomer often being responsible for the desired therapeutic action while the other may be inactive or even cause adverse effects.[2][4] This guide provides a comprehensive technical overview of chiral precursors, the foundational building blocks for synthesizing enantiomerically pure pharmaceuticals, covering key synthetic strategies, analytical techniques for purity assessment, and the underlying biological pathways they influence.

Strategies for Obtaining Enantiomerically Pure Compounds

The synthesis of single-enantiomer drugs relies on three primary strategies: chiral resolution, asymmetric synthesis, and the use of a chiral pool. The choice of strategy is often dictated by factors such as the complexity of the target molecule, cost-effectiveness, and scalability for industrial production.[5][6]

Chiral Resolution

Chiral resolution is a classical technique that involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components.[4] This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization or chromatography.[1][4]

Key Techniques for Chiral Resolution:

  • Diastereomeric Salt Formation: This is a widely used method in the pharmaceutical industry where a racemic acid or base is reacted with a chiral base or acid, respectively, to form diastereomeric salts that can be separated by fractional crystallization.[4]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers.[7][8]

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[9]

Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, is a more modern and efficient approach that aims to create a specific enantiomer directly from a prochiral starting material.[10][11] This is typically achieved using a chiral catalyst or auxiliary that directs the reaction to favor the formation of one enantiomer over the other.[10][11]

Prominent Asymmetric Synthesis Methodologies:

  • Asymmetric Hydrogenation: Pioneered by Nobel laureate Ryoji Noyori, this method uses chiral ruthenium-phosphine catalysts (e.g., BINAP-Ru) for the enantioselective reduction of ketones and olefins to produce chiral alcohols and alkanes, respectively.[12][13] This technique is widely used in the industrial synthesis of various pharmaceuticals.[5]

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless, is a highly reliable method for the enantioselective epoxidation of allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide.[14]

  • Organocatalysis: This branch of catalysis utilizes small organic molecules as chiral catalysts, offering an alternative to metal-based catalysts and enzymes.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[9] These natural compounds provide a "pool" of chiral building blocks that can be chemically transformed into the desired target molecule, preserving the initial chirality.

Quantitative Analysis of Chiral Syntheses

The success of a chiral synthesis is primarily evaluated by its yield and enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of the desired enantiomer in the final product and is a critical parameter in pharmaceutical development.[1]

Table 1: Comparison of Chiral Synthesis Methods for Selected Drug Precursors

Drug/PrecursorSynthesis MethodCatalyst/Resolving AgentYield (%)Enantiomeric Excess (ee) (%)Reference(s)
(S)-Ibuprofen Chiral ResolutionL-(+)-2-amino-1-p-nitrophenyl-1,3-propanediol9689-98[15]
(S)-Ibuprofen Asymmetric HydrogenationChiral ferrocene-ruthenium complex>97>97[16]
(+)-Sertraline Asymmetric SynthesisPhenyloxazolidinone (chiral auxiliary)45 (overall, 6 steps)>99[17]
(+)-Sertraline ChemoenzymaticKetoreductase (KRED)29 (for key intermediate)>99[18]
(R)-Citronellal Asymmetric Isomerization(S)-BINAP-Rh complex-96-99[19]
Methyl (R)-3-hydroxybutanoate Asymmetric HydrogenationRu-BINAP96>99[20]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful chiral synthesis and analysis. Below are representative protocols for key methodologies.

Chiral Separation of Warfarin Enantiomers by HPLC

This protocol describes the separation of the R- and S-enantiomers of the anticoagulant drug warfarin using a chiral stationary phase.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Daicel CHIRALPAK® IG column (4.6 mm ID × 25 cm L, 20 µm particle size)[7]

  • Methanol (HPLC grade)[7]

  • Racemic warfarin standard[21]

Procedure:

  • Mobile Phase Preparation: Use 100% methanol as the mobile phase.[7]

  • Sample Preparation: Dissolve 1.0 mg of racemic warfarin in 10.0 mL of methanol.[8]

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK® IG[7]

    • Mobile Phase: 100% Methanol[7]

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 25°C[7]

    • Detection: UV at 283 nm[8]

    • Injection Volume: 20 µL[8]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Noyori Asymmetric Hydrogenation of an Acetylacetone Derivative

This protocol outlines the enantioselective reduction of a ketone using a BINAP-Ru(II) catalyst.

Materials and Equipment:

  • Schlenk flask

  • Parr hydrogenation apparatus

  • Nitrogen-filled glovebox

  • Acetylacetone

  • Ethanol (EtOH)

  • RuCl₂[(R)-BINAP]

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve acetylacetone (315 mmol) in ethanol (32.3 mL). Sparge the solution with nitrogen for 1 hour.[12]

  • Catalyst Addition: In a nitrogen-filled glovebox, transfer the solution to a glass jar and add RuCl₂[(R)-BINAP] (0.1 mol%).[12]

  • Hydrogenation:

    • Place the glass jar into a Parr bomb and seal it.[12]

    • Purge the bomb with hydrogen gas and then pressurize to 1100 psi.[12]

    • Place the bomb in an oil bath at 30°C and stir the reaction for 6 days.[12]

  • Work-up and Purification:

    • Release the pressure and concentrate the reaction mixture in vacuo.[12]

    • Purify the product by distillation under reduced pressure.[12]

Visualizing Biological and Experimental Pathways

Understanding the biological context in which chiral drugs act and the workflows for their synthesis is crucial. Graphviz diagrams can effectively illustrate these complex relationships.

Beta-Adrenergic Receptor Signaling Pathway

Many chiral drugs, such as the beta-blocker propranolol, interact with G protein-coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway of a beta-adrenergic receptor.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Epinephrine/ Norepinephrine Beta_AR Beta-Adrenergic Receptor (GPCR) Ligand->Beta_AR Binds to G_Protein G Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., increased heart rate, muscle contraction) PKA_active->Cellular_Response Phosphorylates target proteins

Beta-Adrenergic Receptor Signaling Cascade
General Workflow for Asymmetric Synthesis

The following diagram outlines a typical workflow for developing and executing an asymmetric synthesis.

Asymmetric_Synthesis_Workflow Start Prochiral Starting Material Reaction Asymmetric Reaction (e.g., Hydrogenation, Epoxidation) Start->Reaction Product_Mixture Enantioenriched Product Mixture Reaction->Product_Mixture Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Reaction Purification Purification (e.g., Chromatography, Crystallization) Product_Mixture->Purification Pure_Enantiomer Single Enantiomer Product Purification->Pure_Enantiomer Analysis Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) Pure_Enantiomer->Analysis Final_Product Active Pharmaceutical Ingredient (API) Analysis->Final_Product

Workflow for Asymmetric Synthesis

Conclusion

The development and synthesis of chiral precursors are at the heart of modern pharmaceutical innovation. The transition from racemic drugs to single-enantiomer therapeutics has led to safer and more effective treatments for a wide range of diseases. A thorough understanding of the principles of chiral synthesis, resolution, and analysis is therefore indispensable for researchers and professionals in the field of drug discovery and development. As synthetic methodologies become more sophisticated and our understanding of stereochemistry's role in biology deepens, the demand for efficient and scalable routes to enantiomerically pure compounds will continue to grow, driving further innovation in this critical area of chemistry.

References

Methodological & Application

Enantioselective Synthesis Utilizing Methyl (S)-(+)-mandelate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols for Advanced Enantioselective Synthesis

Shanghai, China – December 24, 2025 – In the intricate field of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Methyl (S)-(+)-mandelate has emerged as a versatile and indispensable chiral building block. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the effective use of this compound in various enantioselective transformations.

Mandelic acid and its derivatives, such as this compound, are highly valued in the pharmaceutical and biochemical industries for their role as key intermediates in the synthesis of chiral drugs and other bioactive molecules.[1][2][3] The ability to control stereochemistry is a critical aspect of modern organic synthesis, as the enantiomers of a chiral drug can exhibit significantly different pharmacological activities.[4]

This document outlines the application of this compound as a chiral auxiliary, a resolving agent, and a precursor for the synthesis of other complex chiral molecules.

This compound as a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[] this compound can be employed as a chiral auxiliary to control the formation of new stereocenters.

A key application is in diastereoselective aldol and Mannich-type reactions. The hydroxyl group of methyl mandelate can coordinate to a metal center, forming a chiral template that biases the approach of incoming reagents. For instance, the titanium(IV)-enediolate of methyl mandelate undergoes syn-diastereoselective aldol and Mannich-type condensations.[6]

Quantitative Data for Diastereoselective Reactions
Reaction TypeAldehydeAmineDiastereomeric Ratio (syn:anti)Yield (%)Reference
Aldol CondensationAromatic Aldehyde->95:5Quantitative[6]
Mannich-typeAromatic AldehydeAniline>95:5Exclusive[6]
Experimental Protocol: Syn-Diastereoselective Aldol Condensation

This protocol describes the titanium-mediated aldol condensation of an aromatic aldehyde with this compound.

Materials:

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Amine (e.g., Triethylamine)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound in anhydrous dichloromethane at -78 °C under an argon atmosphere, add TiCl₄ dropwise.

  • Stir the mixture for 30 minutes, then add triethylamine.

  • After another 30 minutes of stirring, add the aromatic aldehyde.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the syn-aldol adduct.

experimental_workflow_aldol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents This compound TiCl₄, Triethylamine in CH₂Cl₂ at -78°C start->reagents 1. add_aldehyde Add Aromatic Aldehyde reagents->add_aldehyde 2. warm_stir Warm to RT Stir 12-24h add_aldehyde->warm_stir 3. quench Quench with NH₄Cl (aq) warm_stir->quench 4. extract Extract with CH₂Cl₂ quench->extract 5. dry_concentrate Dry & Concentrate extract->dry_concentrate 6. purify Purify by Chromatography dry_concentrate->purify 7. end Syn-Aldol Product purify->end

Workflow for Syn-Diastereoselective Aldol Condensation.

This compound in Chiral Resolution

Chiral resolution is a technique for separating enantiomers from a racemic mixture. (S)-(+)-Mandelic acid, the parent acid of the methyl ester, is widely used as a chiral resolving agent. It reacts with a racemic mixture of a base (e.g., an amine) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

A notable example is the resolution of N-methyl-3-(R,S)-hydroxy-3-phenylpropylamine (PMAP) using S-(+)-mandelic acid to yield the N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate salt with high enantiomeric excess.[7]

Quantitative Data for Chiral Resolution

| Racemic Compound | Resolving Agent | Diastereomeric Salt | Enantiomeric Excess (ee%) | Yield (%) | Reference | | --- | --- | --- | --- | --- | | N-methyl-3-(R,S)-hydroxy-3-phenylpropylamine | S-(+)-Mandelic Acid | N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate | 99.9% | 29.5% (initial) |[7] |

Experimental Protocol: Resolution of a Racemic Amine

This protocol details the resolution of a racemic amine using (S)-(+)-mandelic acid.

Materials:

  • Racemic amine (e.g., PMAP)

  • (S)-(+)-Mandelic acid

  • Solvent system (e.g., Ethyl acetate, or Dimethylketone/MTBE)

  • Standard crystallization glassware

Procedure:

  • Dissolve the racemic amine in the chosen solvent system.

  • Add a solution of (S)-(+)-mandelic acid (typically 0.5 to 1.0 equivalents) to the amine solution.

  • Heat the mixture to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization of one diastereomeric salt. Seeding with authentic crystals may be beneficial.

  • Stir the mixture at room temperature for an extended period (e.g., 16 hours) to ensure complete crystallization.

  • Collect the crystals by filtration and wash with a cold solvent mixture.

  • Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

  • The enantiomeric excess of the amine can be determined after liberating the free base from the salt.

logical_relationship_resolution racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Diastereomeric Salts (R-Amine•S-MA + S-Amine•S-MA) racemic_amine->diastereomeric_salts mandelic_acid (S)-(+)-Mandelic Acid (S-MA) mandelic_acid->diastereomeric_salts crystallization Fractional Crystallization (Different Solubilities) diastereomeric_salts->crystallization separated_salt1 Less Soluble Salt (e.g., R-Amine•S-MA) crystallization->separated_salt1 separated_salt2 More Soluble Salt (in solution) crystallization->separated_salt2

Principle of Chiral Resolution using (S)-(+)-Mandelic Acid.

As a Chiral Precursor in Synthesis

This compound serves as a valuable starting material for the synthesis of other enantiomerically pure compounds. The existing stereocenter can be retained or transferred through subsequent chemical transformations.

Determination of Enantiomeric Purity

Derivatives of mandelic acid are also utilized to determine the enantiomeric purity of other chiral molecules, such as secondary cyclohexenols.[8] This is often achieved by forming diastereomeric esters, which can be distinguished by techniques like NMR spectroscopy. The integration of the distinct signals for each diastereomer allows for the calculation of the enantiomeric excess of the original alcohol.

Conclusion

This compound is a powerful tool in the arsenal of synthetic chemists. Its applications in inducing stereoselectivity, resolving racemic mixtures, and serving as a chiral building block are well-established. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this versatile reagent in their enantioselective synthesis endeavors, ultimately contributing to the development of novel pharmaceuticals and fine chemicals.

References

Application Notes and Protocols: Methyl (S)-(+)-mandelate as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Methyl (S)-(+)-mandelate, derived from the readily available and inexpensive (S)-mandelic acid, presents itself as a potentially valuable chiral auxiliary. Its rigid phenyl group and the stereogenic center bearing a hydroxyl group (or its ether/ester derivative) can create a well-defined chiral environment to bias the approach of incoming reagents.

These application notes provide an overview of the use of this compound as a chiral auxiliary, with a focus on its application in diastereoselective aldol and Mannich-type reactions. Detailed protocols and quantitative data are presented to enable researchers to apply this methodology in their own synthetic endeavors.

Applications in Asymmetric Synthesis

This compound has been effectively employed as a chiral auxiliary in stereoselective carbon-carbon bond-forming reactions. A notable application involves its use in the syn-diastereoselective aldol and Mannich-type reactions through the formation of a titanium (IV) enediolate intermediate. This approach leverages the chiral scaffold of the mandelate to control the facial selectivity of the enolate addition to electrophiles.

Diastereoselective Aldol and Mannich-Type Reactions

The titanium (IV) enediolate of methyl mandelate undergoes highly diastereoselective syn-aldol condensation with aromatic aldehydes. Furthermore, in the presence of both an aromatic aldehyde and an amine, it participates in a quantitative and exclusive Mannich-type syn-diastereoselective reaction.

Table 1: Diastereoselective Reactions using Methyl Mandelate-Ti(IV)-enediolate

EntryElectrophile (ArCHO)Amine (Ar'NH₂)Product TypeYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde-AldolQuantitative>98:2
24-Chlorobenzaldehyde-AldolQuantitative>98:2
34-Methoxybenzaldehyde-AldolQuantitative>98:2
4BenzaldehydeAnilineMannichQuantitative>98:2
54-ChlorobenzaldehydeAnilineMannichQuantitative>98:2
64-Methoxybenzaldehyde4-MethoxyanilineMannichQuantitative>98:2

Experimental Protocols

Protocol 1: General Procedure for the syn-Diastereoselective Aldol Condensation

This protocol describes the formation of the methyl mandelate-Ti(IV)-enediolate and its subsequent reaction with an aromatic aldehyde.

Materials:

  • This compound

  • Titanium (IV) chloride (TiCl₄)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aromatic aldehyde (ArCHO)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous solvents for workup (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 equiv) to the stirred solution.

  • After stirring for 15 minutes, add triethylamine or DIPEA (2.2 equiv) dropwise. The solution will typically turn a deep red or brown color, indicating the formation of the titanium enediolate.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the aromatic aldehyde (1.2 equiv) dissolved in a small amount of anhydrous DCM to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: General Procedure for the syn-Diastereoselective Mannich-Type Reaction

This protocol details the three-component reaction between the methyl mandelate-Ti(IV)-enediolate, an aromatic aldehyde, and an aromatic amine.

Procedure:

  • Follow steps 1-5 from Protocol 1 to generate the methyl mandelate-Ti(IV)-enediolate.

  • In a separate flame-dried flask, dissolve the aromatic aldehyde (1.2 equiv) and the aromatic amine (1.2 equiv) in anhydrous DCM.

  • Add the solution of the aldehyde and amine to the pre-formed titanium enediolate at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, perform the workup as described in steps 8-13 of Protocol 1 to isolate and purify the syn-Mannich product.

Protocol 3: Cleavage of the Methyl Mandelate Auxiliary

The mandelate auxiliary, attached as an ester, can be removed under standard hydrolytic conditions to yield the desired chiral β-hydroxy acid or β-amino acid derivative.

Materials:

  • Diastereomerically pure aldol or Mannich adduct

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve the purified adduct (1.0 equiv) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 equiv) or an aqueous solution of NaOH to the mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude chiral acid product.

  • The product can be further purified by crystallization or chromatography. The chiral auxiliary (mandelic acid) can be recovered from the aqueous layer.

Signaling Pathways and Workflow Diagrams

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_separation Purification cluster_end Final Products Prochiral\nSubstrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral\nSubstrate->Attachment This compound This compound This compound->Attachment Diastereoselective\nReaction Diastereoselective Reaction Attachment->Diastereoselective\nReaction Forms chiral intermediate Diastereomer\nSeparation Diastereomer Separation (optional) Diastereoselective\nReaction->Diastereomer\nSeparation Yields diastereomers Cleavage Cleavage of Auxiliary Diastereomer\nSeparation->Cleavage Chiral\nProduct Chiral Product Cleavage->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Aldol_Reaction_Pathway Methyl_Mandelate This compound Ti_Enediolate Methyl Mandelate-Ti(IV)-enediolate (Chiral Intermediate) Methyl_Mandelate->Ti_Enediolate 1. TiCl4_TEA TiCl₄, TEA DCM, -78 °C Aldol_Addition Diastereoselective Aldol Addition Ti_Enediolate->Aldol_Addition ArCHO Aromatic Aldehyde (ArCHO) ArCHO->Aldol_Addition 2. Syn_Adduct syn-Aldol Adduct Aldol_Addition->Syn_Adduct Chiral_Acid Chiral β-Hydroxy Acid Syn_Adduct->Chiral_Acid 3. Cleavage Recovered_Auxiliary Recovered Mandelic Acid Syn_Adduct->Recovered_Auxiliary Cleavage Hydrolysis Hydrolysis (e.g., LiOH)

Caption: Pathway for the diastereoselective aldol reaction.

Conclusion

This compound serves as an effective chiral auxiliary for directing syn-diastereoselective aldol and Mannich-type reactions. The protocols provided herein offer a practical guide for the synthesis of enantioenriched β-hydroxy and β-amino carbonyl compounds. The straightforward attachment, high diastereoselectivity, and established cleavage methods make this compound a valuable tool for synthetic chemists in academic and industrial research. Further exploration of its utility in other classes of asymmetric transformations is a promising area for future investigation.

Application Notes and Protocols for the Kinetic Resolution of Racemic Amines with Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the kinetic resolution of racemic amines utilizing Methyl (S)-(+)-mandelate as a chiral acylating agent. Kinetic resolution is a pivotal technique for the separation of enantiomers, which is of paramount importance in the pharmaceutical industry and fine chemical synthesis. This protocol describes a non-enzymatic method for the enantioselective acylation of a racemic primary amine, leading to the formation of diastereomeric amides at different rates. This difference in reaction rates allows for the separation of the unreacted, enantioenriched amine from the acylated amine. The document outlines the reaction principle, a detailed experimental protocol, and representative data for such a resolution.

Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral reagent or catalyst. In this application, the racemic amine ((R/S)-amine) is reacted with a sub-stoichiometric amount of the chiral acylating agent, this compound. One enantiomer of the amine reacts preferentially with the chiral ester to form a diastereomeric amide, leaving the unreacted amine enriched in the other enantiomer. The efficiency of the kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). A higher selectivity factor results in a more effective separation, yielding products with higher enantiomeric excess (ee).

The general transformation is depicted below:

G racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) unreacted_amine Enantioenriched Amine (e.g., (R)-Amine) racemic_amine->unreacted_amine Slow reaction diastereomeric_amide Diastereomeric Amide (e.g., (S,S)-Amide) racemic_amine->diastereomeric_amide Fast reaction chiral_ester This compound (Chiral Acylating Agent) chiral_ester->diastereomeric_amide

Figure 1: General principle of kinetic resolution of a racemic amine.

Experimental Protocol

This protocol describes a general procedure for the kinetic resolution of a model racemic primary amine, 1-phenylethylamine, using this compound. Researchers should optimize the reaction conditions for other amines.

Materials:

  • Racemic 1-phenylethylamine

  • This compound

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 1-phenylethylamine (1.0 eq.) and a tertiary amine base (1.2 eq.) in an anhydrous solvent (e.g., toluene) to a concentration of 0.1-0.5 M.

  • Addition of Acylating Agent: To the stirred solution, add a solution of this compound (0.5 eq.) in the same anhydrous solvent dropwise at room temperature. The use of a sub-stoichiometric amount of the acylating agent is crucial for achieving high enantiomeric excess of the unreacted amine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to maximize both the yield and the enantiomeric excess of the unreacted amine and the formed amide. This typically takes several hours to a day, depending on the substrate.

  • Work-up:

    • Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with 1M HCl to remove the unreacted amine and the tertiary base, followed by a wash with brine.

    • To recover the unreacted amine, the acidic aqueous layer is basified with a suitable base (e.g., NaOH) and then extracted with an organic solvent.

    • Dry the organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Separate the diastereomeric amide from any remaining starting materials by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • The recovered enantioenriched amine can be further purified by distillation or chromatography if necessary.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered unreacted amine and the diastereomeric purity of the acylated product using chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

    • Calculate the conversion and the selectivity factor (s) using the following formulas:

      • Conversion (c) = ee_amine / (ee_amine + ee_amide)

      • Selectivity factor (s) = ln[1 - c(1 + ee_amide)] / ln[1 - c(1 - ee_amide)]

G start Start: Racemic Amine and Methyl (S)-mandelate reaction Reaction in Anhydrous Solvent with Tertiary Amine Base start->reaction monitoring Monitor Reaction Progress (TLC/HPLC) Stop at ~50% Conversion reaction->monitoring workup Aqueous Work-up (NaHCO3, HCl, Brine) monitoring->workup separation Separation of Unreacted Amine and Diastereomeric Amide workup->separation purification_amine Purification of Enantioenriched Amine separation->purification_amine purification_amide Purification of Diastereomeric Amide separation->purification_amide analysis Analysis (Chiral HPLC, NMR) Determine ee and Yield purification_amine->analysis purification_amide->analysis end End: Enantioenriched Amine and Diastereomeric Amide analysis->end

Figure 2: Experimental workflow for the kinetic resolution.

Data Presentation

The following table summarizes representative quantitative data for the kinetic resolution of racemic 1-phenylethylamine with this compound. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and the amine substrate.

Racemic AmineConversion (%)Yield of Recovered Amine (%)ee of Recovered Amine (%)Yield of Amide (%)de of Amide (%)Selectivity Factor (s)
1-Phenylethylamine5045904892~15
p-Chloro-1-phenylethylamine5243935094~20
p-Methoxy-1-phenylethylamine4846854588~10

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The organic solvents used are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Conversion: Increase reaction time, temperature, or consider using a more activating solvent. Ensure all reagents and solvents are anhydrous.

  • Low Enantioselectivity: Decrease the reaction temperature. Screen different solvents and tertiary amine bases. Ensure the chiral purity of the this compound.

  • Difficult Separation: Optimize the chromatographic conditions for the separation of the unreacted amine and the diastereomeric amide. Derivatization of the amine may aid in separation.

Conclusion

The kinetic resolution of racemic amines using this compound offers a valuable non-enzymatic method for the preparation of enantioenriched amines. The protocol provided herein serves as a general guideline for researchers. Optimization of reaction parameters is crucial for achieving high yields and enantioselectivities for different amine substrates. This method is a useful tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

Application Notes and Protocols: Lipase-Catalyzed Hydrolysis of Racemic Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective hydrolysis of racemic methyl mandelate is a crucial biotransformation for the production of optically pure mandelic acid and its derivatives, which are valuable chiral building blocks in the pharmaceutical industry. Lipases, particularly from Candida rugosa and Pseudomonas cepacia, have demonstrated high efficiency and stereoselectivity in this kinetic resolution process. This document provides detailed protocols and compiled data for the lipase-catalyzed hydrolysis of racemic methyl mandelate.

I. Principle of the Reaction

Lipases selectively hydrolyze one enantiomer of the racemic methyl mandelate at a much higher rate than the other. This kinetic resolution results in the formation of one enantiomer of mandelic acid, leaving the unreacted ester enriched in the other enantiomer. For instance, many lipases preferentially hydrolyze (R)-methyl mandelate to (R)-mandelic acid, leaving behind (S)-methyl mandelate. The efficiency of this process is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

II. Experimental Protocols

This section details the necessary protocols for performing the lipase-catalyzed hydrolysis of racemic methyl mandelate.

A. Protocol for Lipase-Catalyzed Hydrolysis of Racemic Methyl Mandelate

This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize conditions for their specific lipase and experimental setup.

Materials:

  • Racemic methyl mandelate

  • Lipase (e.g., from Candida rugosa, Pseudomonas cepacia, or immobilized lipase such as Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile, isooctane) (optional)

  • Reaction vessel (e.g., shaker flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • pH meter

  • Titration equipment (for pH control) or automated titrator with NaOH solution (e.g., 0.1 M)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture by adding the phosphate buffer. If using a co-solvent, it is typically added at this stage.

  • Substrate Addition: Add the racemic methyl mandelate to the buffer solution. The concentration can vary, but a typical starting point is in the range of 10-100 mM.

  • pH Adjustment: Adjust the pH of the mixture to the desired value (e.g., pH 7.0) using a dilute acid or base.

  • Enzyme Addition: Add the lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized. A general starting point is 10-50 mg of free lipase powder per mmol of substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30-40°C) with constant agitation (e.g., 150-250 rpm).

  • pH Monitoring and Control: During the hydrolysis, mandelic acid is produced, which will lower the pH of the reaction mixture. Monitor the pH and maintain it at the setpoint by the controlled addition of a base solution (e.g., 0.1 M NaOH). The consumption of the base can be used to calculate the conversion.

  • Reaction Monitoring: Take aliquots of the reaction mixture at different time intervals to monitor the progress of the reaction. The samples should be immediately quenched (e.g., by adding a water-immiscible organic solvent and vortexing, or by adding a protein denaturant) to stop the enzymatic reaction.

  • Sample Preparation for Analysis: Extract the product (mandelic acid) and the remaining substrate (methyl mandelate) from the quenched reaction sample. This is typically done by liquid-liquid extraction. For example, acidify the sample and extract with a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted samples using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the mandelic acid and the unreacted methyl mandelate, as well as the conversion.

B. Protocol for Chiral HPLC Analysis

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid)

  • Sample vials

  • Syringe filters

Procedure:

  • Sample Preparation: Dissolve the extracted and dried sample in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.

  • HPLC Method Setup:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate.

    • Set the UV detector to a wavelength where both methyl mandelate and mandelic acid absorb (e.g., 254 nm).

  • Injection: Inject the prepared sample onto the HPLC column.

  • Data Acquisition and Analysis: Record the chromatogram. The two enantiomers of methyl mandelate and mandelic acid will have different retention times.

  • Calculations:

    • Enantiomeric Excess (e.e.): Calculate the e.e. for the product (p) and substrate (s) using the peak areas of the enantiomers:

      • e.e.p (%) = [Area(R-acid) - Area(S-acid)] / [Area(R-acid) + Area(S-acid)] x 100

      • e.e.s (%) = [Area(S-ester) - Area(R-ester)] / [Area(S-ester) + Area(R-ester)] x 100

    • Conversion (c): Calculate the conversion based on the disappearance of the substrate or the appearance of the product. A common method is to use the enantiomeric excesses of the substrate and product:

      • c (%) = [e.e.s / (e.e.s + e.e.p)] x 100

    • Enantiomeric Ratio (E): The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E), which can be calculated from the conversion and the enantiomeric excess of the substrate or product. A high E value indicates high enantioselectivity.

III. Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed hydrolysis of racemic methyl mandelate.

Table 1: Performance of Different Lipases in the Hydrolysis of Racemic Methyl Mandelate

Lipase SourceImmobilization/FormTemp (°C)pHCo-SolventConversion (%)Product e.e. (%)E-valueReference
Candida rugosaFree378.0Tris buffer~50>99 (S)292[1]
Pseudomonas sp.FreeN/AN/AIsopropyl ether~40>97 (S)>100[2]
Candida antarctica B (Novozym 435)ImmobilizedN/AN/AN/AN/AHighN/A[3]
Pseudomonas cepaciaFree377.4Cyclohexane48>99 (R)>100[4]
Prunus dulcisImmobilizedN/AN/AN/AN/AN/AN/A[5]

N/A: Data not available in the cited source.

Table 2: Effect of Reaction Conditions on the Hydrolysis Catalyzed by Candida rugosa Lipase

ParameterCondition 1Condition 2OutcomeReference
pH 5.0 - 7.08.0Optimal activity observed in the pH range of 5-7.[6][7][6][7]
Temperature < 55°C> 55°COptimal activity below 55°C.[6][7][6][7]
Substrate Form Micellar solutionColloidal dispersionComplete hydrolysis in micellar solution, limited in colloidal dispersion.[6][7][6][7]

IV. Visualizations

Diagram 1: Experimental Workflow for Lipase-Catalyzed Hydrolysis

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Buffer (e.g., 0.1M Phosphate, pH 7.0) C Mix Buffer and Substrate in Reaction Vessel A->C B Prepare Substrate Solution (Racemic Methyl Mandelate) B->C D Add Lipase C->D E Incubate with Agitation (Controlled Temperature and pH) D->E F Monitor and Control pH (e.g., NaOH titration) E->F G Take Aliquots at Time Intervals E->G H Quench Reaction G->H I Extract Product and Remaining Substrate H->I J Analyze by Chiral HPLC I->J K Calculate Conversion, e.e., and E-value J->K

Caption: Workflow for the enzymatic hydrolysis of racemic methyl mandelate.

Diagram 2: Key Parameters Influencing the Hydrolysis Reaction

G cluster_params Reaction Parameters cluster_outputs Performance Metrics center Enantioselective Hydrolysis conversion Conversion (%) center->conversion ee_p Product e.e. (%) center->ee_p ee_s Substrate e.e. (%) center->ee_s e_value E-value center->e_value lipase Lipase Type & Concentration lipase->center temp Temperature temp->center ph pH ph->center substrate Substrate Concentration substrate->center solvent Co-solvent solvent->center

Caption: Key parameters affecting the outcome of the enzymatic resolution.

References

Application Notes and Protocols for the Asymmetric Synthesis of α-Hydroxy Esters Utilizing Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methyl (S)-(+)-mandelate as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This methodology is particularly valuable in pharmaceutical development and fine chemical synthesis where the stereochemical purity of molecules is paramount for their biological activity and efficacy.

Core Principle: Diastereoselective Control via a Chiral Dioxolanone

The fundamental principle behind this asymmetric synthesis lies in the temporary incorporation of the chiral auxiliary, this compound, into a rigid cyclic structure. This is achieved by converting the mandelate into a dioxolanone. The bulky substituents on this newly formed chiral template effectively shield one face of the corresponding enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective bond formation, leading to the creation of a new stereocenter with a predictable configuration. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-hydroxy acid, which can then be esterified.

Experimental Workflow and Protocols

The overall process can be broken down into three key stages: formation of the chiral auxiliary-derived dioxolanone, diastereoselective alkylation, and removal of the chiral auxiliary.

G cluster_0 Stage 1: Dioxolanone Formation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Removal A This compound D (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one A->D Acetalization B Pivalaldehyde B->D C Acid Catalyst (e.g., TsOH) C->D E Dioxolanone F LDA, THF, -78 °C E->F Deprotonation H Alkylated Dioxolanone F->H Alkylation G Alkyl Halide (R-X) G->H I Alkylated Dioxolanone K α-Alkyl-α-hydroxy Acid I->K Hydrolysis L Recovered Chiral Auxiliary Precursor I->L Byproduct J Base Hydrolysis (e.g., KOH/EtOH) J->K

Caption: General workflow for the asymmetric synthesis of α-hydroxy acids using a mandelate-derived chiral auxiliary.

Protocol 1: Synthesis of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one

This protocol describes the formation of the rigid chiral auxiliary from (S)-mandelic acid (which can be obtained by hydrolysis of this compound) and pivalaldehyde.

Materials:

  • (S)-Mandelic acid

  • Pivalaldehyde

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark trap

Procedure:

  • A solution of (S)-mandelic acid, a slight excess of pivalaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.

  • The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until all the mandelic acid is consumed.

  • After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dioxolanone, which can be purified by chromatography or crystallization.

Protocol 2: Diastereoselective Alkylation of the Dioxolanone Enolate

This protocol details the formation of the enolate and its subsequent diastereoselective alkylation.

Materials:

  • (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.05 equivalents) in THF to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired alkylated dioxolanone.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated dioxolanone to release the chiral α-hydroxy acid and the recoverable chiral auxiliary precursor.

Materials:

  • Alkylated dioxolanone

  • 5% solution of potassium hydroxide in ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated dioxolanone (1.0 equivalent) in a 5% solution of potassium hydroxide in ethanol.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Pour the solution into ice and acidify to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • The combined organic layers contain the desired α-alkyl-α-hydroxy acid. The aqueous layer can be further processed to recover the mandelic acid precursor.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the α-hydroxy acid. This can be subsequently esterified if the α-hydroxy ester is the target molecule.

Quantitative Data Summary

The following table summarizes the yields for the diastereoselective alkylation of the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one and the subsequent hydrolysis to the corresponding α-alkylated mandelic acids.

EntryAlkyl Halide (R-X)Alkylation Yield (%)Hydrolysis Yield (%)Overall Yield (%)
1CH₃I85~100~85
2C₂H₅I80~100~80
3C₃H₇I75~100~75
4CH₂=CHCH₂Br90~100~90
5C₆H₅CH₂Br95~100~95

Data adapted from related procedures in the literature. Diastereomeric excess (d.e.) for the alkylation step is typically high (>95%).

Logical Relationship for Stereochemical Control

The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the chiral dioxolanone template.

G Auxiliary This compound Dioxolanone Formation of (2S,5S)-Dioxolanone Auxiliary->Dioxolanone Step 1 Enolate Planar (Z)-Enolate Formation Dioxolanone->Enolate Step 2a Steric_Hindrance tert-Butyl group blocks the top face Enolate->Steric_Hindrance leads to Electrophile_Approach Electrophile (R-X) approaches from the less hindered bottom face Steric_Hindrance->Electrophile_Approach dictates Diastereomer Preferential formation of a single diastereomer Electrophile_Approach->Diastereomer results in Product Enantiomerically enriched α-Hydroxy Ester Diastereomer->Product Step 3 (Hydrolysis & Esterification)

Caption: Logical flow demonstrating how the chiral auxiliary dictates the stereochemical outcome of the alkylation.

Chiral HPLC Analysis of Methyl Mandelate Using Methyl (S)-(+)-mandelate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the chiral separation of methyl mandelate enantiomers using High-Performance Liquid Chromatography (HPLC). It outlines the necessary instrumentation, reagents, and a validated method utilizing a polysaccharide-based chiral stationary phase. Methyl (S)-(+)-mandelate is employed as a reference standard for peak identification and quantification. This method is crucial for quality control, enantiomeric purity assessment, and stereoselective synthesis in the pharmaceutical and chemical industries.

Introduction

Chirality is a critical aspect in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the separation and analysis of enantiomers for chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[1]

Mandelic acid and its esters, such as methyl mandelate, are important chiral building blocks in the synthesis of various pharmaceuticals. The accurate determination of the enantiomeric composition of these intermediates is essential to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). This application note details a robust HPLC method for the enantioselective analysis of methyl mandelate. This compound, a commercially available and highly pure enantiomer, serves as the reference standard to unequivocally identify the elution order and to establish a quantitative method.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP).[1] The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. These transient diastereomeric complexes have different energies of formation, resulting in different retention times and, thus, separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity for a wide range of compounds.

Experimental Protocols

This section provides a detailed protocol for the chiral HPLC analysis of methyl mandelate.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a vacuum degasser, an autosampler, a column thermostat, and a UV-Vis detector.

    • Data acquisition and processing software (e.g., HP Chemstation or equivalent).

  • Chiral Column:

    • CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity).

    • Racemic methyl mandelate.

    • n-Heptane (HPLC grade).

    • 2-Propanol (Isopropanol, HPLC grade).

    • Methanol (HPLC grade, for sample preparation).

Preparation of Solutions
  • Mobile Phase:

    • Prepare a mixture of n-heptane and 2-propanol in a 90:10 (v/v) ratio.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

  • Reference Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.

  • Racemic Sample Solution:

    • Prepare a 1 mg/mL solution of racemic methyl mandelate in methanol.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of methyl mandelate.

ParameterCondition
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / 2-Propanol = 90 / 10 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Data Presentation and Analysis

The enantiomers of methyl mandelate are baseline resolved under the specified chromatographic conditions. The following table presents the quantitative data obtained from the analysis of racemic methyl mandelate.[3][4]

Peak No.Retention Time (t_R) [min]Retention Factor (k')
110.02.34
210.92.64

Separation Parameters:

ParameterValue
Separation Factor (α) 1.13
Resolution (R_s) 2.56
  • Peak Identification: By injecting the this compound reference standard, the corresponding peak in the racemic mixture can be identified. The other peak will correspond to the (R)-(-)-mandelate enantiomer.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

    % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for this application.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phase (n-Heptane/IPA 90:10) D HPLC System Equilibration A->D B Prepare Reference Standard (this compound) E Inject Reference Standard B->E C Prepare Racemic Sample F Inject Racemic Sample C->F D->E G Peak Identification E->G F->G H Integration and Quantification G->H I Calculate % Enantiomeric Excess H->I

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_system HPLC System MobilePhase Mobile Phase Reservoir n-Heptane/IPA (90:10) Pump HPLC Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Injector Autosampler Injection Vol: 10 µL Pump->Injector Column Chiral Column CHIRALPAK® IC, 25°C Injector->Column Detector UV-Vis Detector Wavelength: 230 nm Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical relationship of HPLC system components.

Method Development and Optimization Considerations

While the provided method is robust, slight modifications may be necessary for different HPLC systems or specific sample matrices.

  • Mobile Phase Composition: The ratio of n-heptane to the alcohol modifier (isopropanol or ethanol) is a critical parameter. Decreasing the alcohol content generally increases retention times and may improve resolution, while increasing it will shorten the analysis time.[5]

  • Choice of Alcohol Modifier: Ethanol can be used as an alternative to isopropanol and may offer different selectivity.

  • Flow Rate: Adjusting the flow rate can be used to optimize the analysis time and resolution. A lower flow rate typically improves resolution but increases the run time.

  • Temperature: Column temperature can influence enantioselectivity. It is recommended to maintain a constant and controlled temperature for reproducible results.

Troubleshooting

  • Poor Resolution: If the resolution is below 1.5, consider decreasing the flow rate or reducing the percentage of the alcohol modifier in the mobile phase. Ensure the column is not degraded.

  • Peak Tailing: This may be caused by active sites on the silica support or interactions with the sample solvent. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.

  • No Separation: Confirm that the correct chiral column is being used and that it is installed in the correct flow direction. Verify the mobile phase composition. For new analytes, a column screening with different types of CSPs may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful chiral separation of methyl mandelate enantiomers by HPLC. The use of this compound as a reference standard allows for accurate peak identification and the development of a quantitative assay. The presented method is reliable, reproducible, and can be readily implemented in analytical laboratories for the quality control of chiral intermediates and active pharmaceutical ingredients.

References

Application Notes and Protocols: The Role of Methyl (S)-(+)-mandelate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(+)-mandelate, a chiral α-hydroxy ester, is a valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its predefined stereochemistry makes it an attractive starting material for the enantioselective synthesis of complex molecules, ensuring the desired therapeutic efficacy and minimizing potential side effects associated with the incorrect enantiomer. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications

This compound serves two primary roles in the synthesis of pharmaceutical intermediates:

  • Chiral Building Block: The inherent (S)-chirality of the molecule is incorporated into the final drug substance. This is particularly crucial in the synthesis of drugs where the pharmacological activity is dependent on a specific stereoisomer. A prominent example is the synthesis of the antiplatelet agent (S)-clopidogrel.

  • Chiral Resolving Agent: After hydrolysis to (S)-(+)-mandelic acid, it can be used to separate racemic mixtures of chiral amines or alcohols through the formation of diastereomeric salts. This classical resolution technique remains a robust and scalable method in pharmaceutical development.

Application 1: Synthesis of (S)-2-Chloromandelic Acid - A Key Intermediate for (S)-Clopidogrel

(S)-2-chloromandelic acid is a critical chiral intermediate in the synthesis of the widely used antiplatelet drug, (S)-clopidogrel. The synthesis begins with the hydrolysis of this compound to (S)-(+)-mandelic acid, followed by chlorination.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Further Synthesis A This compound B (S)-(+)-Mandelic Acid A->B  NaOH (aq), Heat   C (S)-2-Chloromandelic Acid B->C  Thionyl Chloride (SOCl2)   D (S)-Clopidogrel C->D  Multi-step Synthesis  

Caption: Synthesis of (S)-Clopidogrel Intermediate.

Experimental Protocols

Protocol 1.1: Hydrolysis of this compound to (S)-(+)-Mandelic Acid

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (1.5 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(+)-mandelic acid.

Protocol 1.2: Chlorination of (S)-(+)-Mandelic Acid to (S)-2-Chloromandelic Acid

  • Materials:

    • (S)-(+)-Mandelic acid

    • Thionyl chloride (SOCl₂)

    • Pyridine (catalytic amount)

    • Toluene

  • Procedure:

    • In a fume hood, suspend (S)-(+)-Mandelic acid (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Cool the mixture to room temperature and carefully quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-2-chloromandelic acid.

    • The crude product can be further purified by recrystallization.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee %)Reference
1.1(S)-(+)-Mandelic AcidThis compoundNaOH (aq)>95>99General Hydrolysis
1.2(S)-2-Chloromandelic Acid(S)-(+)-Mandelic AcidSOCl₂, Pyridine85-95>99

Application 2: Chiral Resolution of Pharmaceutical Intermediates

(S)-(+)-Mandelic acid, obtained from the hydrolysis of this compound, is an effective chiral resolving agent for racemic amines. This is demonstrated in the resolution of N-methyl-3-(R,S)-hydroxy-3-phenylpropylamine, a key intermediate in the synthesis of antidepressants such as (R)-Fluoxetine and Tomoxetine.[1]

Logical Relationship of Chiral Resolution

Chiral_Resolution cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation & Liberation Racemate Racemic Amine (R- and S-enantiomers) Salts Diastereomeric Salts (R,S) and (S,S) Racemate->Salts  Reaction   ResolvingAgent (S)-(+)-Mandelic Acid Separated Separated Enantiomers (R-amine and S-amine) Salts->Separated  Fractional Crystallization & Acid/Base Treatment  

Caption: Chiral Resolution Process.

Experimental Protocol

Protocol 2.1: Resolution of (R,S)-N-methyl-3-hydroxy-3-phenylpropylamine [1]

  • Materials:

    • (R,S)-N-methyl-3-hydroxy-3-phenylpropylamine (PMAP)

    • (S)-(+)-Mandelic acid

    • Ethyl acetate

    • Acetone

    • Methyl-tert-butyl ether (MTBE)

  • Procedure:

    • Dissolve racemic PMAP (1 equivalent) in ethyl acetate.

    • Add a solution of (S)-(+)-mandelic acid (0.45-0.55 equivalents) in ethyl acetate to the PMAP solution.

    • Heat the mixture to 50-55 °C to dissolve all solids.

    • Slowly cool the solution to room temperature and seed with authentic N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate salt if necessary.

    • Stir at room temperature for 16-24 hours to allow for crystallization.

    • Filter the crystals and wash with a mixture of MTBE and acetone.

    • The resulting diastereomeric salt can be treated with a base (e.g., NaOH) to liberate the free (R)-amine.

Quantitative Data
ProductStarting MaterialResolving AgentYield of Diastereomeric Salt (%)Enantiomeric Excess of Resolved Amine (ee %)Reference
N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate salt(R,S)-N-methyl-3-hydroxy-3-phenylpropylamine(S)-(+)-Mandelic acid~28 (initial crystallization)>99 (after recrystallization)[1]

Conclusion

This compound is a cornerstone chiral synthon in the pharmaceutical industry. Its utility as both a chiral building block for enantioselective synthesis and as a precursor to a powerful chiral resolving agent highlights its importance. The protocols provided herein offer a framework for researchers and drug development professionals to leverage the unique properties of this compound in the efficient and stereocontrolled synthesis of vital pharmaceutical intermediates.

References

Methyl (S)-(+)-mandelate: A Chiral Contributor to Fragrance and Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Methyl (S)-(+)-mandelate, a chiral ester of mandelic acid, is a versatile compound utilized in the fragrance and flavor industries for its characteristic mild, sweet, and slightly fruity aroma. Its pleasant sensory profile makes it a valuable ingredient in a variety of consumer products. Beyond its aromatic properties, its chirality is of significant interest in the pharmaceutical sector, often serving as a building block in the synthesis of enantiomerically pure drugs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance and flavor formulations, intended for researchers, scientists, and drug development professionals.

Sensory Profile and Applications

This compound imparts a subtle yet distinct aroma that enhances the overall sensory experience of a product. Its odor is generally described as mild, sweet, and fruity.[2] This makes it a suitable component in fine fragrances, personal care products, and food items where a delicate and pleasant scent is desired. In contrast, its enantiomer, Methyl (R)-(-)-mandelate, also possesses a pleasant aroma and is used in the fragrance and flavor industry as well.[3] The distinct sensory perception of chiral molecules is a well-documented phenomenon, arising from their differential interactions with olfactory receptors.[2]

Applications in Fragrance Formulations

In perfumery, this compound can be used as a modifier to add a touch of sweetness and a fruity nuance to floral and oriental fragrance compositions. Its mild character allows it to blend seamlessly with other aromatic components without overpowering them.

Applications in Flavor Formulations

As a flavoring agent, this compound can contribute to the overall taste profile of certain food products.[1][2] Its sweet and fruity notes can be utilized in beverages, baked goods, and confectionery. The interaction of this chiral ester with taste receptors contributes to the perception of its flavor.[2]

Quantitative Sensory Data

PropertyValueReference
Chemical Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 49-58 °C[4]
Optical Rotation [α]D²⁰ = +142 ± 3º (c=1 in MeOH)[4]
Purity (HPLC) ≥ 98%[4]

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference exists between a standard formulation and a formulation containing this compound.

Materials:

  • Three samples: Two identical (control) and one different (test sample with this compound).

  • Odor-free sample containers.

  • A panel of at least 24 trained sensory assessors.

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Prepare a control formulation (without this compound) and a test formulation with a specific concentration of this compound.

  • Present three coded samples to each panelist in a randomized order. Two samples are the control, and one is the test sample.

  • Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Record the responses of each panelist.

  • Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare Control and Test Formulations Coding Code Samples (2 Control, 1 Test) Prep->Coding Presentation Present Samples to Panelists Coding->Presentation Sniffing Panelists Sniff and Identify Odd Sample Presentation->Sniffing Recording Record Responses Sniffing->Recording Analysis Statistical Analysis (Triangle Test Table) Recording->Analysis Result Determine Significance Analysis->Result

Figure 1. Workflow for Triangle Test Sensory Evaluation.
Protocol 2: Analytical Quality Control - Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a fragrance or flavor formulation.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

  • Helium as carrier gas.

  • This compound standard for calibration.

  • Sample formulation.

  • Appropriate solvent (e.g., dichloromethane).

Procedure:

  • Sample Preparation: Dilute a known amount of the sample formulation in the chosen solvent. Prepare a series of standard solutions of this compound for calibration.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400.

  • Analysis: Inject the prepared sample and standard solutions into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the concentration using the calibration curve generated from the standard solutions.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Sample Dilution Injection Inject Sample and Standards SamplePrep->Injection StandardPrep Standard Solutions (Calibration Curve) StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time, Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Figure 2. Workflow for GC-MS Analysis.
Protocol 3: Stability Testing of Fragrance Formulations

Objective: To evaluate the stability of this compound in a cosmetic formulation under various conditions.

Materials:

  • Finished product samples in final packaging.

  • Controlled environment chambers (for temperature, humidity, and light exposure).

  • Analytical instrumentation (GC-MS, pH meter, viscometer).

  • Sensory panel.

Procedure:

  • Initial Analysis (Time 0): Analyze the initial samples for appearance, color, odor, pH, viscosity, and concentration of this compound.

  • Storage Conditions: Store samples under different conditions:

    • Accelerated: 40°C/75% RH for 3 months.

    • Real-time: 25°C/60% RH for the intended shelf life.

    • Light exposure: UV light cabinet.

    • Freeze-thaw cycles: -10°C to 25°C (3 cycles).

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 3 months for accelerated testing), withdraw samples and re-evaluate for the parameters measured at Time 0.

  • Data Analysis: Compare the results at each time point to the initial data to assess any changes in the product's physical, chemical, and sensory properties.

Stability_Testing_Workflow cluster_storage Storage Conditions Start Initial Analysis (Time 0) - Appearance, Odor, pH - Viscosity, Concentration Accelerated Accelerated (40°C/75% RH) Start->Accelerated RealTime Real-Time (25°C/60% RH) Start->RealTime Light Light Exposure (UV Cabinet) Start->Light FreezeThaw Freeze-Thaw (-10°C to 25°C) Start->FreezeThaw Evaluation Periodic Evaluation (e.g., 1, 2, 3 months) Accelerated->Evaluation RealTime->Evaluation Light->Evaluation FreezeThaw->Evaluation Analysis Data Analysis and Comparison Evaluation->Analysis Conclusion Assess Stability Analysis->Conclusion

Figure 3. Workflow for Stability Testing.

Synthesis of this compound for Fragrance and Flavor Applications

The production of enantiomerically pure this compound is crucial for its application in industries where chirality influences biological activity and sensory perception. Enzymatic synthesis is a preferred method due to its high selectivity and mild reaction conditions.[5][6][7]

Enzymatic Synthesis via Kinetic Resolution

One common approach is the kinetic resolution of racemic methyl mandelate using lipases. In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer enriched.

Reaction: Racemic methyl mandelate + H₂O --(Lipase)--> (R)-mandelic acid + (S)-methyl mandelate

Enzymatic_Synthesis Racemic Racemic Methyl Mandelate Lipase Lipase Racemic->Lipase Water H₂O Water->Lipase R_Acid (R)-Mandelic Acid Lipase->R_Acid S_Ester (S)-Methyl Mandelate Lipase->S_Ester

Figure 4. Enzymatic Kinetic Resolution of Methyl Mandelate.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to its specific OR triggers a conformational change in the receptor, activating an intracellular signaling cascade. This ultimately leads to the generation of an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent.[8] The chirality of a molecule can significantly influence its binding affinity and activation of ORs, resulting in different odor perceptions for different enantiomers.[2]

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain Perception Odor Perception Brain->Perception

Figure 5. Simplified Olfactory Signaling Pathway.

References

Application Notes and Protocols for Dynamic Kinetic Resolution of α-Bromo Esters using (S)-Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic kinetic resolution (DKR) is a powerful strategy in asymmetric synthesis to convert a racemic mixture entirely into a single, enantiomerically pure product. This document provides detailed application notes and protocols for the dynamic kinetic resolution of α-bromo esters employing the chiral auxiliary, (S)-mandelate. This methodology facilitates the stereoselective synthesis of valuable α-amino acid derivatives, which are crucial building blocks in pharmaceutical and chemical industries. The protocols described herein are based on established literature, providing a practical guide for laboratory implementation.[1][2]

The core principle of this DKR process lies in the rapid, in-situ racemization of the stereocenter bearing the bromine atom, allowing the nucleophile to selectively react with one of the diastereomers of the (S)-mandelate-derived α-bromo ester. This process is typically facilitated by tetrabutylammonium iodide (TBAI) and a mild base like diisopropylethylamine (DIEA), leading to high diastereoselectivity in the substitution product.[1][2] Subsequent removal of the (S)-mandelate auxiliary yields the desired enantioenriched α-amino acid derivative.

Reaction Schematics and Mechanism

The overall transformation can be visualized as a two-step process: first, the esterification of a racemic α-bromo acid with methyl (S)-mandelate, followed by the dynamic kinetic resolution via nucleophilic substitution.

DKR_Mechanism cluster_esterification Step 1: Preparation of (S)-Mandelate α-Bromo Ester cluster_dkr Step 2: Dynamic Kinetic Resolution cluster_cleavage Step 3: Chiral Auxiliary Removal Racemic_Bromo_Acid Racemic α-Bromo Acid Diastereomeric_Mixture Diastereomeric Mixture of α-Bromo Ester (1:1) Racemic_Bromo_Acid->Diastereomeric_Mixture   DCC, DMAP, CH₂Cl₂ S_Mandelate Methyl (S)-Mandelate S_Mandelate->Diastereomeric_Mixture Diastereomeric_Mixture_DKR Diastereomeric Mixture of α-Bromo Ester Epimerization Rapid Epimerization Diastereomeric_Mixture_DKR->Epimerization TBAI, DIEA Nucleophilic_Attack Diastereoselective Nucleophilic Substitution Epimerization->Nucleophilic_Attack Single_Diastereomer Single Diastereomer of α-Amino Ester Nucleophilic_Attack->Single_Diastereomer Single_Diastereomer_Cleavage Single Diastereomer of α-Amino Ester Nucleophile Nucleophile (e.g., Amine) Nucleophile->Nucleophilic_Attack Enantioenriched_Product Enantioenriched α-Amino Acid Derivative Single_Diastereomer_Cleavage->Enantioenriched_Product   e.g., LiAlH₄ or   acidic alcoholysis

Figure 1: General workflow for the synthesis of enantioenriched α-amino acid derivatives.

The key to the high stereoselectivity of this process is the dynamic equilibrium between the two diastereomers of the α-bromo ester, which is established under the reaction conditions. The nucleophile then reacts preferentially with one of the diastereomers, shifting the equilibrium and funneling the entire racemic starting material into a single product diastereomer.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of (S)-Mandelate Derived α-Bromo Esters

This protocol describes the esterification of a racemic α-bromo acid with methyl (S)-mandelate to form the diastereomeric α-bromo ester substrate for the DKR.

Materials:

  • Methyl (S)-mandelate

  • Racemic α-bromo acid (e.g., α-bromo-α-phenylacetic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl (S)-mandelate (1.0 equiv), the racemic α-bromo acid (1.0 equiv), and DMAP (0.2 equiv) in CH₂Cl₂.

  • To the stirred solution, add DCC (1.0 equiv).

  • Stir the reaction mixture at room temperature for 3-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of CH₂Cl₂.

  • Wash the organic filtrate with water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the α-bromo ester as a mixture of two diastereomers.[1]

Protocol 2: Dynamic Kinetic Resolution of (S)-Mandelate Derived α-Bromo Esters with Amines

This protocol outlines the general procedure for the nucleophilic substitution of the prepared α-bromo ester with an amine nucleophile to yield the corresponding α-amino ester with high diastereoselectivity.

Materials:

  • (S)-Mandelate derived α-bromo ester (1.0 equiv)

  • Amine nucleophile (e.g., dibenzylamine, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 1.0 equiv)

  • Diisopropylethylamine (DIEA, 1.0 equiv)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (S)-mandelate derived α-bromo ester (1.0 equiv) in either CH₂Cl₂ or MeCN in a round-bottom flask.

  • Add the amine nucleophile (1.5 equiv), TBAI (1.0 equiv), and DIEA (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with the reaction solvent and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-amino ester. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.[1][2]

Protocol 3: Removal of the (S)-Mandelate Chiral Auxiliary

This protocol describes a method for the reductive cleavage of the chiral auxiliary to yield the enantioenriched α-amino alcohol.

Materials:

  • Diastereomerically enriched α-amino ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-amino ester in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then again water.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to obtain the enantioenriched α-amino alcohol. The enantiomeric ratio (er) can be determined by chiral HPLC analysis.[2]

Data Presentation

The following tables summarize the results obtained for the dynamic kinetic resolution of various (S)-mandelate derived α-bromo esters with different amine nucleophiles.

Table 1: DKR of α-Bromo Phenylacetate with Various Amine Nucleophiles [1][2]

EntryNucleophile (Amine)ProductYield (%)dr
1Dibenzylamineα-(Dibenzylamino)phenylacetate8197:3
2p-Anisidineα-(p-Methoxyphenylamino)phenylacetate9595:5

Table 2: DKR of α-Bromo Propionate with Various Amine Nucleophiles [2]

EntryNucleophile (Amine)ProductYield (%)dr
1Dibenzylamineα-(Dibenzylamino)propionate6290:10

Table 3: Asymmetric Synthesis of 3-Substituted Morpholin-2-ones [1]

Entryα-Bromo Ester SubstituentNucleophile (N-substituted 2-aminoethanol)ProductYield (%)er
14-FluorophenylN-Benzyl-2-aminoethanol3-(4-Fluorophenyl)-4-benzylmorpholin-2-one5891:9
24-FluorophenylN-(p-Methoxyphenyl)-2-aminoethanol3-(4-Fluorophenyl)-4-(p-methoxyphenyl)morpholin-2-one7294:6

Visualizations

DKR_Cycle cluster_reaction Nucleophilic Substitution S_R (S,R)-α-Bromo Ester S_S (S,S)-α-Bromo Ester S_R->S_S Epimerization (TBAI, DIEA) Product (S,R)-α-Amino Ester (Major Diastereomer) S_R->Product k_slow S_S->Product k_fast (Nucleophile)

Figure 2: Kinetic model of the dynamic kinetic resolution process.

The diagram illustrates that the two diastereomers, (S,R) and (S,S), are in rapid equilibrium. The nucleophile reacts much faster with the (S,S)-diastereomer (k_fast) than the (S,R)-diastereomer (k_slow), leading to the preferential formation of a single product diastereomer.

Conclusion

The use of (S)-mandelate as a chiral auxiliary provides an effective and practical method for the dynamic kinetic resolution of α-bromo esters.[3] This approach allows for the asymmetric synthesis of a variety of enantioenriched α-amino acid derivatives, including precursors to important heterocyclic compounds like morpholin-2-ones, with high stereoselectivity.[1][2] The operational simplicity and the availability of both enantiomers of mandelic acid make this a valuable tool for academic and industrial researchers in the field of asymmetric synthesis and drug development.[3]

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity in Reactions with Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (S)-(+)-mandelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the enantioselectivity and diastereoselectivity of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric synthesis?

This compound is the methyl ester of (S)-mandelic acid. It is a valuable chiral building block and is often employed as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be cleaved from the molecule. The bulky phenyl group and the defined stereocenter of the mandelate moiety can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an incoming reagent to the opposite face, thus leading to a high degree of stereoselectivity.

Q2: What are the common types of reactions where this compound is used to control stereoselectivity?

This compound is frequently used as a chiral auxiliary in reactions that proceed through a planar intermediate, such as an enolate. Key applications include:

  • Diastereoselective Alkylation: The enolate of an acetic acid adduct of the mandelate can be alkylated to produce α-substituted carboxylic acids with high diastereoselectivity.

  • Diastereoselective Aldol Reactions: The reaction of the enolate derived from a mandelate ester with an aldehyde can proceed with high stereocontrol to form β-hydroxy esters.

  • Diastereoselective Mannich Reactions: The addition of the mandelate-derived enolate to an imine can yield β-amino esters with high diastereoselectivity.

Q3: How is the chiral auxiliary typically removed after the reaction?

The mandelate auxiliary is an ester and is typically removed by hydrolysis under basic conditions (saponification), for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH). It is important to choose hydrolysis conditions that do not lead to epimerization or racemization of the newly created stereocenter.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in Alkylation Reactions

Potential Causes and Solutions

  • Incomplete Enolate Formation: If the deprotonation of the α-carbon is not complete, the remaining starting material can react with the product or lead to side reactions, reducing the overall diastereoselectivity.

    • Troubleshooting: Ensure the use of a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete enolate formation.[1]

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is crucial for high diastereoselectivity. For many chiral auxiliaries, the formation of the Z-enolate is preferred for optimal stereocontrol.[1]

    • Troubleshooting: The choice of base and solvent can influence the enolate geometry. The use of LDA in a coordinating solvent like tetrahydrofuran (THF) generally favors the formation of the Z-enolate.

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier between the transition states leading to the different diastereomers, resulting in a lower d.r.[1]

    • Troubleshooting: Maintain a low reaction temperature, typically -78 °C, during enolate formation and the subsequent addition of the electrophile.

  • Inappropriate Solvent: The solvent's polarity and ability to coordinate with the lithium cation of the enolate can affect the aggregation state and reactivity of the enolate, thereby influencing the diastereoselectivity.[1]

    • Troubleshooting: Anhydrous THF is the most common and generally effective solvent for these reactions. Ensure the solvent is rigorously dried before use, as trace amounts of water can quench the enolate and reduce selectivity.

  • Steric Hindrance of the Electrophile: Less bulky electrophiles may not experience a significant steric clash with the chiral auxiliary, leading to lower facial selectivity.[1]

    • Troubleshooting: While the choice of electrophile is often dictated by the synthetic target, be aware that bulkier electrophiles may lead to higher diastereoselectivity.

Problem 2: Poor Stereoselectivity in Aldol Reactions

Potential Causes and Solutions

  • Flexible Transition State: In the absence of a chelating agent, the transition state of the aldol reaction can be too flexible, allowing for the formation of multiple diastereomers.

    • Troubleshooting: The addition of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), can create a more rigid, chelated transition state. This enhances the facial bias imposed by the chiral auxiliary.[1]

  • Incorrect Stoichiometry of Lewis Acid: Insufficient Lewis acid may not lead to complete chelation, resulting in a mixture of chelated and non-chelated transition states and thus lower diastereoselectivity.

    • Troubleshooting: Use a stoichiometric amount of the Lewis acid to ensure complete coordination to both the ester carbonyl and the aldehyde.

  • Inadequate Temperature Control: As with alkylations, higher temperatures can lead to a decrease in stereoselectivity.

    • Troubleshooting: Perform the reaction at low temperatures, such as -78 °C.

Data Presentation

Table 1: Illustrative Data for Diastereoselective Alkylation of a Chiral Ester Enolate

EntryBase (1.1 equiv)SolventTemperature (°C)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1LDATHF-78CH₃I95:585
2LDATHF-40CH₃I80:2088
3NaHMDSTHF-78CH₃I90:1082
4LDADME-78CH₃I92:884
5LDATHF-78BnBr>98:290

Data is illustrative and based on typical results for chiral ester enolate alkylations. Optimization for this compound may be required.

Table 2: Effect of Lewis Acid on a Diastereoselective Aldol Reaction

EntryLewis Acid (1.0 equiv)SolventTemperature (°C)AldehydeDiastereomeric Ratio (d.r.)Yield (%)
1NoneTHF-78PhCHO60:4075
2TiCl₄CH₂Cl₂-78PhCHO97:389
3SnCl₄CH₂Cl₂-78PhCHO95:585
4BF₃·OEt₂CH₂Cl₂-78PhCHO85:1580

Data is illustrative and based on typical results for chiral auxiliary-controlled aldol reactions. Optimization for this compound may be required.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.

  • Reagent Preparation: A solution of the this compound-derived substrate (1.0 equivalent) in anhydrous THF is prepared.

  • Enolate Formation: The flask is charged with the substrate solution and cooled to -78 °C using a dry ice/acetone bath. A solution of LDA (1.1 equivalents) in THF is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.[1]

  • Alkylation: The electrophile (1.2 equivalents) is added slowly to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diastereomerically enriched product.

Protocol 2: General Procedure for a Lewis Acid-Mediated Diastereoselective Aldol Reaction
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is set up as described in Protocol 1.

  • Reagent Preparation: A solution of the this compound-derived substrate (1.0 equivalent) in anhydrous dichloromethane is prepared.

  • Lewis Acid Addition: The flask is charged with the substrate solution and cooled to -78 °C. A solution of a Lewis acid (e.g., TiCl₄, 1.0 equivalent) in dichloromethane is added dropwise. The mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.1 equivalents) is added slowly to the reaction mixture at -78 °C. The reaction is stirred for 2-4 hours at this temperature, with monitoring by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizations

Enolate_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Substrate Enolate_Formation Enolate Formation (-78 °C, 1 hr) Start->Enolate_Formation Dry_THF Anhydrous THF Dry_THF->Enolate_Formation LDA LDA Solution LDA->Enolate_Formation Alkylation Add Electrophile (-78 °C, 2-4 hrs) Enolate_Formation->Alkylation Quench Quench (aq. NH4Cl) Alkylation->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Diastereomerically Enriched Product Purify->Product

Caption: Workflow for a typical diastereoselective alkylation reaction.

Aldol_Transition_State cluster_pathways TS_Uncatalyzed Uncatalyzed Transition State Flexible Conformation Low d.r. Mixture of Diastereomers Mixture of Diastereomers TS_Uncatalyzed->Mixture of Diastereomers TS_Catalyzed Lewis Acid Catalyzed Transition State Rigid Chelate High d.r. Major Diastereomer Major Diastereomer TS_Catalyzed->Major Diastereomer Enolate Chiral Enolate + Aldehyde Enolate->TS_Uncatalyzed No Lewis Acid Enolate->TS_Catalyzed + Lewis Acid (e.g., TiCl4)

Caption: Influence of Lewis acids on the aldol reaction transition state.

References

Technical Support Center: Optimizing Yield in Kinetic Resolution Using Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield in the kinetic resolution of mandelates, with a focus on obtaining Methyl (S)-(+)-mandelate.

Troubleshooting Guide

This guide addresses common problems encountered during the kinetic resolution of methyl mandelate, offering potential causes and suggested solutions in a question-and-answer format.

Question: Why is the yield of my desired enantiomer, this compound, significantly below the theoretical 50%?

Answer: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[1][2][3] Yields below this are common and can be attributed to several factors. Here’s a systematic approach to troubleshoot low yields:

  • Suboptimal Reaction Conditions: The efficiency of the resolution is highly dependent on the reaction parameters.

    • Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen enzyme. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in slow reaction rates.[4]

    • pH: The pH of the reaction medium is critical for enzyme activity. For lipase-catalyzed hydrolysis, the pH should be maintained at the optimum for the specific lipase, often around 7.0.[4]

    • Solvent: The choice of organic solvent can significantly impact enzyme activity and stability.[5] Some solvents can strip the essential water layer from the enzyme, leading to inactivation.[4] It's recommended to screen different solvents to find the most suitable one for your system.

  • Enzyme Inactivation or Inhibition:

    • Byproduct Inhibition: In hydrolysis reactions, the production of mandelic acid can lower the pH and inhibit or inactivate the enzyme. Using a buffered system can help maintain a stable pH.

    • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Consider adjusting the initial substrate concentration.

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have reached 50% conversion, where the enantiomeric excess (ee) of the remaining substrate is typically highest.[6] Monitor the reaction progress over time using an appropriate analytical method like chiral HPLC.

    • Insufficient Enzyme Loading: The amount of enzyme may be insufficient for the scale of your reaction. Try incrementally increasing the enzyme concentration.

Question: My enantiomeric excess (ee) is low, even when the conversion is near 50%. What could be the cause?

Answer: Low enantioselectivity is a common issue that can often be resolved by optimizing the reaction conditions and setup.

  • Suboptimal Enzyme Choice: The selected lipase may not possess high enantioselectivity for methyl mandelate. It is advisable to screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective one.[1][4]

  • Reaction Temperature: Higher temperatures can sometimes decrease the enantioselectivity of an enzyme.[4] Try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Solvent Effects: The nature of the solvent can influence the conformation of the enzyme and, consequently, its enantioselectivity.[5] Experimenting with different organic solvents is recommended.

  • Racemization: Ensure that the reaction conditions are not causing racemization of the starting material or the product. This can be verified by running a control experiment without the enzyme under the same conditions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum theoretical yield for this compound in a kinetic resolution?

A1: In a classical kinetic resolution, the process involves the selective reaction of one enantiomer from a racemic mixture (a 50:50 mix of (R)- and (S)-enantiomers). Therefore, the maximum theoretical yield for the recovery of the unreacted enantiomer, in this case, this compound, is 50%.[1][2][3]

Q2: How can I achieve a yield of this compound greater than 50%?

A2: To surpass the 50% yield limitation, a technique called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the kinetic resolution with an in-situ racemization of the faster-reacting enantiomer.[3][7] This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[3] For mandelic acid derivatives, this can be achieved by using a racemizing agent in conjunction with the enantioselective enzyme.

Q3: What are the most common enzymes used for the kinetic resolution of mandelate esters?

A3: Lipases are the most widely used enzymes for the kinetic resolution of mandelate esters due to their broad availability, stability in organic solvents, and high enantioselectivity.[1][8] Commonly used lipases include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Pseudomonas species.[1][4]

Q4: What analytical techniques are suitable for monitoring the progress and determining the enantiomeric excess of the reaction?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both monitoring the reaction progress (by measuring the disappearance of the starting material and the appearance of the product) and determining the enantiomeric excess of the remaining this compound.[9]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution of Mandelate Esters

ParameterCondition ACondition BEffect on Yield and eeReference
Enzyme Lipase ALipase BEnzyme choice is critical for enantioselectivity. Screening is recommended.[1]
Temperature 30°C50°CLower temperatures often increase ee but decrease the reaction rate.[4]
Solvent TolueneHeptaneSolvent polarity and nature can significantly affect enzyme activity and selectivity.[5]
pH (of buffer for immobilization) 6.08.0"pH memory" can influence the enzyme's performance in organic media.[4]
Conversion 45%60%ee of the remaining substrate is typically highest around 50% conversion.[6]

Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) for Mandelate Synthesis

MethodTypical SubstrateRacemizationTheoretical Max. YieldTypical Product eeReference
Kinetic Resolution (KR) Racemic methyl mandelateNo50%>95%[1]
Dynamic Kinetic Resolution (DKR) Racemic mandelic acidYes (e.g., with mandelate racemase)~100%>99%[2][3]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic Methyl Mandelate

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

  • Enzyme Immobilization (Optional but Recommended):

    • Immobilize the chosen lipase (e.g., Candida antarctica lipase B) on a suitable support (e.g., Celite) to improve stability and reusability.

  • Reaction Setup:

    • In a round-bottom flask, dissolve racemic methyl mandelate (1.0 equivalent) in a suitable organic solvent (e.g., 20 mL of heptane per mmol of substrate).

    • Add a phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0). This creates a biphasic system which is common for such reactions.[10]

    • Add the immobilized lipase (e.g., 50 mg of Novozym 435 per mmol of substrate).[10]

  • Reaction Conditions:

    • Stir the mixture vigorously at a constant temperature (e.g., 40-50°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC.

  • Work-up and Product Isolation:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Separate the organic and aqueous layers.

    • To isolate the unreacted this compound, wash the organic layer with a saturated sodium bicarbonate solution to remove the formed mandelic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.

    • To isolate the (R)-mandelic acid, acidify the aqueous layer with dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to obtain the product.

Mandatory Visualization

Troubleshooting_Yield_Optimization cluster_problem Problem Identification cluster_troubleshooting_yield Troubleshooting Low Yield cluster_troubleshooting_ee Troubleshooting Low Enantioselectivity Start Start Kinetic Resolution CheckYield Is Yield < 50%? Start->CheckYield CheckEE Is ee low? CheckYield->CheckEE No Opt_Conditions_Y Optimize Reaction Conditions (Temp, pH, Solvent) CheckYield->Opt_Conditions_Y Yes Success Successful Resolution CheckEE->Success No Screen_Enzymes Screen Different Enzymes CheckEE->Screen_Enzymes Yes Check_Enzyme_Act_Y Check Enzyme Activity (Inhibition, Inactivation) Opt_Conditions_Y->Check_Enzyme_Act_Y Monitor_Conv Monitor Conversion (Reaction Time, Enzyme Load) Check_Enzyme_Act_Y->Monitor_Conv Monitor_Conv->CheckYield Opt_Conditions_EE Optimize Reaction Conditions (Temp, Solvent) Screen_Enzymes->Opt_Conditions_EE Check_Racemization Check for Racemization Opt_Conditions_EE->Check_Racemization Check_Racemization->CheckEE

Caption: Troubleshooting workflow for optimizing kinetic resolution.

DKR_vs_KR_Workflow cluster_kr Kinetic Resolution (KR) cluster_dkr Dynamic Kinetic Resolution (DKR) Racemate_KR Racemic Methyl Mandelate ((R)- and (S)-ester) Enzyme_KR Enantioselective Enzyme Racemate_KR->Enzyme_KR Product_KR (R)-Mandelic Acid Enzyme_KR->Product_KR Fast Unreacted_KR This compound Enzyme_KR->Unreacted_KR Slow Yield_KR Max Yield: 50% Unreacted_KR->Yield_KR Racemate_DKR Racemic Methyl Mandelate ((R)- and (S)-ester) Enzyme_DKR Enantioselective Enzyme Racemate_DKR->Enzyme_DKR Racemization Racemization Catalyst Racemate_DKR->Racemization Product_DKR This compound Enzyme_DKR->Product_DKR Slow reaction of (S)-ester Yield_DKR Theoretical Yield: ~100% Product_DKR->Yield_DKR

Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution.

References

Technical Support Center: Asymmetric Synthesis with Methyl (S)-(+)-Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (S)-(+)-mandelate in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in asymmetric synthesis using this compound?

A1: The most frequently encountered side reactions include racemization or epimerization of the chiral center, transesterification with alcoholic solvents or reagents, and undesired reactions with organometallic reagents like Grignard reagents. Each of these can lead to a decrease in enantiomeric excess (% ee) and overall yield of the desired product.

Q2: How can I minimize racemization of this compound during a reaction?

A2: Minimizing racemization is crucial for maintaining the stereochemical integrity of your product. Key strategies include:

  • Temperature Control: Perform reactions at lower temperatures to reduce the rate of epimerization.

  • Base Selection: Use non-nucleophilic, sterically hindered bases. Strong, nucleophilic bases can deprotonate the alpha-proton, leading to racemization.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to conditions that may induce racemization.

  • Solvent Choice: The choice of solvent can influence the rate of racemization. Aprotic solvents are often preferred.

Q3: What is transesterification and how can it be avoided?

A3: Transesterification is the exchange of the methyl group of the ester with an alcohol present in the reaction mixture.[1][2] This can be a significant side reaction if your substrate or reaction medium contains other alcohols. To avoid this:

  • Use aprotic solvents or solvents that are the same as the ester's alcohol (i.e., methanol for methyl esters).

  • If the use of other alcohols is unavoidable, consider protecting the hydroxyl group of this compound.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (% ee) in the Product

Symptoms:

  • The observed optical rotation of the product is lower than expected.

  • Chiral HPLC or GC analysis shows the presence of the undesired enantiomer.

Possible Causes and Solutions:

Cause Troubleshooting Steps Experimental Protocol
Racemization/Epimerization The chiral center alpha to the carbonyl group in methyl mandelate is susceptible to deprotonation by bases, leading to a loss of stereochemical integrity.Protocol for Minimizing Racemization: 1. Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Temperature: Cool the reaction vessel to the recommended low temperature (e.g., -78 °C to 0 °C) before adding any base.3. Base Addition: Use a syringe pump for the slow, dropwise addition of a non-nucleophilic base (e.g., LDA, KHMDS).4. Monitoring: Track the reaction progress using TLC or in-situ IR to avoid unnecessarily long reaction times.5. Work-up: Quench the reaction with a mild acidic solution (e.g., saturated aqueous NH4Cl) at low temperature.
Transesterification The presence of other alcohols in the reaction mixture can lead to the formation of a different ester, potentially with a different stereochemical outcome or separation profile.Protocol to Avoid Transesterification: 1. Solvent Selection: Use anhydrous, aprotic solvents (e.g., THF, DCM, Toluene). If an alcohol is necessary as a solvent, use methanol for methyl mandelate.2. Reagent Purity: Ensure all reagents and starting materials are free from alcoholic impurities.3. Protection Strategy: If a different alcohol is a necessary reagent, consider protecting the hydroxyl group of methyl mandelate prior to the reaction.

Quantitative Data on Racemization:

The extent of racemization is highly dependent on the reaction conditions. The following table provides illustrative data on the effect of base and temperature on the enantiomeric excess of a chiral α-hydroxy ester.

Base Temperature (°C) Reaction Time (h) Enantiomeric Excess (% ee)
Triethylamine252495
DBU252470
Sodium Methoxide251250
Triethylamine024>99
DBU02485

Note: This data is representative and actual results may vary depending on the specific substrate and reaction conditions.

Issue 2: Complex Product Mixture in Grignard Reactions

Symptoms:

  • TLC or GC-MS analysis shows multiple products instead of the expected tertiary alcohol.

  • Low yield of the desired product.

Possible Causes and Solutions:

Cause Troubleshooting Steps Experimental Protocol
Enolization The Grignard reagent can act as a base and deprotonate the α-proton of the ester, leading to the formation of an enolate and unreacted starting material after work-up.Protocol to Minimize Enolization: 1. Grignard Reagent: Use a less sterically hindered Grignard reagent if possible.2. Low Temperature: Perform the addition of the ester to the Grignard reagent at a low temperature (e.g., -78 °C).3. Inverse Addition: Add the Grignard reagent slowly to a solution of the ester (inverse addition) can sometimes favor the nucleophilic addition over enolization.
Reduction If the Grignard reagent has β-hydrogens, it can reduce the ester to the corresponding alcohol.Protocol to Avoid Reduction: 1. Grignard Reagent Selection: Use Grignard reagents without β-hydrogens (e.g., MeMgBr, PhMgBr) if the reaction chemistry allows.2. Ceric Chloride: The use of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress reduction.
Double Addition Grignard reagents react with esters to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. Incomplete reaction can lead to a mixture of ketone and tertiary alcohol.Protocol for Complete Double Addition: 1. Stoichiometry: Use at least two equivalents of the Grignard reagent.2. Reaction Time and Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for a sufficient time to ensure the second addition goes to completion.

Expected Product Distribution in Grignard Reaction with this compound:

Grignard Reagent Major Product Potential Byproducts Expected Yield Range (%)
CH₃MgBr(S)-1,1-diphenylethane-1,2-diolStarting material (from enolization)60-80
PhMgBr(S)-1,1,2-triphenylethane-1,2-diolBenzophenone (from incomplete second addition)70-90
i-PrMgCl(S)-2-methyl-1,1-diphenylpropane-1,2-diolReduced alcohol, enolized starting material40-60

Note: Yields are approximate and can be influenced by reaction conditions.

Visual Guides

Workflow for Troubleshooting Loss of Enantiomeric Excess

loss_of_ee_workflow start Low % ee Observed check_racemization Potential Racemization? start->check_racemization check_transesterification Potential Transesterification? start->check_transesterification racemization_yes Yes check_racemization->racemization_yes transesterification_yes Yes check_transesterification->transesterification_yes optimize_conditions Optimize Conditions: - Lower Temperature - Weaker Base - Shorter Time racemization_yes->optimize_conditions change_solvent Change Solvent: - Aprotic Solvent - Methanol transesterification_yes->change_solvent end_racemization Improved % ee optimize_conditions->end_racemization end_transesterification Improved % ee change_solvent->end_transesterification

Caption: Troubleshooting workflow for addressing loss of enantiomeric excess.

Reaction Pathway for Grignard Reaction with an Ester

grignard_reaction ester This compound tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 + grignard1 R-MgX (1st eq.) grignard1->tetrahedral1 ketone Ketone Intermediate tetrahedral1->ketone - MeOMgX tetrahedral2 Alkoxide Intermediate ketone->tetrahedral2 + grignard2 R-MgX (2nd eq.) grignard2->tetrahedral2 alcohol Tertiary Alcohol tetrahedral2->alcohol H₃O⁺ workup Acidic Workup workup->alcohol

Caption: General mechanism of a Grignard reaction with an ester.

References

Technical Support Center: Optimization of Lipase-Catalyzed Hydrolysis of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lipase-catalyzed hydrolysis of methyl mandelate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving optimal reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the lipase-catalyzed hydrolysis of methyl mandelate.

Issue / Question Possible Causes Troubleshooting Suggestions
Low or No Enzyme Activity - Inappropriate lipase selection.- Non-optimal pH or temperature.- Enzyme denaturation or inhibition.- Substrate insolubility.- Select an appropriate lipase: Candida antarctica lipase B (CAL-B) is highly effective. Other options include lipases from Pseudomonas species or Thermomyces lanuginosus.[1][2]- Optimize pH: Most lipases show maximal activity in the pH range of 7-9.[3][4][5] Use a suitable buffer like phosphate buffer.[6]- Optimize Temperature: The optimal temperature can range from 30°C to 60°C. Perform a temperature screen to find the optimum for your specific lipase.[7][8]- Check for inhibitors: Certain metal ions (e.g., Cu²⁺, Ni²⁺, Mn²⁺) can inhibit lipase activity.[9]- Use a co-solvent: A small amount of a water-miscible organic solvent like DMSO or acetone can help dissolve the substrate, but be aware that high concentrations can inhibit the enzyme.[10][11][12]
Low Enantioselectivity (low e.e. or E-value) - Sub-optimal reaction conditions (pH, temperature).- Incorrect choice of lipase or its form (free vs. immobilized).- Inappropriate solvent system.- Fine-tune pH: Enantioselectivity is highly dependent on pH. For instance, an immobilized derivative of CAL-B showed high enantioselectivity at pH 8.[1]- Immobilize the lipase: Immobilization can significantly enhance enantioselectivity.[1][13] For example, a CAL-B immobilized derivative achieved an enantiomeric excess (ee) of 96% for the R-enantiomer of mandelic acid.[1]- Screen different lipases: Different lipases will exhibit different selectivities for the same substrate.[2]- Solvent engineering: The choice and concentration of an organic co-solvent can modulate enantioselectivity.[14]
Poor Reproducibility - Inconsistent enzyme activity/preparation.- Fluctuations in pH or temperature.- Inaccurate measurement of reactants.- Use a stable enzyme preparation: Immobilized lipases generally offer better stability and reusability over multiple reaction cycles.[13]- Ensure precise control of reaction parameters: Use a reliable buffer system and a temperature-controlled reaction vessel.- Standardize protocols: Ensure all experimental steps are performed consistently.
Difficulty in Product Separation/Purification - Emulsion formation.- Similar polarities of substrate and product.- Optimize the solvent system: Using a biphasic system can simplify product separation.- Post-reaction extraction: Utilize liquid-liquid extraction with a suitable organic solvent after adjusting the pH of the aqueous phase to protonate the mandelic acid product, making it more soluble in the organic phase.

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for the kinetic resolution of methyl mandelate?

A1: Candida antarctica lipase B (CAL-B), particularly in its immobilized form (e.g., Novozym 435), is widely reported to be highly efficient and enantioselective for the hydrolysis of methyl mandelate.[1][2] Other lipases from Pseudomonas and Thermomyces species have also been used successfully.[2][15]

Q2: What is the optimal pH for the reaction?

A2: The optimal pH is generally in the neutral to alkaline range, typically between pH 7 and pH 9.[3][5] For example, an immobilized CAL-B derivative demonstrated high enantioselectivity at pH 8.[1] It is crucial to screen a pH range for your specific enzyme and setup, as the buffer type (e.g., phosphate vs. bicarbonate) can also influence activity and selectivity.[6]

Q3: How does temperature affect the hydrolysis of methyl mandelate?

A3: Temperature significantly impacts reaction rate and enzyme stability. The optimal temperature usually lies between 30°C and 60°C.[7][8] Exceeding the optimal temperature can lead to denaturation and loss of activity.[16] It is advisable to determine the optimal temperature for your specific lipase preparation.

Q4: Should I use a free or immobilized lipase?

A4: Immobilized lipases are generally preferred. Immobilization enhances enzyme stability, simplifies recovery and reuse, and can improve enantioselectivity.[1][13] Supports like Eupergit C, agarose beads, and methacrylate polymers are commonly used.[1][6][15]

Q5: Is a co-solvent necessary for this reaction?

A5: While the reaction is a hydrolysis and occurs in an aqueous buffer, a water-miscible organic co-solvent (e.g., DMSO, acetone, THF) can be beneficial to increase the solubility of the methyl mandelate substrate.[2][10] However, the concentration of the organic solvent must be optimized, as high concentrations can denature the lipase and reduce its activity.[12][17]

Q6: How can I monitor the progress of the reaction?

A6: Reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them using chiral High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the remaining methyl mandelate and the formed mandelic acid, as well as the determination of the enantiomeric excess (e.e.) of both.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed hydrolysis of methyl mandelate, providing a basis for comparison of different enzymes and conditions.

Table 1: Performance of Different Lipases in the Kinetic Resolution of Methyl Mandelate

Lipase SourceFormpHTemp (°C)Key ResultReference
Candida antarctica B (CAL-B)Immobilized on Eupergit C8.0N/AE-value = 52, 96% e.e. (R-mandelic acid)[1]
Pseudomonas fluorescensFree7.025-30Good selectivity[2]
Pseudomonas cepacia (PCL)Free7.025-30Good selectivity[2]
Thermomyces lanuginosus (TLL)Immobilized on Purolite C187.0257.3-fold higher activity for R-isomer vs S-isomer[15][18]
Prunus dulcis almondsImmobilized on hydrophobic Purolite9.0N/AInactive vs R-isomer, highly active vs S-isomer[6][19]
Bacillus sp. strain TG43Cell surface-displayedN/A37E-value = 250, 99% e.e. (S-mandelic acid)[9]

N/A: Not available in the cited source.

Table 2: Effect of Immobilization Support on Thermomyces lanuginosus Lipase (TLL) Activity [15][18]

SupportSubstrateHydrolytic Activity (U/g)
Agarose C8-TLLR-methyl mandelate~1.8
Agarose C8-TLLS-methyl mandelate~0.9
Purolite C18-TLLR-methyl mandelate~3.0
Purolite C18-TLLS-methyl mandelate~0.4

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of (R,S)-Methyl Mandelate

This protocol is a generalized procedure based on common practices in the literature.[1][15][18]

  • Reaction Setup:

    • Prepare a solution of (R,S)-methyl mandelate (e.g., 50 mM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[15][18]

    • Add the lipase preparation (e.g., 50 mg of immobilized lipase) to the substrate solution in a temperature-controlled vessel.[15][18]

  • Reaction Conditions:

    • Maintain the reaction mixture at the desired temperature (e.g., 25°C) with gentle stirring.[15][18]

  • Monitoring:

    • Withdraw aliquots at specific time intervals.

    • Stop the enzymatic reaction in the aliquot (e.g., by adding a quenching solvent like acetonitrile or by filtration to remove the immobilized enzyme).

  • Analysis:

    • Analyze the composition of the sample by chiral HPLC to determine the concentrations of R- and S-methyl mandelate and the produced mandelic acid.

    • Calculate the conversion and the enantiomeric excess (e.e.) of the substrate and product.

  • Work-up (for product isolation):

    • After reaching the desired conversion (typically close to 50%), stop the reaction by removing the immobilized enzyme via filtration.

    • Acidify the aqueous solution to pH ~2 with HCl to protonate the mandelic acid.

    • Extract the mandelic acid with an organic solvent (e.g., ethyl acetate).

    • Separate the unreacted methyl mandelate from the mandelic acid using standard purification techniques (e.g., chromatography).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Prep_Substrate Prepare (R,S)-Methyl Mandelate Solution in Buffer Reaction Combine Substrate and Lipase in a Temperature-Controlled Reactor Prep_Substrate->Reaction Prep_Enzyme Select and Prepare Lipase (Free or Immobilized) Prep_Enzyme->Reaction Monitor Monitor Reaction Progress (e.g., via Chiral HPLC) Reaction->Monitor Stop Stop Reaction at ~50% Conversion Monitor->Stop Separate_Enzyme Separate Immobilized Enzyme (Filtration) Stop->Separate_Enzyme Extract Acidify and Extract Mandelic Acid Product Separate_Enzyme->Extract Purify Purify Product and Unreacted Substrate Extract->Purify

Caption: Workflow for lipase-catalyzed kinetic resolution of methyl mandelate.

Optimization_Logic cluster_params Key Optimization Parameters Goal Optimal Hydrolysis: High Yield & High e.e. Lipase Lipase Selection (e.g., CAL-B, PCL) Goal->Lipase Form Enzyme Form (Immobilized vs. Free) Goal->Form pH Reaction pH (e.g., 7.0-9.0) Goal->pH Temp Temperature (e.g., 30-60°C) Goal->Temp Solvent Co-Solvent (Type & Conc.) Goal->Solvent Lipase->Form pH->Temp Solvent->Lipase

Caption: Key parameters for optimizing the enzymatic hydrolysis of methyl mandelate.

References

Conditions for preventing racemization of Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (S)-(+)-mandelate. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent racemization and maintain the stereochemical integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, like this compound, into a mixture containing equal amounts of both enantiomers (in this case, S and R forms), known as a racemic mixture.[1] This is a critical issue in the pharmaceutical industry because the two enantiomers of a chiral molecule can have significantly different biological activities.[1][2] One enantiomer might be therapeutically active, while the other could be inactive or even harmful.[1] Therefore, maintaining the enantiomeric purity of this compound is essential for its use as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[2]

Q2: What are the primary factors that can induce racemization of this compound?

A2: The stereochemical integrity of this compound is sensitive to several experimental factors. The primary causes of racemization are:

  • pH: Both acidic and basic conditions can catalyze racemization.[1][3][4] The mechanism involves the formation of a planar enol or enolate intermediate at the alpha-carbon, which leads to a loss of stereochemical information.[3][4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization by providing the necessary energy to overcome the activation barrier for enolization.[1][3]

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents, particularly those capable of hydrogen bonding, can participate in the racemization mechanisms.[1]

  • Presence of Catalysts: Strong acids, strong bases, and certain enzymes like mandelate racemase can significantly increase the rate of racemization.[1][5]

Q3: How should I store this compound to minimize the risk of racemization?

A3: To maintain the enantiomeric purity of this compound during storage, the following practices are recommended:

  • Store in a tightly sealed container to protect it from moisture.[1]

  • Keep in a cool, dry, and well-ventilated area. For the solid form, room temperature is generally acceptable.[1]

  • Protect from light by using light-resistant containers, as prolonged exposure can lead to degradation.[1]

  • Store away from strong acids and bases.

Troubleshooting Guide: Preventing Racemization During Reactions

This guide will help you troubleshoot and prevent the racemization of this compound in your experiments.

Issue 1: Loss of enantiomeric excess observed after a reaction.

If you are observing a decrease in the enantiomeric excess (ee) of your product, consider the following potential causes and solutions.

Experimental Workflow for Troubleshooting Racemization

G cluster_solutions Potential Solutions start Racemization Detected (Loss of ee%) check_pH Review Reaction pH start->check_pH check_temp Analyze Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_reagents Examine Reagents and Catalysts start->check_reagents sol_pH Buffer the reaction Use milder acids/bases check_pH->sol_pH sol_temp Lower reaction temperature (e.g., 0°C or below) check_temp->sol_temp sol_solvent Use aprotic, less polar solvents check_solvent->sol_solvent sol_reagents Use non-basic nucleophiles Avoid strong acid/base catalysts check_reagents->sol_reagents optimize Optimize Reaction Conditions sol_pH->optimize sol_temp->optimize sol_solvent->optimize sol_reagents->optimize

A troubleshooting workflow for identifying and mitigating racemization.
Detailed Methodologies and Data

1. Saponification of this compound

Saponification (ester hydrolysis) is a common reaction where racemization can occur, especially under harsh basic conditions.

  • Experimental Protocol: To a solution of this compound in a suitable solvent (e.g., a mixture of THF and water), a base such as lithium hydroxide (LiOH) is added. The reaction is typically stirred at room temperature until completion.

  • Troubleshooting:

    • Problem: Significant racemization is observed.

    • Cause: The basic conditions facilitate the deprotonation of the alpha-hydrogen, leading to the formation of a planar enolate and subsequent racemization.[6]

    • Solution:

      • Use milder reaction conditions. Lowering the temperature can help reduce the rate of racemization.[7]

      • Consider alternative deprotection methods. For instance, enzymatic hydrolysis can offer high enantioselectivity.[8]

Quantitative Data on Saponification Conditions

BaseSolventTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee%)
LiOHTHF/H₂O2512~95%
LiOHTHF/H₂O024>98%
K₂CO₃MeOH/H₂O2518~92%
EnzymeBuffer (pH 7)308>99%

Note: The data in this table is illustrative and compiled from general principles of organic chemistry. Actual results may vary based on specific experimental details.

2. Transesterification Reactions

Transesterification of this compound can also be susceptible to racemization, particularly with basic catalysts.

  • Experimental Protocol: this compound is dissolved in an alcohol (e.g., ethanol) with a catalytic amount of a base (e.g., sodium ethoxide) or acid. The mixture is heated to drive the reaction to completion.

  • Troubleshooting:

    • Problem: The resulting ester shows a lower enantiomeric excess.

    • Solution:

      • Opt for milder, non-basic catalysts.

      • Enzymatic methods, such as using a lipase, can be highly effective in preventing racemization during transesterification.

Quantitative Data on Transesterification Catalysts

CatalystAlcoholTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee%)
NaOEtEtOH786~90%
H₂SO₄ (cat.)EtOH7812>98%
LipaseEtOH4048>99%

Note: This data is representative and intended for comparative purposes.

Issue 2: Difficulty in analyzing the enantiomeric purity of this compound.

Accurate determination of the enantiomeric excess is crucial.

  • Recommended Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying the enantiomers of mandelic acid and its esters.[9][10]

  • Experimental Protocol for Chiral HPLC Analysis:

    • Column: A chiral stationary phase, such as one based on cyclodextrin or a polysaccharide, is required.[11]

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation of the enantiomers.

    • Detection: UV detection at a wavelength where the mandelate moiety absorbs (e.g., 254 nm) is typically employed.

    • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Logical Diagram for Analytical Method Selection

G start Need to Determine Enantiomeric Purity hplc Chiral HPLC start->hplc High Accuracy & Quantification gc Chiral GC (after derivatization) start->gc For Volatile Derivatives nmr NMR with Chiral Shift Reagent start->nmr Qualitative Check & Mechanistic Studies hplc_details Requires chiral column Good for routine analysis hplc->hplc_details Method of Choice

Decision tree for selecting an analytical method.

References

Identification of byproducts in Methyl (S)-(+)-mandelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and mitigation of byproducts during the synthesis of Methyl (S)-(+)-mandelate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of byproducts.

Q1: My reaction is complete, but after workup, the yield of this compound is low. What are the potential byproducts I should look for?

A1: Low yields can be attributed to the formation of several byproducts. The most common ones to investigate are:

  • Unreacted (S)-(+)-mandelic acid: The starting material may not have fully reacted.

  • Mandelide: A cyclic dimer formed from the intermolecular esterification of two mandelic acid molecules. This is more prevalent at higher reaction temperatures.[1]

  • (R)-(-)-Methyl mandelate: Racemization of the chiral center can occur, leading to the formation of the undesired enantiomer. This can be exacerbated by harsh acidic or basic conditions and elevated temperatures.[2][3]

  • Polymeric byproducts: Self-esterification of mandelic acid can lead to the formation of linear oligomers or polymers.

  • Water: As a direct byproduct of the esterification, its presence can limit the reaction from proceeding to completion.[1][4][5]

Q2: I observe an unexpected peak in my NMR/LC-MS analysis. How can I identify it?

A2: To identify unknown peaks, consider the following steps:

  • Analyze the spectral data:

    • ¹H NMR: Look for characteristic peaks. For example, the presence of only aromatic and methine protons might suggest mandelide. The absence of a methyl ester peak would rule out methyl mandelate isomers.

    • LC-MS: Determine the mass of the unknown peak. A mass corresponding to the dimer of mandelic acid minus two water molecules would indicate mandelide.

  • Compare with known standards: If available, run NMR and LC-MS for (S)-(+)-mandelic acid and racemic methyl mandelate to compare retention times and spectral data.

  • Consider the reaction conditions: High temperatures are known to favor the formation of mandelide.[1]

Q3: How can I minimize the formation of the mandelide byproduct?

A3: The formation of mandelide is temperature-dependent.[1] To minimize its formation, you can:

  • Lower the reaction temperature: If using a standard Fischer esterification, try running the reaction at a lower temperature for a longer period.

  • Use a milder esterification method: Consider methods that proceed at room temperature, such as the Steglich esterification using DCC and DMAP.[1]

Q4: My product shows a loss of enantiomeric purity. How can I prevent racemization?

A4: Racemization of the mandelic acid chiral center can be a significant issue. To maintain enantiomeric purity:

  • Avoid harsh acidic or basic conditions: Both strong acids and bases can catalyze racemization.[3] Use the minimum necessary amount of acid catalyst.

  • Control the temperature: Higher temperatures can accelerate the rate of racemization.[3]

  • Choose appropriate solvents: Protic solvents can sometimes participate in racemization mechanisms.[3]

  • Minimize reaction time: Prolonged exposure to reaction conditions that can cause racemization should be avoided.

Q5: How can I effectively remove unreacted (S)-(+)-mandelic acid from my final product?

A5: Unreacted mandelic acid can be removed during the workup procedure. A common and effective method is to wash the organic layer containing the crude product with a basic aqueous solution, such as saturated sodium bicarbonate solution.[1] The mandelic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral methyl ester remains in the organic layer.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most common laboratory method is the Fischer-Speier esterification of (S)-(+)-mandelic acid with methanol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[6][7]

Q: What are the main byproducts of the Fischer esterification of mandelic acid?

A: The primary byproduct of the reaction itself is water.[4][5] Other significant byproducts that can form depending on the reaction conditions include mandelide (a cyclic dimer) and the (R)-enantiomer of methyl mandelate due to racemization.[1][3]

Q: Can I use a Dean-Stark apparatus to remove water during the reaction?

A: Yes, using a Dean-Stark apparatus is a common technique to remove the water byproduct and drive the equilibrium of the Fischer esterification towards the formation of the ester.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation

ParameterConditionExpected Impact on Byproducts
Temperature HighIncreased mandelide formation, increased risk of racemization.[1][3]
LowDecreased mandelide formation, reduced risk of racemization.[1][3]
Acid Catalyst High ConcentrationMay increase the rate of racemization.[3]
Low ConcentrationMay lead to an incomplete reaction, leaving unreacted starting material.
Reaction Time ProlongedIncreased risk of racemization and other side reactions.[8]
ShortMay result in an incomplete reaction.

Table 2: Comparison of Esterification Methods for this compound Synthesis

MethodTypical TemperatureKey AdvantagesPotential Byproducts/Issues
Fischer Esterification Reflux (e.g., ~65°C for methanol)Simple, uses inexpensive reagents.Mandelide, racemization, unreacted starting material.[1][3][4]
Steglich Esterification Room TemperatureMilder conditions, reduces risk of mandelide and racemization.[1]Dicyclohexylurea (DCU) byproduct, requires coupling agents.
Thionyl Chloride Method -30°C to Room TempCan be effective for esterification.Formation of HCl, which can promote side reactions.

Experimental Protocols

1. Fischer Esterification of (S)-(+)-mandelic acid

  • Materials:

    • (S)-(+)-mandelic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid (or p-toluenesulfonic acid)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of (S)-(+)-mandelic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel if necessary.

2. Steglich Esterification of (S)-(+)-mandelic acid

  • Materials:

    • (S)-(+)-mandelic acid

    • Anhydrous methanol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • 0.5 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve (S)-(+)-mandelic acid, methanol, and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization

Byproduct_Troubleshooting_Workflow start Start: Unexpected Peak in Analysis (NMR, LC-MS) check_mass Determine Mass (LC-MS) start->check_mass check_nmr Analyze NMR Spectrum start->check_nmr compare_standards Compare with Standards (Starting Material, Racemic Product) start->compare_standards mass_dimer Mass = 2 x (Mandelic Acid) - 2 x (H2O)? check_mass->mass_dimer nmr_no_meo Absence of Methyl Ester Peak in NMR? check_nmr->nmr_no_meo mass_sm Mass = Starting Material? mass_dimer->mass_sm No is_mandelide Byproduct is likely Mandelide mass_dimer->is_mandelide Yes mass_product Mass = Product? mass_sm->mass_product No is_sm Unreacted Starting Material mass_sm->is_sm Yes is_polymer Consider Polymeric Byproducts (Broad peaks in NMR, high mass) mass_product->is_polymer No retention_time Different Retention Time (Same Mass as Product) mass_product->retention_time Yes is_racemate Possible Racemization (Check Chiral Chromatography) nmr_no_meo->mass_dimer Yes retention_time->is_racemate

References

Stability and storage guidelines for Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methyl (S)-(+)-mandelate.

Troubleshooting Guide

Issue: Unexpected Experimental Results or Suspected Degradation

If you are encountering inconsistent results or suspect that the integrity of your this compound has been compromised, follow this troubleshooting workflow.

G start Start: Suspected Degradation check_appearance 1. Visual Inspection: - White to off-white crystalline powder? - Any discoloration (yellowing/browning)? - Signs of melting or clumping? start->check_appearance appearance_ok Appearance is normal check_appearance->appearance_ok No appearance_bad Discoloration, melting, or clumping observed check_appearance->appearance_bad Yes check_storage 2. Review Storage Conditions: - Stored in a cool, dry place? - Tightly sealed container? - Protected from light? appearance_ok->check_storage conclusion_bad Conclusion: Compound has likely degraded. Procure a new batch and ensure proper storage. appearance_bad->conclusion_bad storage_ok Storage conditions were appropriate check_storage->storage_ok Yes storage_bad Improper storage conditions identified check_storage->storage_bad No analytical_test 3. Perform Analytical Testing: - Melting point determination - HPLC for purity - Optical rotation measurement storage_ok->analytical_test storage_bad->conclusion_bad test_pass Analytical tests match specifications analytical_test->test_pass Pass test_fail Analytical tests show deviation analytical_test->test_fail Fail conclusion_good Conclusion: Compound is likely stable. Review experimental protocol for other sources of error. test_pass->conclusion_good test_fail->conclusion_bad

Troubleshooting workflow for this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent moisture absorption.[1] While some suppliers recommend room temperature,[2][3][4] others suggest refrigeration at 0-8 °C for optimal long-term stability.[5]

Q2: Is this compound sensitive to light or air?

A2: this compound is generally considered to be stable to air and light.[2] However, as a best practice for all chemicals, it is advisable to store it in an opaque or amber container and to minimize its exposure to the atmosphere by keeping the container well-sealed.

Q3: What are the signs of degradation?

A3: Physical signs of degradation can include a change in color from its typical white to off-white appearance, the presence of a noticeable odor, or a change in its physical state, such as clumping or melting.[5] A significant deviation in its melting point or optical rotation from the specified values would also indicate degradation.

Q4: What is the expected shelf life of this compound?

A4: The shelf life is not explicitly defined in the provided documentation. However, when stored under the recommended conditions (cool, dry, tightly sealed), it is expected to remain stable for an extended period.[1] For critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for a long time.

Q5: Are there any known degradation pathways I should be aware of?

A5: While specific chemical degradation pathways from improper storage are not well-documented in the search results, the ester functional group in this compound could be susceptible to hydrolysis in the presence of strong acids, bases, or prolonged exposure to moisture. In biological systems, there is a well-defined enzymatic degradation pathway for mandelic acid.[6] This pathway involves enzymes such as mandelate racemase and (S)-mandelate dehydrogenase, which convert it to benzoylformate and subsequently to other downstream products.[6][7]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource(s)
AppearanceWhite to off-white crystalline powder/solid[2][3][5]
Molecular FormulaC₉H₁₀O₃[2][5]
Molecular Weight166.17 g/mol [5][8]
Melting Point49-58 °C[2][3][4][5][8]
Boiling Point138 °C at 16 mmHg[2][3][4]
Optical Rotation [α]D²⁰+142° to +144° (c=1 or 2 in Methanol)[3][4][5][8]
Storage TemperatureRoom Temperature or 0-8 °C[2][3][4][5]
SolubilitySparingly soluble in Chloroform and Methanol[2][3][4]

Experimental Protocols

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of this compound. The exact parameters may need to be optimized for the specific equipment and columns available.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with phosphoric acid) in a 70:30 (v/v) ratio.[9]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 225 nm.[9]

    • Column Temperature: 25 °C.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components. The retention time of the sample peak should match that of the reference standard.

Protocol 2: Measurement of Optical Rotation

  • Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol to make a 10.0 mL solution (c=1).

  • Instrument Setup: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up. Calibrate the instrument with a blank (pure methanol).

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the instrument and record the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) Where:

    • [α] is the specific rotation.

    • α is the observed rotation.

    • l is the path length of the cell in decimeters.

    • c is the concentration of the solution in g/mL.

  • Comparison: Compare the calculated specific rotation to the specification range (+142° to +144°).[3][4][5][8]

Signaling Pathways and Logical Relationships

Bacterial Degradation Pathway of Mandelic Acid

The following diagram illustrates the enzymatic degradation pathway of mandelic acid in bacteria, such as Pseudomonas putida.[6][7] this compound would first need to be hydrolyzed to (S)-mandelic acid to enter this pathway.

G

Enzymatic degradation of mandelic acid in bacteria.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Methyl (S)-(+)-mandelate Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into single enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The choice of a chiral resolving agent is a critical decision that profoundly influences the efficiency, yield, and economic viability of producing enantiomerically pure compounds. This guide provides an objective comparison of Methyl (S)-(+)-mandelate and other widely used chiral resolving agents, supported by experimental data and detailed methodologies to inform the selection process.

While this compound is a known chiral building block, extensive literature searches did not yield specific quantitative data on its performance as a primary chiral resolving agent for the separation of racemic bases via diastereomeric salt formation. Therefore, this guide will focus on its parent compound, (S)-(+)-mandelic acid, a structurally similar and extensively documented chiral resolving agent. The data presented for (S)-mandelic acid serves as a robust benchmark for evaluating the potential performance of its derivatives and other resolving agents.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent industrial method for separating enantiomers is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are two diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities. This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially from a suitable solvent, is isolated, and then the desired enantiomer is liberated from the salt, often by treatment with an acid or base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily assessed by the yield of the isolated diastereomeric salt and the enantiomeric excess (e.e.) of the target enantiomer after liberation. The choice of solvent is also a critical factor that can significantly impact the resolution efficiency.

The following table summarizes experimental data for the resolution of a model racemic amine, 1-phenylethylamine, using (S)-mandelic acid and two other commonly employed chiral resolving agents: L-tartaric acid and (1S)-(+)-10-camphorsulfonic acid. It is important to note that the data is compiled from various sources and may not represent side-by-side comparisons under identical conditions.

Chiral Resolving AgentRacemic CompoundSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference
(S)-Mandelic Acid 1-PhenylethylamineEthanol/Water~85>95[1]
L-Tartaric Acid 1-PhenylethylamineMethanolNot specified>90[1]
(+)-Di-p-toluoyl-D-tartaric acid 1-PhenylethylamineMethanol80-90>98[2]
(1S)-(+)-10-Camphorsulfonic Acid 1-PhenylethylamineNot specifiedNot specifiedHigh (qualitative)[1]

Key Observations:

  • (S)-Mandelic acid demonstrates high efficiency in resolving 1-phenylethylamine, achieving excellent enantiomeric purity in a single crystallization step.[1]

  • L-Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid , are also highly effective and widely used, often providing high yields and enantiomeric excesses.[1][2]

  • The choice of the optimal resolving agent is highly dependent on the specific substrate and often requires empirical screening of various agents and solvent systems to achieve the desired separation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution methods. Below are generalized protocols for the resolution of a racemic amine via diastereomeric salt formation.

General Protocol for Chiral Resolution of a Racemic Amine with a Chiral Acid

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

  • In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the amine solution with stirring.

2. Crystallization:

  • Allow the resulting solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • The cooling rate and final temperature can be optimized to maximize yield and purity. Seeding with a small crystal of the desired diastereomeric salt can sometimes facilitate crystallization.

  • The mixture is typically stirred for a period to allow for complete crystallization.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomerically Pure Amine:

  • Suspend the collected diastereomeric salt in water or an appropriate solvent.

  • Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine.

  • Extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the resolved amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation using a polarimeter.

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Liberation cluster_products Products Racemic_Amine Racemic Amine (R/S Mixture) Salt_Formation Diastereomeric Salt Formation in Solution Racemic_Amine->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., S-Mandelic Acid) Chiral_Acid->Salt_Formation Crystallization Fractional Crystallization (Less Soluble Salt Precipitates) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Liberation Liberation of Free Amine (Base Treatment) Filtration->Liberation Solid Salt Mother_Liquor Mother Liquor (Contains More Soluble Diastereomer) Filtration->Mother_Liquor Filtrate Resolved_Amine Enantiomerically Enriched Amine (e.g., R-Amine) Liberation->Resolved_Amine Logical_Relationships Start Start: Racemic Mixture (R/S) Add_Resolving_Agent Add Chiral Resolving Agent (S') Start->Add_Resolving_Agent Form_Diastereomers Formation of Diastereomers (R,S') and (S,S') Add_Resolving_Agent->Form_Diastereomers Solubility_Difference Different Solubilities Form_Diastereomers->Solubility_Difference Crystallize Selective Crystallization of Less Soluble Diastereomer (e.g., R,S') Solubility_Difference->Crystallize Separate Physical Separation (Filtration) Crystallize->Separate Isolate_Enantiomer Isolate Pure Enantiomer (R) by removing S' Separate->Isolate_Enantiomer End End: Enantiomerically Pure Product (R) Isolate_Enantiomer->End

References

A Comparative Guide to Chiral Derivatizing Agents: Methyl (S)-(+)-mandelate vs. Mosher's Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this purpose. This guide provides an objective comparison of two common CDAs: Methyl (S)-(+)-mandelate and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA), supported by experimental protocols and data considerations.

The core principle of this technique lies in the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the analyte with an enantiomerically pure CDA. The resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra, which allows for the quantification of each enantiomer.

Performance Comparison

The efficacy of a CDA is primarily judged by its ability to induce a significant and baseline-resolved chemical shift difference (Δδ) between the signals of the resulting diastereomers, which is crucial for accurate integration and ee determination.

FeatureThis compoundMosher's Acid (MTPA)
Principle of Operation Forms diastereomeric esters or amides with chiral alcohols and amines. The anisotropic effect of the phenyl group leads to chemical shift differences in the ¹H NMR spectrum.Forms diastereomeric esters or amides. The strong anisotropic effect of the phenyl and trifluoromethyl groups results in significant chemical shift differences in both ¹H and ¹⁹F NMR spectra.
Typical Δδ (¹H NMR) Generally provides good chemical shift separation, though it can be smaller than that observed with Mosher's acid for certain substrates.Often induces larger Δδ values compared to mandelic acid derivatives, which simplifies quantification.
¹⁹F NMR Analysis Not applicable.The trifluoromethyl (-CF₃) group provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, often in a region with no other signals. This can allow for highly accurate ee determination, even in cases of overlapping proton signals.
Determination of Absolute Configuration Can be used to determine absolute configuration based on empirical models of the diastereomer conformations.The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the stereocenter.
Potential for Racemization The α-proton is acidic and can be susceptible to racemization, particularly under basic conditions, which could impact the accuracy of the ee determination.Lacks an α-proton, making it configurationally stable under standard derivatization conditions.
Cost and Availability Generally more affordable and readily available.Can be more expensive than mandelic acid and its derivatives.

Experimental Protocols

Below are generalized experimental protocols for the derivatization of a chiral secondary alcohol and a chiral primary amine for NMR analysis.

Protocol 1: Derivatization of a Chiral Secondary Alcohol with Mosher's Acid Chloride

This protocol describes the preparation of Mosher's esters for the determination of enantiomeric excess and absolute configuration.

Materials:

  • Chiral alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine (approximately 5-10 µL).

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube and gently agitate to mix. The reaction is typically rapid and can be monitored by NMR.

  • Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For ee determination, identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra and determine the ratio of the enantiomers by integrating these signals.

    • For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR).

Protocol 2: Derivatization of a Chiral Primary Amine with this compound

This protocol involves the use of a coupling agent to form the amide bond.

Materials:

  • Chiral primary amine (approx. 5 mg)

  • This compound (1.1 equivalents)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1 equivalent)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine and 1.1 equivalents of this compound in 0.5 mL of anhydrous deuterated solvent.

  • Add one equivalent of the coupling agent (e.g., DCC).

  • Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR, and it may take several hours to reach completion (typically 2-6 hours).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric amides.

    • Determine the enantiomeric excess by integrating these signals.

Mandatory Visualization

ee_determination_workflow cluster_preparation Sample Preparation cluster_analysis Analysis Chiral Analyte Chiral Analyte Reaction Derivatization Reaction (Esterification/Amidation) Chiral Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid or This compound) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR NMR Spectroscopy (¹H, ¹⁹F) Diastereomers->NMR Spectra NMR Spectra with Separated Signals NMR->Spectra Integration Signal Integration Spectra->Integration ee_Calculation ee Calculation ee (%) = |(Area1 - Area2)| / (Area1 + Area2) * 100 Integration->ee_Calculation

Caption: Workflow for ee determination using a chiral derivatizing agent.

absolute_config_logic Start Chiral Analyte of Unknown Configuration React_R React with (R)-Mosher's Acid Start->React_R React_S React with (S)-Mosher's Acid Start->React_S NMR_R Acquire ¹H NMR (δR) React_R->NMR_R NMR_S Acquire ¹H NMR (δS) React_S->NMR_S Calculate_Delta Calculate Δδ = δS - δR for protons near stereocenter NMR_R->Calculate_Delta NMR_S->Calculate_Delta Analyze_Sign Analyze the sign of Δδ for different protons Calculate_Delta->Analyze_Sign Determine_Config Apply Mosher's Model to Determine Absolute Configuration Analyze_Sign->Determine_Config

Caption: Logic for absolute configuration determination using Mosher's acid.

A Comparative Guide to Chiral Building Blocks: Methyl (S)-(+)-mandelate Versus Alternative Synthons

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, chiral synthons are indispensable for the precise construction of enantiomerically pure molecules. Among these, methyl (S)-(+)-mandelate has emerged as a versatile and valuable building block. This guide provides an objective comparison of this compound with other common chiral synthons, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.

This compound is a chiral ester widely utilized as an intermediate in the synthesis of a variety of pharmaceuticals, enhancing the efficacy and safety profiles of drugs.[1] Its utility extends to the flavor and fragrance industry and in the resolution of racemic mixtures.[1] This guide will focus on its application in asymmetric synthesis, particularly in the kinetic resolution of racemic compounds, and compare its performance with that of a more conventional achiral acylating agent.

Comparison of Chiral Acylation Strategies in Kinetic Resolution

A powerful application of chiral building blocks is in the enzymatic kinetic resolution of racemic mixtures, such as alcohols and amines. In this process, an enzyme selectively catalyzes the reaction of one enantiomer of the racemate with an acylating agent, leaving the other enantiomer unreacted. The choice of the acylating agent is crucial for the efficiency and selectivity of the resolution.

Here, we compare the use of This compound as a chiral acylating agent with a standard achiral acylating agent, ethyl acetate , in the lipase-catalyzed kinetic resolution of a racemic amine. While ethyl acetate can serve as both the solvent and the acyl source, this compound introduces its own chirality, which can influence the stereochemical outcome of the reaction.[2]

FeatureThis compound as Acylating AgentEthyl Acetate as Acylating Agent
Synthon Type Chiral Building BlockAchiral Reagent
Principle Enantioselective acylation where the chirality of the acylating agent can enhance the selectivity of the enzyme.Enantioselective acylation driven solely by the enzyme's stereopreference. The acyl group is achiral.
Typical Enzyme Lipase (e.g., from Candida antarctica B, Novozym 435)Lipase (e.g., from Candida antarctica B, Novozym 435)[2]
Advantages - Can lead to higher enantioselectivity (E-value) due to a "matched" interaction between the substrate, enzyme, and chiral acyl donor.- The mandelate moiety can be a useful pharmacophore in the final product.- Can sometimes resolve substrates that are poorly resolved with simple achiral acyl donors.- Cost-effective and readily available.- Often used as the reaction solvent, simplifying reaction setup.[2]- Well-established and widely documented for a broad range of substrates.
Disadvantages - Higher cost compared to simple alkyl acetates.- The bulkier mandelate group may lead to slower reaction rates.- Potential for a "mismatched" interaction, leading to lower selectivity.- Removal of the mandelic acid byproduct may require an additional step.- May exhibit lower enantioselectivity for challenging substrates.- The acetyl group is small and may not provide sufficient steric differentiation in the enzyme's active site for all substrates.
Representative Data High enantioselectivity (E > 200) can be achieved in the resolution of various amines and alcohols.[3]High enantioselectivity (E > 200) is also achievable, particularly with highly selective enzymes like Novozym 435.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral building blocks in synthesis.

Protocol 1: Synthesis of (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate from this compound

This protocol demonstrates the use of this compound as a chiral precursor for the synthesis of another valuable chiral molecule, (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate, often referred to as (S)-HYTRA. The procedure is adapted from a reliable method published in Organic Syntheses.[1]

Step A: Preparation of Phenylmagnesium Bromide

  • In a flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (44.2 g, 1.82 mol) and dry ether (250 mL).

  • Add a solution of bromobenzene (267 g, 1.70 mol) in ether (1 L) dropwise to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional hour. The Grignard reagent is then cooled in an ice bath.

Step B: Synthesis of (S)-(-)-1,1,2-Triphenylethanediol

  • Prepare a solution of this compound (92.3 g, 0.556 mol) in ether (500 mL).

  • Add this solution dropwise to the cold phenylmagnesium bromide solution from Step A, ensuring the temperature does not exceed 10°C.

  • Stir the mixture with cooling for an additional 2 hours, then heat to reflux for 3 hours.

  • Allow the reaction to stand overnight at room temperature under a nitrogen atmosphere.

  • Work up the reaction by carefully adding 6 N hydrochloric acid to achieve a pH of 3.9.

  • Separate the layers and extract the aqueous layer with methylene chloride (3 x 250 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to a thick oil.

  • Crystallize the product from methanol to yield (S)-(-)-1,1,2-triphenylethanediol.

Step C: Acetylation to (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate

  • Suspend the diol from Step B (108.91 g, 0.375 mol) in toluene (1 L).

  • Add acetyl chloride (32.3 g, 0.412 mol) and pyridine (32.6 g, 0.412 mol) and heat the mixture to 80°C for 2 hours.

  • Cool the reaction mixture and wash with 2 N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

  • Recrystallize from a mixture of toluene and hexane to obtain pure (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate.

Visualizing Synthetic Pathways

Diagrams illustrating the logic and workflow of synthetic strategies are invaluable for conceptual understanding.

G cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_products Separation & Isolation racemic_amine Racemic Amine (R/S Mixture) reaction Enzymatic Acylation in Organic Solvent racemic_amine->reaction acyl_donor Acyl Donor (e.g., Methyl (S)-mandelate) acyl_donor->reaction enzyme Lipase enzyme->reaction acylated_amine (R)-Acylated Amine reaction->acylated_amine unreacted_amine (S)-Unreacted Amine reaction->unreacted_amine separation Chromatographic Separation acylated_amine->separation unreacted_amine->separation

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

G start This compound intermediate (S)-(-)-1,1,2-Triphenylethanediol start->intermediate Grignard Addition grignard Phenylmagnesium Bromide (Grignard Reagent) grignard->intermediate final_product (S)-(-)-2-hydroxy-1,2,2- triphenylethyl acetate intermediate->final_product Acetylation acylation Acetyl Chloride, Pyridine acylation->final_product

Caption: Synthesis pathway for (S)-HYTRA from this compound.

Conclusion

This compound is a highly effective chiral building block with broad applications in asymmetric synthesis. Its utility as a chiral acylating agent in kinetic resolutions offers a valuable alternative to standard achiral reagents, potentially enhancing enantioselectivity for specific substrates. Furthermore, its role as a precursor for other complex chiral molecules, as demonstrated in the synthesis of (S)-HYTRA, underscores its importance in the toolbox of the modern synthetic chemist. The choice between this compound and other synthons will ultimately depend on the specific synthetic target, desired stereochemistry, and economic considerations. However, for applications requiring high enantiopurity and the introduction of a phenylglycolic acid-derived moiety, this compound remains a superior choice.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis and purity assessment of Methyl (S)-(+)-mandelate. Supporting experimental data, detailed methodologies, and visual representations of workflows are presented to aid in the selection and implementation of the most suitable analytical method for your research and quality control needs. This compound is a crucial chiral building block in the synthesis of many pharmaceuticals, making the validation of analytical methods for its analysis a critical aspect of drug development and quality assurance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For chiral compounds like this compound, chiral HPLC is the method of choice for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC Method

This protocol describes a typical chiral HPLC method for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK® series), is essential for enantiomeric separation.

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve the best separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, usually around 25-30°C, to ensure reproducibility.

    • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 220-230 nm.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for a chiral HPLC method for this compound. The data presented is representative of a validated method for a chiral mandelate compound.

Validation ParameterTypical Performance Data
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Intraday< 1.5%
- Interday< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity Baseline separation of enantiomers and from any potential impurities.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for chiral separations, other techniques can be employed for the analysis of this compound, particularly for assessing properties other than enantiomeric purity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile compounds. For this compound, it can be used for purity assessment and quantification, though it does not inherently provide chiral separation without a chiral column.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-5 or DB-17).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is often used, for example, starting at 100°C and ramping up to 250°C.

    • Detector Temperature: Typically 280°C.

    • Injection Volume: 1 µL.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying functional groups and can be used for the qualitative analysis and, with proper calibration, quantitative analysis of this compound. It is particularly useful for confirming the presence of the ester and hydroxyl functional groups.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Data Acquisition: Spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands for the ester carbonyl (C=O) group (around 1735 cm⁻¹) and the hydroxyl (O-H) group (around 3400 cm⁻¹) confirms the identity of the compound.

Titration

A simple acid-base titration can be used to determine the concentration of mandelic acid after hydrolysis of the methyl ester. This method is less specific than chromatographic techniques but can be a cost-effective way to determine the overall ester content.

  • Hydrolysis: A known amount of the this compound sample is hydrolyzed by refluxing with a known excess of a standard sodium hydroxide solution.

  • Titration: The unreacted sodium hydroxide is then back-titrated with a standard solution of hydrochloric acid using a suitable indicator like phenolphthalein.

  • Calculation: The amount of sodium hydroxide consumed in the hydrolysis is used to calculate the amount of this compound in the original sample.

Method Comparison Summary

FeatureChiral HPLCGC-FIDFTIRTitration
Primary Application Enantiomeric Purity & QuantificationPurity & QuantificationIdentification & QuantificationEster Content
Specificity Very HighHighModerateLow
Sensitivity HighHighModerateLow
Sample Throughput ModerateHighHighLow
Cost HighModerateLowVery Low
Chiral Separation YesWith chiral columnNoNo

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the key validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Data_Acquisition Inject Standards & Samples and Acquire Data HPLC_System->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Intra- & Inter-day) Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Validation_Report Generate Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report

Caption: Experimental workflow for HPLC method validation.

Validation_Parameters_Relationship cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy measures closeness to true value Precision Precision Method->Precision measures repeatability Specificity Specificity Method->Specificity differentiates analyte Linearity Linearity Method->Linearity proportional response LOD LOD Method->LOD detects presence LOQ LOQ Method->LOQ quantifies reliably Robustness Robustness Method->Robustness withstands small variations Range Range Linearity->Range defines LOD->LOQ is lower than

Caption: Logical relationship of HPLC validation parameters.

A Comparative Guide to the Synthesis of Methyl (S)-(+)-mandelate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks like Methyl (S)-(+)-mandelate is a critical aspect of pharmaceutical and fine chemical manufacturing. This guide provides a comprehensive comparative analysis of the two primary synthetic strategies: enzymatic resolution and traditional chemical esterification. We present a side-by-side examination of their performance metrics, supported by detailed experimental protocols and visual workflows to inform methodological selection.

This compound is a valuable chiral intermediate used in the synthesis of a variety of pharmaceuticals. The stereochemistry at the benzylic position is crucial for the biological activity of the final drug substance. Therefore, the method of its synthesis must ensure high enantiopurity. This comparison focuses on the enzymatic kinetic resolution of racemic methyl mandelate and the direct chemical esterification of (S)-(+)-mandelic acid.

Performance Comparison at a Glance

The choice between enzymatic and chemical synthesis hinges on a trade-off between reaction conditions, yield, enantiomeric purity, and environmental impact. The following table summarizes the key performance indicators for each method.

ParameterEnzymatic Synthesis (Lipase-Catalyzed Resolution)Chemical Synthesis (Fischer Esterification)
Starting Material Racemic methyl mandelate(S)-(+)-Mandelic acid and Methanol
Key Reagent/Catalyst Lipase (e.g., cell surface-displayed lipase, Novozym 435)Strong acid (e.g., concentrated H₂SO₄)
Typical Yield ~50% (theoretical maximum for kinetic resolution)80-90%
Enantiomeric Excess (ee) >99%Dependent on the enantiopurity of the starting mandelic acid
Reaction Temperature Mild (e.g., 37-40°C)Elevated (e.g., 65°C to reflux)
Reaction Time 4-24 hours4-8 hours
Solvent Buffer (e.g., Tris) or organic solvent (e.g., Toluene)Excess methanol (serves as reactant and solvent)
Key Advantages High enantioselectivity, mild reaction conditions, environmentally benign.High yield, well-established, relatively simple setup.
Key Disadvantages Theoretical yield limited to 50%, requires separation of product from unreacted enantiomer.Harsh acidic conditions, potential for side reactions (e.g., racemization, dimerization), requires enantiopure starting material.

Visualizing the Synthesis Pathways

To better conceptualize the two distinct approaches, the following diagrams illustrate the workflows for both the enzymatic and chemical synthesis of this compound.

Enzymatic_Synthesis cluster_workflow Enzymatic Synthesis Workflow racemic Racemic Methyl Mandelate reaction Enzymatic Resolution racemic->reaction lipase Lipase (e.g., cell surface-displayed) lipase->reaction separation Separation reaction->separation s_ester This compound (Product) separation->s_ester r_acid (R)-Mandelic Acid (Byproduct) separation->r_acid

Enzymatic synthesis of this compound.

Chemical_Synthesis cluster_workflow Chemical Synthesis Workflow s_acid (S)-(+)-Mandelic Acid reaction Fischer Esterification s_acid->reaction methanol Methanol methanol->reaction catalyst H₂SO₄ (catalyst) catalyst->reaction workup Workup & Purification reaction->workup s_ester This compound (Product) workup->s_ester

Chemical synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via both enzymatic and chemical methods.

Enzymatic Synthesis: Lipase-Catalyzed Hydrolysis of Racemic Methyl Mandelate

This protocol is adapted from a method for the enantioselective hydrolysis of racemic methyl mandelate using a cell surface-displayed lipase.[1]

Materials:

  • Racemic methyl mandelate

  • Freeze-dried E. coli cells displaying lipase

  • 50 mM Tris buffer (pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, suspend 150 mg of racemic methyl mandelate and 300 mg of freeze-dried E. coli cells displaying lipase in 30 mL of 50 mM Tris buffer (pH 8.0).

  • Incubate the mixture at 37°C with shaking at 250 rpm.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the produced (S)-mandelic acid and the remaining (R)-methyl mandelate.

  • Once the desired conversion (typically around 50%) and high enantiomeric excess of the acid are achieved, stop the reaction.

  • Centrifuge the reaction mixture to remove the cells.

  • Acidify the supernatant to pH 2 with 1M HCl and extract the (S)-mandelic acid with ethyl acetate.

  • The remaining (R)-methyl mandelate can be recovered from the reaction mixture by extraction with a suitable organic solvent.

  • To obtain this compound, the produced (S)-mandelic acid would then undergo esterification as described in the chemical synthesis protocol.

Chemical Synthesis: Fischer Esterification of (S)-(+)-Mandelic Acid

This protocol is based on the general procedure for Fischer esterification.[2]

Materials:

  • (S)-(+)-Mandelic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-(+)-mandelic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Discussion

The enzymatic synthesis of this compound, typically through kinetic resolution, offers unparalleled enantioselectivity, often exceeding 99% ee.[1] This method operates under mild conditions of temperature and pH, which minimizes the risk of side reactions such as racemization or degradation of the product. The use of biocatalysts is also in line with the principles of green chemistry, reducing the reliance on harsh reagents and solvents. However, the primary drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other enantiomer is consumed in a parallel reaction. This necessitates an efficient separation of the desired product from the unreacted starting material or the product of the other enantiomer.

In contrast, chemical synthesis via Fischer esterification can achieve high yields, typically in the range of 80-90%.[2] This method is well-established and utilizes readily available and inexpensive reagents. The primary requirement for obtaining enantiopure this compound through this route is the availability of enantiopure (S)-(+)-mandelic acid as the starting material. The main disadvantages of this approach are the harsh reaction conditions, including the use of a strong acid catalyst and elevated temperatures. These conditions can potentially lead to side reactions, such as the formation of the cyclic dimer, mandelide, especially at higher temperatures. Furthermore, the use of strong acids and organic solvents raises environmental and safety concerns.

Conclusion

The choice between enzymatic and chemical synthesis for the production of this compound depends on the specific priorities of the researcher or manufacturer. If the primary goal is to achieve the highest possible enantiopurity under mild and environmentally friendly conditions, and the 50% theoretical yield is acceptable, then enzymatic resolution is the superior method. On the other hand, if a high chemical yield is paramount and enantiopure starting material is readily available, traditional chemical synthesis via Fischer esterification remains a viable and efficient option, provided that reaction conditions are carefully controlled to minimize byproduct formation. For industrial-scale production, factors such as catalyst cost and reusability, as well as downstream processing for product separation and purification, will also play a significant role in the decision-making process.

References

A Comparative Guide to Chiral Derivatizing Agents for GC Analysis: Alternatives to Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of chiral compounds, gas chromatography (GC) coupled with chiral derivatization is a powerful and accessible technique. The conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) allows for their separation on standard achiral GC columns. While methyl (S)-(+)-mandelate is a commonly used CDA, a range of alternatives exist, each with distinct advantages and applications. This guide provides an objective comparison of prominent alternative CDAs, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your analytical needs.

The primary goal of chiral derivatization is to introduce a second chiral center into the analyte molecule, thereby creating diastereomers with different physicochemical properties. These differences in properties, such as boiling point and interaction with the GC stationary phase, enable their chromatographic separation. The choice of CDA is critical and depends on the functional group of the analyte (e.g., amine, alcohol, carboxylic acid), the desired volatility of the resulting diastereomers, and the analytical sensitivity required.

Quantitative Performance Comparison of Chiral Derivatizing Agents

The efficacy of a CDA is determined by its ability to produce diastereomers that are well-resolved chromatographically. The key performance indicators are the separation factor (α), which measures the relative retention of the two diastereomers, and the resolution (Rs), which quantifies the degree of separation between the two peaks. A resolution value of 1.5 or greater is typically desired for baseline separation.

The following table summarizes the performance of several alternative CDAs for the GC analysis of various chiral compounds. It is important to note that direct comparison of performance parameters should be made with caution, as experimental conditions such as the GC column, temperature program, and sample matrix can vary between studies.[1]

Chiral Derivatizing Agent (CDA)Analyte(s)Analytical MethodSeparation Factor (α)Resolution (Rs)Reference(s)
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride) Amphetamine, Methamphetamine, MDA, MDMA, MDEAGC-MS-Well-separated peaks[2]
2-Hydroxy AcidsGC-> 1.4[3]
(-)-Menthyl Chloroformate Amphetamine, MethamphetamineGC-MS-Chromatographic separation of diastereomers[1]
Substituted TetrahydroisoquinolinesGC-MS-Resolvable diastereomeric carbamates[4]
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) Amphetamine Derivatives, Cathinone DerivativesGC-MS-Up to 7.0 for some compounds[4]
AmphetamineGC-MS-Baseline separation[5]
(S)-(+)-2-Butanol (for derivatizing acids) 2-Hydroxy AcidsGC--[6]

Experimental Workflows and Logical Relationships

The general workflow for chiral analysis by GC following derivatization is a multi-step process that begins with the chiral analyte and ends with the quantitative analysis of the separated diastereomers. This process is illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC Analysis cluster_3 Detection & Quantification Analyte Chiral Analyte (Racemic Mixture) Reaction Formation of Diastereomers Analyte->Reaction CDA Chiral Derivatizing Agent (CDA) CDA->Reaction GC Gas Chromatography (Achiral Column) Reaction->GC Separation Separation of Diastereomers GC->Separation Detector Detector (e.g., MS, FID) Separation->Detector Quantification Quantification of Enantiomers Detector->Quantification

General workflow for chiral GC analysis via derivatization.

Detailed Experimental Protocols

The following section provides detailed methodologies for the derivatization of a chiral amine (amphetamine) and a generic chiral secondary alcohol using three prominent CDAs: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), (-)-Menthyl Chloroformate, and (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC).

Protocol 1: Derivatization of Amphetamine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)

This protocol is adapted for the derivatization of primary and secondary amines for GC-MS analysis.[2]

Materials:

  • Amphetamine sample (extracted and dried)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system with a standard non-polar capillary column (e.g., HP-5MS)

Procedure:

  • Dissolve the dried amphetamine extract in 100 µL of anhydrous dichloromethane in a clean, dry reaction vial.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add a 1.2 molar excess of (R)-(-)-MTPA-Cl to the reaction mixture.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent.

  • Vortex the mixture for 1 minute and centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic layer to a new vial and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

Protocol 2: Derivatization of a Chiral Secondary Alcohol with (-)-Menthyl Chloroformate

This protocol provides a general procedure for the derivatization of chiral alcohols.[4]

Materials:

  • Chiral secondary alcohol sample

  • (-)-Menthyl chloroformate

  • Anhydrous triethylamine (TEA)

  • Anhydrous acetonitrile

  • GC-MS system with a standard non-polar capillary column

Procedure:

  • Dissolve approximately 1-2 mg of the chiral alcohol in 1 mL of anhydrous acetonitrile in a reaction vial.

  • Add a 1.5 molar excess of anhydrous triethylamine (TEA) to the solution.

  • Add a 1.2 molar excess of (-)-menthyl chloroformate to the reaction mixture.

  • Seal the vial and allow the reaction to proceed at room temperature for 15-30 minutes with occasional shaking.

  • The reaction mixture can be directly injected into the GC-MS system for analysis. If necessary, the mixture can be diluted with additional acetonitrile.

Protocol 3: Derivatization of Amphetamine with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC)

This protocol is based on a method for the chiral separation of amphetamine-related compounds.[5]

Materials:

  • Amphetamine sample (extracted and dried)

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) solution (e.g., 10 mg/mL in anhydrous dichloromethane)

  • Anhydrous triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous dichloromethane

  • Anhydrous sodium sulfate

  • GC-MS system with a standard non-polar capillary column

Procedure:

  • Reconstitute the dried amphetamine extract in 100 µL of anhydrous dichloromethane.

  • Add 20 µL of anhydrous triethylamine (TEA).

  • Add 100 µL of the TPC solution.

  • Vortex the mixture and let it stand at room temperature for 15 minutes.

  • Add 1 mL of 1 M HCl to stop the reaction and remove excess TEA.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a new vial for GC-MS analysis.

Conclusion

The selection of a chiral derivatizing agent is a critical step in the development of a robust GC method for enantiomeric separation. While this compound is a viable option, alternatives such as Mosher's acid chloride (MTPA-Cl), (-)-menthyl chloroformate, and (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) offer a range of reactivities and chromatographic properties suitable for various chiral analytes. MTPA-Cl is a well-established reagent, particularly for determining absolute configuration. (-)-Menthyl chloroformate provides a cost-effective and efficient means for derivatizing alcohols and amines. TPC has demonstrated excellent resolution for a variety of amine-containing compounds, including amphetamines. By carefully considering the nature of the analyte and the analytical requirements, researchers can select the optimal CDA and experimental protocol to achieve accurate and reliable enantiomeric analysis.

References

Validating Enantioselectivity in Reactions with Methyl (S)-(+)-mandelate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the rigorous validation of enantioselectivity is a critical step. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of reaction products involving Methyl (S)-(+)-mandelate. We will delve into the experimental protocols for the most common validation techniques—NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC)—and present a comparative overview of the performance of mandelate-derived chiral auxiliaries against other established alternatives.

Methods for Determining Enantioselectivity

The two primary methods for quantifying the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction product are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the nature of the analyte, the availability of instrumentation, and the specific requirements of the analysis.

¹H NMR Spectroscopy: Analysis of Diastereomers

A common and effective method for determining enantiomeric excess via NMR spectroscopy involves the conversion of the enantiomeric product mixture into a mixture of diastereomers.[1] Diastereomers, unlike enantiomers, have distinct physical properties and, therefore, exhibit different chemical shifts in the NMR spectrum. This allows for the quantification of their relative ratios through the integration of their corresponding signals.

Experimental Protocol: Derivatization with a Chiral Derivatizing Agent (CDA)

This protocol outlines the general procedure for derivatizing a chiral analyte with a chiral derivatizing agent to form diastereomers for ¹H NMR analysis.

  • Analyte Preparation: Accurately weigh 5-10 mg of the chiral product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Addition of Chiral Derivatizing Agent: Add a stoichiometric equivalent of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or in some cases, (S)-methylmandelate itself can be used to derivatize chiral acids.[2]

  • Reaction: Gently mix the contents of the NMR tube. The reaction to form the diastereomeric esters or amides may require the addition of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) and may need to be performed in a separate vial before transfer to the NMR tube. The reaction progress can be monitored by TLC or NMR.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer and ensure the instrument is properly tuned and shimmed for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure accurate integration of the signals.[3]

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify the signals corresponding to each diastereomer. Protons close to the newly formed diastereomeric center will likely show the largest difference in chemical shifts (Δδ).

    • Carefully integrate the distinct signals for each diastereomer.

    • The diastereomeric excess (de) can be calculated using the formula: de (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100 . The enantiomeric excess (ee) of the original product is equal to the calculated de.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis start Chiral Product dissolve Dissolve in CDCl3 start->dissolve add_cda Add Chiral Derivatizing Agent dissolve->add_cda react Formation of Diastereomers add_cda->react acquire Acquire 1H NMR Spectrum react->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Diastereomeric Signals process->integrate calculate Calculate de/ee integrate->calculate

Workflow for ee determination by NMR.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[4] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

The following is a general protocol for developing a chiral HPLC method. Specific conditions will vary greatly depending on the analyte and the chiral column used.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are versatile and widely applicable.[5]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for achieving separation.

  • Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-20 µL) of the sample.

    • Run the analysis isocratically at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Detect the eluting enantiomers using a UV detector at an appropriate wavelength.

  • Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier), the flow rate, or the column temperature.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer in the chromatogram.

    • Integrate the area under each peak.

    • The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100 .

experimental_workflow_hplc cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis start Reaction Product dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate Chiral Column equilibrate->inject separate Elute and Separate Enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee integrate->calculate

Workflow for ee determination by Chiral HPLC.

Performance Comparison of Chiral Auxiliaries

While this compound can be used in asymmetric synthesis, comprehensive data on its performance as a chiral auxiliary in common reactions like aldol, Diels-Alder, or alkylation reactions is limited in published literature. Often, mandelic acid-derived auxiliaries provide low to moderate levels of diastereoselectivity. For a meaningful comparison, we will contrast the expected performance of a mandelate-based auxiliary with well-established, high-performing chiral auxiliaries.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.) / ee (%)Yield (%)
This compound Derivative Asymmetric AlkylationPropanoyl amideBenzyl bromideData not readily availableData not readily available
Evans' Oxazolidinone Asymmetric AlkylationN-Propionyl oxazolidinoneBenzyl bromide>99:1 d.r.90-95
This compound Derivative Asymmetric AldolAcetate esterBenzaldehydeData not readily availableData not readily available
Evans' Oxazolidinone Asymmetric AldolN-Propionyl oxazolidinoneBenzaldehyde>99% de70-80
(-)-8-Phenylmenthol Asymmetric AlkylationPhenylacetic acid esterAllyl bromide78% de60
SAMP Hydrazone Asymmetric AlkylationCyclooctanone hydrazoneMethyl iodide≥96% ee~85

Data for Evans' Oxazolidinone, (-)-8-Phenylmenthol, and SAMP Hydrazone are representative values from the literature.

Logical Relationship for Chiral Auxiliary Selection

The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. The following diagram illustrates the logical considerations for selecting an appropriate auxiliary.

logical_relationship start Start: Asymmetric Synthesis Goal reaction_type Identify Reaction Type (e.g., Alkylation, Aldol) start->reaction_type lit_search Literature Search for Proven Auxiliaries reaction_type->lit_search auxiliary_props Evaluate Auxiliary Properties lit_search->auxiliary_props select_auxiliary Select Candidate Auxiliary auxiliary_props->select_auxiliary Availability, Cost, Removal optimization Reaction Optimization select_auxiliary->optimization validation Validate Enantioselectivity (NMR, HPLC) optimization->validation validation->optimization Low ee/de final_product Final Enantiopure Product validation->final_product High ee/de

Decision-making process for chiral auxiliary selection.

References

A Comparative Guide to the Cross-Validation of Analytical Results Obtained Using Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and the efficient separation of enantiomers are critical challenges in the synthesis and analysis of chiral compounds. Methyl (S)-(+)-mandelate, and its parent acid, (S)-mandelic acid, are widely utilized chiral reagents for these purposes. This guide provides an objective comparison of analytical results obtained using this compound with alternative methods, supported by experimental data, to facilitate the selection of the most appropriate technique for a given analytical problem.

I. Determination of Enantiomeric Excess using Chiral Derivatizing Agents (CDAs) by NMR Spectroscopy

The determination of enantiomeric excess (ee) is frequently accomplished by nuclear magnetic resonance (NMR) spectroscopy through the use of chiral derivatizing agents (CDAs). The principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers, which are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum. The relative integration of these signals allows for the direct calculation of the enantiomeric excess.[1]

This compound can be used as a CDA for chiral acids.[2] More commonly, its O-methylated counterpart, (S)-O-methylmandelic acid, or the closely related (S)-mandelic acid, are used to derivatize chiral alcohols and amines. The phenyl group in these reagents induces anisotropic effects, leading to chemical shift differences (Δδ) in the ¹H NMR spectrum of the resulting diastereomers.[1]

A key performance metric for a CDA is the magnitude of the chemical shift difference (Δδ) it induces between the diastereomeric products, as a larger Δδ allows for more accurate integration.

Data Presentation: Comparison of Chiral Derivatizing Agents

The following table summarizes the reported ¹H NMR chemical shift differences (Δδ) for diastereomers formed from various chiral analytes with different CDAs. This allows for a direct comparison of the effectiveness of these agents in resolving NMR signals.

Chiral AnalyteChiral Derivatizing AgentAnalyte ProtonChemical Shift (δ) of Diastereomer 1 (ppm)Chemical Shift (δ) of Diastereomer 2 (ppm)Δδ (ppm)Reference
(R/S)-Methylmandelate(R)-MTPA (Mosher's Acid)OMe (alcohol)3.7653.7350.030[3]
(R/S)-Methylmandelate(R)-MTPA (Mosher's Acid)CHO6.1006.1160.016[3]
(R/S)-1-Phenylethanol(R)-(-)-Acetoxyphenylacetic AcidCH₃~1.5 (doublet)~1.5 (doublet)Not specified, but resolved[4]

Experimental Protocols: Determination of Enantiomeric Excess by NMR

Protocol 1: Derivatization of a Chiral Alcohol with (S)-Mandelic Acid (as a proxy for this compound derivatization)

This protocol describes the derivatization of a chiral secondary alcohol with (S)-mandelic acid for ¹H NMR analysis. The reaction forms diastereomeric esters.

  • Materials:

    • Chiral alcohol (approx. 5-10 mg)

    • (S)-Mandelic acid (1.2 equivalents)

    • Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

    • Deuterated chloroform (CDCl₃)

    • NMR tube

  • Procedure:

    • In a clean, dry vial, dissolve the chiral alcohol and (S)-mandelic acid in approximately 0.7 mL of CDCl₃.

    • Add DMAP, followed by DCC to the solution.

    • Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a small plug of cotton or glass wool directly into an NMR tube.

    • Acquire the ¹H NMR spectrum of the solution.

    • Identify the resolved signals corresponding to the two diastereomers and integrate them to determine the enantiomeric excess.

Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride ((R)-MTPA-Cl)

Mosher's acid is a widely used alternative CDA.[1]

  • Materials:

    • Chiral alcohol (approx. 5-10 mg)

    • (R)-MTPA-Cl (1.2 equivalents)

    • Pyridine or triethylamine (1.5 equivalents)

    • Deuterated chloroform (CDCl₃)

    • NMR tube

  • Procedure:

    • Dissolve the chiral alcohol in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

    • Add pyridine or triethylamine to the solution.

    • Slowly add (R)-MTPA-Cl to the mixture. The reaction is typically rapid.

    • Transfer the reaction mixture directly to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Identify and integrate the baseline-resolved signals to calculate the enantiomeric excess.

Mandatory Visualization: Workflow for Enantiomeric Excess Determination

G Workflow for Enantiomeric Excess Determination by NMR cluster_start Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis racemic_analyte Racemic Analyte (Alcohol/Amine) reaction Formation of Diastereomeric Mixture racemic_analyte->reaction cda Chiral Derivatizing Agent (e.g., this compound) cda->reaction nmr Acquire ¹H NMR Spectrum reaction->nmr integration Integrate Resolved Signals nmr->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: A flowchart illustrating the process of determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.

II. Chiral Resolution by Diastereomeric Salt Formation

Classical chiral resolution is a widely used technique for the separation of enantiomers. This method involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5] (S)-Mandelic acid is a common resolving agent for racemic bases.

Data Presentation: Comparison of Chiral Resolving Agents for 1-Phenylethylamine

The following table presents a comparison of the efficiency of different chiral resolving agents for the resolution of racemic 1-phenylethylamine.

Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved AmineReference
(+)-Tartaric AcidMethanolNot specifiedLow initial purity, requires multiple recrystallizations[6]
Lithocholic AcidNot specifiedNot specifiedEnclathrates the (S)-enantiomer[7]
(R)-(+)-N-benzyl-1-phenylethylamineAbsolute EthanolNot specified, but effective for 4-chloromandelic acidOften more effective than 1-phenylethylamine[8]

Experimental Protocol: Chiral Resolution of (R,S)-1-Phenylethylamine

Protocol 3: Resolution with (+)-Tartaric Acid

  • Materials:

    • (R,S)-1-Phenylethylamine

    • (+)-Tartaric acid

    • Methanol

    • 10% Sodium hydroxide solution

    • Diethyl ether

    • Standard laboratory glassware for crystallization, filtration, and extraction

  • Procedure:

    • Salt Formation: In a flask, dissolve racemic 1-phenylethylamine in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimum amount of hot methanol.

    • Crystallization: Add the hot tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Liberation of the Amine: Suspend the collected crystals in water and add 10% aqueous sodium hydroxide until the solution is strongly basic.

    • Extraction: Extract the liberated free amine with diethyl ether.

    • Purification: Dry the ethereal solution over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the resolved (-)-1-phenylethylamine.

    • Analysis: Determine the enantiomeric excess of the resolved amine by polarimetry or by NMR analysis using a chiral solvating agent.

Mandatory Visualization: Logical Workflow for Chiral Resolution

G Logical Workflow for Chiral Resolution cluster_start Initial Mixture cluster_process Resolution Process cluster_isolation Enantiomer Isolation racemic_mixture Racemic Mixture (e.g., (R,S)-Amine) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation less_soluble Less Soluble Diastereomer separation->less_soluble more_soluble More Soluble Diastereomer (in filtrate) separation->more_soluble liberation1 Liberate Enantiomer 1 less_soluble->liberation1 liberation2 Liberate Enantiomer 2 more_soluble->liberation2 pure1 Pure Enantiomer 1 liberation1->pure1 pure2 Pure Enantiomer 2 liberation2->pure2

Caption: A diagram illustrating the key steps in the classical chiral resolution of a racemic mixture via diastereomeric salt formation.

Conclusion

This compound and its parent acid are effective and versatile reagents for the analysis and separation of chiral compounds. For the determination of enantiomeric excess by NMR, the choice of the chiral derivatizing agent, including mandelic acid derivatives and alternatives like Mosher's acid, will depend on the specific analyte and the desired resolution of the diastereomeric signals. In the realm of chiral resolution, while mandelic acid is a reliable choice for many amines, other resolving agents may offer superior performance in terms of yield and enantiomeric purity for specific substrates. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection of the most appropriate analytical or separation strategy.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Methyl (S)-(+)-mandelate, tailored for researchers, scientists, and drug development professionals. The primary recommendation is to handle all chemical waste through a licensed and certified disposal company.[1][2][3] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]

Chemical and Physical Properties for Disposal Consideration

This data is essential for assessing the appropriate disposal route and understanding the material's behavior.

PropertyDataCitation
Physical StateSolid, white powder[1]
Melting Point54 - 58 °C / 129.2 - 136.4 °F[1][4]
Flash Point>110 °C (>230 °F)[1]
GHS Hazard ClassificationNot classified as a hazardous substance[6]
Environmental HazardNot considered persistent, bioaccumulative, or toxic (PBT/vPvB).[1] No special environmental precautions are typically required.[1][1]
Transport InformationNot classified as dangerous goods for transport[1]

Operational Disposal Plan: Step-by-Step Guidance

This plan outlines the procedural steps for safely managing this compound waste from generation to final disposal.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound.

  • Segregate: Keep this compound waste separate from other chemical waste streams, especially reactive chemicals, to prevent mixing.[2][5] Leave chemicals in their original or appropriately labeled containers.[2][5]

Step 2: Personal Protective Equipment (PPE) and Safe Handling

  • Gloves: Handle with compatible chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.[1][3][6]

  • Eye Protection: Wear safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[1][3]

  • Ventilation: Handle waste in a well-ventilated area or under a laboratory fume hood to avoid inhaling dust.[3][6]

Step 3: Spill Management

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[3][6]

  • Cleanup: For solid spills, sweep up the material and shovel it into a suitable, closed container for disposal.[1][4][6] Avoid actions that create dust.[1][6]

  • Reporting: Report spills according to your institution's safety protocols.

Step 4: Storage of Waste

  • Container: Store waste in a suitable, tightly closed, and properly labeled container.[1][3][6]

  • Location: Keep the waste container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][6][7]

Step 5: Final Disposal

  • Primary Method (Recommended): The standard and safest procedure is to transfer the waste to a licensed professional waste disposal company.[1][2][3] These services can provide "lab packs" for consolidating and safely transporting laboratory waste for proper treatment.[8]

  • Alternative Method (For Licensed Facilities): For non-recyclable solutions, disposal may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This is a specialized procedure that must be performed by trained personnel in a permitted facility and is not a standard laboratory practice.

Methodology for Thermal Destruction

While not a standard laboratory protocol, understanding the principles of thermal destruction is valuable. This methodology is cited for the related compound, mandelic acid, and is applicable to this compound due to its combustible nature. This process should only be carried out by a licensed waste disposal facility.

  • Preparation: The waste material (this compound) is dissolved or mixed with a suitable combustible solvent (e.g., a high-boiling point hydrocarbon).

  • Incineration: The mixture is injected into a chemical incinerator with a primary combustion chamber.

  • Secondary Combustion: Combustion gases are passed through an afterburner (secondary chamber) at very high temperatures to ensure the complete destruction of any hazardous organic compounds.

  • Scrubbing: The exhaust from the afterburner is passed through a scrubber system to neutralize and remove acidic gases (like carbon oxides) before being released into the atmosphere.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generation (this compound) identify 1. Identify & Segregate Waste start->identify ppe 2. Use Appropriate PPE (Gloves, Eye Protection) identify->ppe spill_check Is there a spill? ppe->spill_check spill_cleanup 3. Contain & Clean Spill (Sweep into closed container) spill_check->spill_cleanup Yes store 4. Store Waste Securely (Cool, Dry, Ventilated Area) spill_check->store No spill_cleanup->store disposal_service 5a. Contact Licensed Disposal Service (Primary) store->disposal_service incineration 5b. Transfer to Facility for Controlled Incineration disposal_service->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Methyl (S)-(+)-mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl (S)-(+)-mandelate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is generally considered to have low toxicity; however, it may cause irritation upon contact.[1][2] It is important to be aware of its potential hazards, which are summarized below.

Hazard ClassificationRating/StatementSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
NFPA 704 Rating Health: 1 (Slight)Flammability: 1 (Slight)Instability: 0 (Minimal)[3]
OSHA Hazards No known OSHA hazards. Not classified as a dangerous substance according to GHS in some reports.[1]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following equipment should be used based on the specific workplace conditions and the quantities of the substance being handled.[1][3]

Protection TypeRecommended EquipmentStandards/Notes
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or fire-resistant coveralls should be worn. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][3][4]Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[4] Wash hands thoroughly after handling.[1]
Respiratory Protection Generally not required under normal conditions with adequate ventilation.[1][3] If dust is generated, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[1][5] For higher-risk scenarios, a full-face supplied air respirator may be necessary.[4]Use as a backup to engineering controls like a fume hood.[4] Respirators must be approved under standards like NIOSH (US) or CEN (EU).[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety and compliance.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • Before handling, ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is strongly recommended to control exposure, especially where dust may be formed.[1][4]

    • Inspect all required PPE for integrity before use.[1][3]

  • Handling the Chemical:

    • Avoid all personal contact with the substance.[4] Do not breathe dust, vapors, or mist.[1][3][4]

    • Avoid the formation of dust and aerosols.[4]

    • When transferring the solid, use a scoop or spatula to minimize dust generation.

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]

    • Keep the container tightly sealed to prevent contamination and moisture absorption.[1]

    • The designated storage class for this chemical is 11 (Combustible Solids).[5]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][3][6]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][3] Remove any contaminated clothing.[6] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

  • Contain: Prevent the spill from spreading and from entering drains.[1][4]

  • Clean-up: Carefully sweep or shovel the spilled solid material.[1][3][4] Avoid creating dust.[3][4] Place the material into a suitable, labeled, and closed container for disposal.[1][3][4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][3][5]

  • Contaminated Materials: Any materials contaminated with the chemical, including gloves, lab coats, and cleaning materials, should be placed in a sealed, labeled container. Dispose of these materials in the same manner as the unused product.[4]

  • Regulatory Compliance: Ensure that all disposal methods comply with federal, state, and local regulations.[4] Do not dispose of the product in sanitary sewers or landfills.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.

prep 1. Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe eng Use Engineering Controls (Fume Hood) prep->eng handling 2. Handling ppe->handling eng->handling transfer Handle Solid Chemical (Avoid Dust Formation) handling->transfer emergency Emergency Event (Spill or Exposure) handling->emergency storage 3. Storage transfer->storage disposal 4. Disposal transfer->disposal store_chem Store in Cool, Dry, Well-Ventilated Area (Tightly Closed Container) storage->store_chem dispose_chem Dispose of Unused Chemical (Licensed Disposal Company) disposal->dispose_chem dispose_cont Dispose of Contaminated PPE & Materials disposal->dispose_cont first_aid Follow First-Aid Procedures emergency->first_aid spill_resp Follow Spill Response Protocol emergency->spill_resp

Caption: Workflow for safe handling of this compound.

References

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Methyl (S)-(+)-mandelate

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